Ursodeoxycholic acid-13C
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-GXWWAZPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of 13C-Ursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis and purification of 13C-labeled Ursodeoxycholic Acid (UDCA), a critical tool for metabolic research and clinical diagnostics. The document details the prevalent synthetic pathways, purification strategies, and analytical characterization, supported by experimental protocols and quantitative data.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with established therapeutic applications in the treatment of cholestatic liver diseases and the dissolution of cholesterol gallstones.[1][2] The stable isotope-labeled analogue, ¹³C-Ursodeoxycholic acid (¹³C-UDCA), is an invaluable tracer for studying the pharmacokinetics, metabolism, and mechanisms of action of UDCA in vivo without the need for radioactive isotopes.[3] Accurate synthesis and rigorous purification are paramount to ensure the isotopic enrichment and chemical purity required for clinical and research applications.
This guide focuses on the chemical synthesis of ¹³C-UDCA, primarily through the epimerization of chenodeoxycholic acid (CDCA), and subsequent purification to achieve high purity standards.
Synthesis of ¹³C-Ursodeoxycholic Acid
The most common and economically viable route for the synthesis of UDCA starts from cholic acid (CA) or chenodeoxycholic acid (CDCA).[2][4] The key transformation is the epimerization of the 7α-hydroxyl group of CDCA to the 7β-position to form UDCA.[4] The introduction of the ¹³C label is typically achieved at the C-24 carboxylic acid position.
The overall synthetic strategy involves:
-
Optional Starting Material Preparation: Conversion of cholic acid to chenodeoxycholic acid through dehydroxylation at the C-12 position.[4]
-
Oxidation: Selective oxidation of the 7α-hydroxyl group of CDCA to a keto group, forming 7-ketolithocholic acid (7K-LCA).[4]
-
Stereoselective Reduction: Reduction of the 7-keto group of 7K-LCA to a 7β-hydroxyl group to yield UDCA.[4]
-
¹³C-Labeling: While not explicitly detailed as a complete protocol in the search results, a common strategy for introducing a ¹³C label at the C-24 position involves the use of a ¹³C-labeled cyanide source, such as sodium [¹³C]cyanide, in a reaction sequence that builds the carboxylic acid side chain.[3] For the purpose of this guide, we will focus on the synthesis of the unlabeled UDCA backbone, with the understanding that the labeling step is a specialized procedure.
Synthetic Workflow
The chemical synthesis of UDCA from CDCA is a two-step process involving an oxidation followed by a stereoselective reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 3. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
A Technical Guide to the Physicochemical Properties of 13C-Labeled Ursodeoxycholic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a secondary bile acid, is a well-established therapeutic agent for cholestatic liver diseases.[1] The introduction of a stable isotope label, such as Carbon-13 (¹³C), into the UDCA molecule provides a powerful tool for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics. ¹³C-labeled UDCA allows for precise tracing and quantification of the molecule and its metabolites in biological systems without the use of radioactive isotopes. This guide provides an in-depth overview of the core physicochemical properties of ¹³C-labeled UDCA, detailed experimental protocols for its characterization, and a visualization of its key signaling pathways.
While extensive data is available for unlabeled UDCA, the physicochemical properties such as melting point, pKa, and solubility are not expected to significantly differ upon single ¹³C isotopic substitution. The primary distinctions will be observed in mass-sensitive analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
The following tables summarize the key physicochemical properties of UDCA. It is important to note that these values are primarily for the unlabeled compound but are expected to be highly representative of ¹³C-labeled UDCA.
General Properties
| Property | Value | Source |
| IUPAC Name | 3α,7β-dihydroxy-5β-cholan-24-oic acid | |
| Molecular Formula | C₂₄H₄₀O₄ | |
| Molecular Weight (unlabeled) | 392.58 g/mol | |
| Molecular Weight (¹³C-labeled at C-24) | 393.58 g/mol | |
| Appearance | White or almost white crystalline powder | [2] |
Solubility and Partition Coefficient
| Property | Value | Conditions | Source |
| Water Solubility | Practically insoluble | [2] | |
| Ethanol Solubility | Freely soluble | [2] | |
| Glacial Acetic Acid Solubility | Freely soluble | [2] | |
| Chloroform Solubility | Slightly soluble | [2] | |
| Ether Solubility | Sparingly soluble | [2] | |
| pKa | ~5.0 | in water | [3] |
Thermal Properties
| Property | Value | Source |
| Melting Point | 203-206 °C |
Spectroscopic and Chromatographic Data
The introduction of a ¹³C atom significantly alters the mass spectrum and NMR spectrum of UDCA, providing a unique signature for its identification and quantification.
Mass Spectrometry
| Ion | m/z (unlabeled UDCA) | m/z ([24-¹³C]UDCA) | Technique |
| [M-H]⁻ | 391.3 | 392.3 | ESI-MS |
| [M+HCOO]⁻ | 437.3 | 438.3 | ESI-MS |
NMR Spectroscopy
The most significant impact of ¹³C labeling is observed in the ¹³C NMR spectrum, where the signal corresponding to the labeled carbon atom will be significantly enhanced.
| Nucleus | Key Chemical Shifts (δ) ppm (unlabeled UDCA in CDCl₃) | Expected Change for [24-¹³C]UDCA |
| ¹³C | C-24 (Carboxyl): ~178-180 ppm | Significant signal enhancement |
| ¹H | Protons adjacent to C-24: ~2.2-2.4 ppm | Minor changes in chemical shift and potential observation of ¹H-¹³C coupling |
Experimental Protocols
The following are detailed methodologies for the characterization of ¹³C-labeled UDCA, adapted from established protocols for unlabeled UDCA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of ¹³C-labeled UDCA and separating it from its epimer, chenodeoxycholic acid (CDCA).[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 100 mM, pH 2.3) in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 2.0 mL/min.[4]
-
Detection: UV at 210 nm.[4]
-
Sample Preparation: Dissolve an accurately weighed amount of ¹³C-labeled UDCA in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution (e.g., 20 µL).
-
Run the chromatogram for a sufficient time to allow for the elution of all components.
-
Identify the peak corresponding to ¹³C-labeled UDCA based on its retention time, which should be very similar to that of unlabeled UDCA.
-
Calculate the purity by determining the area of the main peak as a percentage of the total peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This highly sensitive and specific method is ideal for quantifying ¹³C-labeled UDCA in biological matrices.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method described above, but often with a faster gradient elution to reduce run times.
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative ESI.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For [24-¹³C]UDCA: Monitor the transition from the precursor ion (m/z 392.3) to a specific product ion.
-
For an internal standard (e.g., deuterated UDCA): Monitor the appropriate MRM transition.
-
-
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the biological sample (e.g., plasma, bile) to remove interferences.
-
Procedure:
-
Develop and validate the LC-MS/MS method for linearity, accuracy, precision, and sensitivity.
-
Prepare a calibration curve using standards of known concentrations of ¹³C-labeled UDCA.
-
Process the biological samples and inject them into the LC-MS/MS system.
-
Quantify the amount of ¹³C-labeled UDCA in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for confirming the position of the ¹³C label.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the ¹³C-labeled UDCA in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
¹H NMR: To confirm the overall proton structure.
-
¹³C NMR: To observe the enhanced signal of the labeled carbon.
-
2D NMR (e.g., HSQC, HMBC): To confirm the connectivity between protons and carbons and definitively assign the position of the ¹³C label.[6]
-
-
Procedure:
-
Acquire the 1D and 2D NMR spectra.
-
Process the data using appropriate software.
-
Analyze the spectra to confirm the chemical structure and the site of isotopic labeling by observing the characteristic chemical shifts and coupling constants.
-
Signaling Pathways of UDCA
The biological effects of UDCA are mediated through various signaling pathways. The isotopic labeling with ¹³C does not alter these pathways. The following diagrams illustrate some of the key signaling cascades influenced by UDCA.
References
- 1. mdpi.com [mdpi.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Simultaneous Determination of Ursodeoxycholic Acid and Chenodeoxycholic Acid in Pharmaceutical Dosage Form by HPLC-UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of metabolites in human hepatic bile using 800 MHz 1H NMR spectroscopy , HPLC-NMR/MS and UPLC-MS - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Early Metabolic Studies of 13C-Ursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational metabolic research on 13C-labeled Ursodeoxycholic Acid (13C-UDCA). It provides a comprehensive overview of early experimental approaches, quantitative data on the metabolic fate of 13C-UDCA, and the elucidation of its mechanism of action, including its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic research and drug development.
Introduction to 13C-UDCA in Metabolic Research
Ursodeoxycholic acid (UDCA), a secondary bile acid, has long been a subject of interest in metabolic research due to its therapeutic effects in various liver and metabolic diseases. The use of stable isotope-labeled UDCA, particularly 13C-UDCA, was a significant advancement in the early days of its investigation. This allowed researchers to trace the metabolic fate of exogenously administered UDCA without the need for radioactive tracers, providing a safer and more detailed understanding of its absorption, distribution, metabolism, and excretion (ADME). Early studies focused on elucidating the biotransformation of UDCA and its impact on endogenous bile acid pools.
Quantitative Data from Early 13C-UDCA and Analog Studies
The following tables summarize quantitative data from early studies that either directly used 13C-UDCA or employed similar methodologies with UDCA analogs, providing insights into the metabolic effects and fate of UDCA.
Table 1: Bile Acid Composition in Bile, Serum, and Urine After Oral Administration of Isoursodeoxycholic Acid (a UDCA Analog) in Healthy Subjects [1]
| Bile Acid | Pre-administration | Post-administration |
| Bile (mmol/L) | ||
| Total Bile Acids | 11.9 ± 1.87 | 15.3 ± 1.37 |
| Iso-UDCA (%) | 0 | 2.2 |
| UDCA (%) | Trace | 25.7 |
| 3-dehydro-UDCA (%) | 0 | 0.7 |
| Serum (µmol/L) | ||
| Total Bile Acids | 3.4 ± 0.10 | 6.8 ± 0.43 |
| Iso-UDCA (%) | 0 | 24.7 |
| UDCA (%) | Trace | 23.5 |
| 3-dehydro-UDCA (%) | 0 | 6.1 |
| Urine (µmol/24h) | ||
| Total Bile Acids | 5.3 ± 0.29 | 82.2 ± 7.84 |
| Iso-UDCA (%) | 0 | 83.7 |
| UDCA (%) | Trace | 2.0 |
| 3-dehydro-UDCA (%) | 0 | 2.4 |
Data are presented as mean ± SEM. Iso-UDCA was administered orally at a dose of 250 mg three times a day for one week.[1]
Table 2: Qualitative Analysis of Urinary Metabolites After a Single Oral Dose of [24-13C]Ursodeoxycholic Acid in a Healthy Volunteer
| Metabolite | Detection Status |
| [24-13C]UDCA (unconjugated) | Detected |
| Glycine-conjugated [24-13C]UDCA | Detected |
| Taurine-conjugated [24-13C]UDCA | Detected |
| N-acetylglucosaminide-conjugated [24-13C]UDCA | Detected |
A single oral dose of 0.5 g of [24-13C]UDCA was administered.
Experimental Protocols
Synthesis of [24-13C]Ursodeoxycholic Acid
The synthesis of 13C-labeled UDCA was a crucial first step for tracer studies. An early method involved the use of sodium [13C]cyanide as the source of the stable isotope. The purity of the synthesized [24-13C]UDCA was confirmed using techniques such as thin-layer chromatography and gas chromatography-mass spectrometry (GC-MS). The 13C atom excess, typically around 90%, was verified to match that of the starting labeled material.
Administration and Sample Collection
In a foundational human study, a healthy volunteer was administered a single oral dose of 0.5 g of [24-13C]UDCA. Urine samples were collected to analyze the metabolic fate of the labeled compound. In studies involving UDCA analogs like isoursodeoxycholic acid, subjects were administered the compound orally for a week, and samples of duodenal bile, serum, and 24-hour urine were collected before and after the administration period.[1]
Sample Preparation and Analysis
Bile acids were extracted from biological samples such as bile, serum, and urine. A common procedure involved solid-phase extraction using C18 cartridges. For conjugated bile acids, an enzymatic hydrolysis step was often included to cleave the amino acid conjugates.
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the extracted bile acids were derivatized to increase their volatility. A typical derivatization procedure involved methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups.[2]
GC-MS was the primary analytical technique used in early studies to separate and identify different bile acids and their 13C-labeled counterparts. The gas chromatograph separates the derivatized bile acids based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects and fragments the molecules, allowing for their identification based on their mass-to-charge ratio and fragmentation patterns. The presence of the 13C isotope results in a characteristic mass shift, enabling the differentiation of the administered tracer from endogenous bile acids.
-
Typical GC-MS Conditions for Bile Acid Analysis:
-
Column: Capillary column suitable for steroid analysis (e.g., HP-5MS).[3]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to elute the different bile acids, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Selected ion monitoring (SIM) could be used to enhance sensitivity for specific 13C-labeled ions.[1][3]
-
Signaling Pathways and Mechanisms of Action
Early tracer studies with 13C-UDCA, combined with other experimental approaches, have contributed to our understanding of UDCA's mechanisms of action, including its influence on key signaling pathways.
Farnesoid X Receptor (FXR) Antagonism
A significant mechanism of action of UDCA involves its interaction with the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis. Evidence suggests that UDCA acts as an antagonist to FXR.[4][5] By inhibiting FXR activation, UDCA can modulate the expression of genes involved in bile acid synthesis and transport.
In Vitro Metabolism of UDCA
In vitro studies using liver microsomes have been instrumental in elucidating the metabolic pathways of UDCA. These studies have identified key phase I and phase II metabolic reactions.
Experimental Workflow for 13C-UDCA Metabolic Study
The general workflow for an early clinical study investigating the metabolism of 13C-UDCA is outlined below.
Conclusion
The early metabolic studies utilizing 13C-UDCA were pivotal in establishing a foundational understanding of its fate in the human body. These tracer studies, coupled with advancements in analytical techniques like GC-MS, provided a detailed picture of UDCA's absorption, conjugation, and excretion pathways. Furthermore, this research laid the groundwork for later investigations into its molecular mechanisms of action, including its role as an FXR antagonist. The knowledge gained from these early studies continues to be relevant for the ongoing development and clinical application of UDCA and other bile acid-based therapies.
References
- 1. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
13C-UDCA for tracing bile acid pool kinetics
An In-depth Technical Guide to 13C-UDCA for Tracing Bile Acid Pool Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids (BAs) are steroidal molecules synthesized from cholesterol in the liver. They are crucial for the digestion and absorption of lipids and fat-soluble vitamins. Beyond their role in digestion, bile acids are now recognized as significant signaling molecules that regulate their own synthesis and transport, as well as lipid, glucose, and energy metabolism.[1][2][3] The dynamic processes of bile acid synthesis, circulation, and excretion are collectively referred to as bile acid kinetics. Understanding these kinetics is vital for diagnosing and managing various hepatobiliary and metabolic diseases.
Ursodeoxycholic acid (UDCA) is a secondary bile acid that, in humans, constitutes a minor fraction of the total bile acid pool.[4][5] Due to its hydrophilic and cytoprotective properties, it is a first-line therapy for cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[1][4][6] To study the in-vivo effects of UDCA and the broader kinetics of the bile acid pool, stable isotope tracers are invaluable. The use of 13C-labeled UDCA (13C-UDCA) offers a safe and non-radioactive method to trace the metabolic fate of administered UDCA, allowing for precise measurement of pool size, turnover rates, and enterohepatic circulation dynamics.[7][8][9] This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation involved in using .
Core Concepts of Bile Acid Kinetics
Enterohepatic Circulation: This is the primary pathway governing bile acid homeostasis. After synthesis in the liver and conjugation with glycine or taurine, BAs are secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. In the intestine, they facilitate fat absorption. A vast majority (~95%) of these bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein. This efficient recycling constitutes the enterohepatic circulation. A small fraction (~5%) escapes reabsorption and is excreted, a loss that is replenished by de novo synthesis in the liver to maintain a stable bile acid pool size.
Bile Acid Pool Size, Turnover, and Synthesis:
-
Pool Size: The total amount of bile acids circulating in the enterohepatic system.
-
Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is lost and replaced per day.
-
Synthesis Rate: The amount of new bile acids synthesized by the liver daily to compensate for fecal loss.
These kinetic parameters are critical indicators of liver function and metabolic health. Stable isotope dilution techniques, using tracers like 13C-UDCA, are the gold standard for quantifying these parameters.[8][10]
Experimental Protocols
The use of 13C-UDCA to measure bile acid kinetics involves a multi-step process from tracer administration to mass spectrometric analysis.
Synthesis and Administration of 13C-UDCA
-
Synthesis: [24-13C]UDCA is synthesized for use as a tracer, with a 13C atom incorporated at the C-24 position of the side chain.[7] Purity is confirmed using techniques like thin-layer chromatography and gas chromatography-mass spectrometry (GC-MS).[7]
-
Administration: For kinetic studies, a known amount of the 13C-labeled tracer is administered to the subject, typically orally.[7][8] For example, a dose of 0.5 g of [24-13C]UDCA has been used in healthy volunteers.[7]
Sample Collection
-
Biological Matrix: Blood (serum) is the most common and least invasive matrix for sampling.[8][11] Bile and feces can also be collected for more comprehensive analysis.[8][12]
-
Sampling Time Points: The traditional method involves collecting multiple blood samples over several days. However, a simplified and statistically reliable two time-point approach has been developed, with optimal sampling times around 12 and 72 hours after tracer administration.[11] This approach accurately describes the isotopic decay curve needed to calculate kinetic parameters.[11]
Sample Preparation and Analysis
-
Extraction and Purification: Bile acids are extracted from the serum. A common method involves using a C18 chromatographic cartridge for initial purification.[8] This is often followed by steps like acid solvolysis and enzymatic hydrolysis to deconjugate the bile acids.[8]
-
Derivatization: For analysis by GC-MS, bile acids are often derivatized, for example, through methylation followed by TMS-ether derivatization.[8]
-
Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS are the primary analytical techniques.[3][8][13]
-
LC-MS/MS: This is considered the gold standard for its high sensitivity and specificity.[3][14] It often employs electrospray ionization (ESI) in negative-ion mode and uses multiple reaction monitoring (MRM) to quantify specific precursor and product ions for each bile acid.[2][13]
-
GC-MS: This technique offers excellent separation of isobaric isomers of unconjugated bile acids due to its extensive structure-dependent fragmentation.[8][13]
-
Data Calculation: Isotope Dilution
The principle of isotope dilution is used to calculate the kinetic parameters. After administration, the 13C-UDCA tracer mixes with the endogenous (unlabeled) UDCA pool. The rate at which the ratio of labeled to unlabeled UDCA declines over time in collected samples (e.g., serum) reflects the turnover of the bile acid pool.
The following calculations are made:
-
Isotopic Enrichment: The ratio of the 13C-labeled bile acid to its unlabeled counterpart is measured at each time point using mass spectrometry.
-
Decay Curve: The natural logarithm of the isotopic enrichment is plotted against time. The slope of this line represents the fractional turnover rate (FTR) in pools/day.
-
Pool Size (g): Pool Size = Dose of 13C-BA / Isotopic Enrichment at Time 0 (extrapolated from the decay curve)
-
Synthesis Rate ( g/day ): Synthesis Rate = Pool Size × FTR
This entire process is visualized in the workflow diagram below.
Caption: Workflow for Bile Acid Kinetic Studies using 13C-UDCA.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving UDCA and bile acid kinetics.
Table 1: Pharmacokinetic Properties of UDCA
| Parameter | Value | Reference |
|---|---|---|
| Oral Absorption | ~30-60% | [15] |
| First-Pass Metabolism | ~70% | [15] |
| Half-life | ~3.5 to 5.8 days | [15] |
| Enrichment in Bile Acid Pool (13-15 mg/kg dose) | ~40-50% |[15] |
Table 2: Comparison of Bile Acid Kinetics from Serum vs. Bile in Healthy Subjects Data from a study using [24-13C]CDCA and [24-13C]CA tracers, demonstrating the validity of using serum samples. | Parameter | Chenodeoxycholic Acid (CDCA) | Cholic Acid (CA) | | :--- | :--- | :--- | | Source | Serum | Bile | Serum | Bile | | FTR (d⁻¹) | 0.17 ± 0.03 | 0.18 ± 0.04 | 0.28 ± 0.05 | 0.29 ± 0.07 | | Pool (g) | 0.64 ± 0.1 | 0.68 ± 0.14 | 0.84 ± 0.29 | 0.82 ± 0.29 | | Synthesis (g d⁻¹) | 0.12 ± 0.03 | 0.1 ± 0.03 | 0.24 ± 0.10 | 0.25 ± 0.12 | (Source: Adapted from Stellaard et al.[8])
Table 3: Effect of UDCA vs. Chenodeoxycholic Acid (CDCA) Treatment (15 mg/kg/day)
| Parameter | UDCA Treatment | CDCA Treatment |
|---|---|---|
| Fecal Bile Acid Loss (μmol/kg/day) | 23.94 | 36.12 |
| Bile Acid Pool Size (μmol/kg) | 150.2 | 94.9 |
| Fecal Radioactivity Decay Rate (day⁻¹) | 0.365 | 0.642 |
(Source: Adapted from Podda et al.[12])
Table 4: Recommended Dosing of UDCA for Clinical Indications
| Indication | Recommended Dose (mg/kg/day) | Reference |
|---|---|---|
| Primary Biliary Cholangitis (PBC) | 13-15 | [4][6][16] |
| Gallstone Dissolution | 8-10 | [17] |
| Intrahepatic Cholestasis of Pregnancy | 10-15 (up to 21) | [17] |
| Primary Sclerosing Cholangitis (PSC) | 13-15 (Higher doses of 28-30 are harmful) |[5][18] |
Signaling Pathways and Mechanisms of Action
UDCA administration not only replaces more hydrophobic, potentially toxic bile acids but also actively modulates the signaling pathways that control bile acid homeostasis.
Enterohepatic Circulation of Bile Acids
The diagram below illustrates the continuous circulation of bile acids between the liver and the intestine, which is the system being traced by 13C-UDCA.
Caption: The Enterohepatic Circulation of Bile Acids.
UDCA's Influence on FXR Signaling
Studies in mice have shown that UDCA accelerates the enterohepatic circulation.[1][19] A key mechanism is the inhibition of the farnesoid X receptor (FXR) signaling pathway in the ileum.[1][19] FXR is a nuclear receptor that acts as a master regulator of bile acid synthesis and transport.[1][20]
The pathway is as follows:
-
Oral UDCA administration leads to high concentrations of its conjugates (TUDCA and GUDCA) in the intestine.
-
These UDCA species inhibit FXR signaling in the ileum.
-
Inhibition of intestinal FXR reduces the production of Fibroblast Growth Factor 15 (FGF15, the murine equivalent of human FGF19).
-
Lower levels of FGF15/19 reduce the feedback inhibition on the liver's bile acid synthesis enzymes (like CYP7A1).
-
This signaling cascade also leads to increased expression of key bile acid transporters in the liver and ileum, such as the apical sodium-dependent bile acid transporter (ASBT) and the bile salt export pump (BSEP).[1]
-
The result is an accelerated cycling time and a more rapid enterohepatic circulation of bile acids.[1][19]
This signaling cascade is depicted in the diagram below.
Caption: UDCA's Inhibition of Intestinal FXR Signaling Pathway.
Conclusion
The use of 13C-UDCA as a stable isotope tracer provides a powerful and safe methodology for the detailed investigation of bile acid pool kinetics in humans. By combining oral administration of the tracer with modern mass spectrometric techniques, researchers can accurately quantify critical parameters such as bile acid pool size, fractional turnover, and synthesis rates. This technical guide outlines the essential protocols, from tracer synthesis to data analysis, and highlights the underlying physiological and signaling pathways. These methods are indispensable for advancing our understanding of liver diseases, developing novel therapeutics, and exploring the intricate relationship between bile acid metabolism, gut microbiota, and systemic health.
References
- 1. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of bile and acid kinetics by isotope dilution in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Faecal bile acid loss and bile acid pool size during short-term treatment with ursodeoxycholic and chenodeoxycholic acid in patients with radiolucent gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 16. Experimental Pharmacological Agents for the Treatment of Primary Biliary Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. High Dose Ursodeoxycholic Acid for the Treatment of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fau-flvc.primo.exlibrisgroup.com [fau-flvc.primo.exlibrisgroup.com]
- 20. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Gut Microbiota Metabolism with ¹³C-Ursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid, distinguished by its hydrophilicity and therapeutic applications in cholestatic liver diseases. In humans, UDCA is primarily formed through the metabolic activity of the gut microbiota, which converts the primary bile acid chenodeoxycholic acid (CDCA) into UDCA via 7α- and 7β-hydroxysteroid dehydrogenases. This biotransformation underscores the intricate and symbiotic relationship between the host and its intestinal microbes, often referred to as the bile acid-gut microbiome axis.
The metabolic fate of orally administered UDCA and its influence on host signaling pathways are of significant interest in pharmacology and drug development. Stable isotope tracing, utilizing molecules like ¹³C-labeled UDCA (¹³C-UDCA), offers a powerful and safe methodology to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of UDCA. By replacing a standard ¹²C atom with a non-radioactive ¹³C isotope, researchers can distinguish the administered compound from the endogenous bile acid pool, enabling precise quantification of its metabolites and elucidation of its metabolic pathways through techniques like mass spectrometry. This guide provides a comprehensive overview of the core methodologies, quantitative data, and biological pathways involved in ¹³C-UDCA research.
The UDCA Metabolic Pathway: A Host-Microbe Collaboration
The journey of UDCA begins with primary bile acids synthesized in the liver from cholesterol. Once secreted into the gut, these bile acids are subject to extensive modification by the resident microbiota.
The primary pathway for endogenous UDCA formation involves:
-
Deconjugation: Gut bacteria possessing bile salt hydrolase (BSH) enzymes remove glycine or taurine conjugates from primary bile acids like CDCA.
-
Epimerization: Bacterial 7α- and 7β-hydroxysteroid dehydrogenases (HSDH) convert CDCA into UDCA. This is a multi-step process that can be carried out by single species (e.g., Ruminococcus gnavus) or by a consortium of different bacterial species.
Once administered, exogenous UDCA itself becomes a substrate for further microbial metabolism, most notably its conversion to the more hydrophobic and potentially toxic secondary bile acid, lithocholic acid (LCA).[1] Understanding this conversion is critical for evaluating the therapeutic efficacy and safety profile of UDCA.
Experimental Design for ¹³C-UDCA Tracing Studies
A typical stable isotope tracing study involves the administration of ¹³C-UDCA to subjects, followed by the collection of biological samples over a time course to track the appearance and concentration of the labeled parent molecule and its metabolites.
Human Administration Protocol
This protocol is based on methodologies for administering stable isotope-labeled bile acids to healthy volunteers.[2]
-
Subject Preparation: Subjects should fast overnight prior to administration. Baseline (t=0) blood, urine, and fecal samples are collected.
-
Tracer Administration: A single oral dose of [24-¹³C]UDCA is administered. A typical pharmacological amount used in studies is 0.5 grams.[2] The ¹³C label is commonly placed on the C-24 carboxyl carbon, as this position is stable during the primary microbial transformations.
-
Sample Collection:
-
Plasma: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours) to characterize the pharmacokinetic profile. Plasma is separated by centrifugation and stored at -80°C.
-
Urine: Total urine is collected over specified intervals (e.g., 0-12h, 12-24h, 24-48h) to assess renal excretion of labeled metabolites. Aliquots are stored at -80°C.[2]
-
Feces: Complete fecal samples are collected for a period post-dosing (e.g., 72 hours) to quantify excretion and microbial transformation products. Samples are homogenized and stored at -80°C.
-
Animal Model Protocol (Mouse)
This protocol is adapted from oral gavage studies of unlabeled UDCA in mice.
-
Acclimatization: C57BL/6J mice are typically used and allowed to acclimate for at least one week with standard chow and water ad libitum.
-
Dosing: ¹³C-UDCA is dissolved in a suitable vehicle (e.g., corn oil). A single dose is administered via oral gavage. Doses can range from 50 to 450 mg/kg depending on the study's objective.
-
Sample Collection:
-
Blood: Blood is collected via tail vein or cardiac puncture at various time points into heparinized or EDTA-coated tubes. Plasma is prepared and stored at -80°C.
-
Feces: Fecal pellets are collected at predetermined intervals and immediately frozen at -80°C.
-
Tissues: At the study endpoint, tissues such as the liver, ileum, and cecal contents can be harvested, flash-frozen in liquid nitrogen, and stored at -80°C for analysis of tissue-specific metabolite distribution.
-
Analytical Methodologies
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying bile acids and their ¹³C-labeled isotopologues due to its high sensitivity and specificity.
Sample Preparation
-
Plasma/Serum:
-
Protein Precipitation (PPT): A simple and common method. Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) containing deuterated internal standards (e.g., UDCA-d₄, GUDCA-d₄) to the plasma sample. Vortex thoroughly, then centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet the precipitated proteins. The resulting supernatant is collected, evaporated to dryness under a nitrogen stream, and reconstituted in the initial mobile phase for LC-MS/MS analysis.[2][3]
-
Liquid-Liquid Extraction (LLE): Add an acidic solution (e.g., 1M HCl) and an organic solvent mixture (e.g., diethyl ether/dichloromethane) to the plasma sample containing internal standards. Vortex and centrifuge to separate the layers. The organic supernatant is collected, dried, and reconstituted for analysis. This method is effective for unconjugated bile acids.[4]
-
-
Feces:
-
Homogenization and Extraction: A weighed amount of lyophilized (freeze-dried) fecal sample is homogenized in a solvent, typically an ethanol/water mixture, containing internal standards. Homogenization can be performed using a bead beater. The mixture is centrifuged, and the supernatant containing the bile acids is collected. The extraction may be repeated to ensure high recovery. The combined supernatants are dried and reconstituted for analysis.
-
LC-MS/MS Analysis
-
Chromatography: Reverse-phase chromatography using a C18 column is most common. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium acetate and formic acid) and an organic component (e.g., acetonitrile/methanol) is used to separate the different bile acid species.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used as it provides high sensitivity for the deprotonated bile acid molecules [M-H]⁻.[4]
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is used for quantification. Specific precursor-to-product ion transitions are monitored for each unlabeled analyte, its ¹³C-labeled isotopologue, and the deuterated internal standard.
-
¹³C-Tracer Detection: The ¹³C label increases the mass of the molecule. For [24-¹³C]UDCA, the mass will be +1 Da compared to the unlabeled UDCA. The mass spectrometer can be programmed to specifically detect the MRM transitions for both the native (¹²C) and the labeled (¹³C) versions of UDCA and its downstream metabolites (e.g., ¹³C-LCA, ¹³C-GUDCA, ¹³C-TUDCA).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| UDCA | 391.3 | 391.3 or 373.4 | [M-H]⁻; fragmentation can be limited. |
| [24-¹³C]UDCA | 392.3 | 392.3 or 374.4 | +1 Da shift due to ¹³C label. |
| GUDCA | 448.4 | 74.0 | Glycine fragment [M-H]⁻. |
| TUDCA | 498.4 | 80.0 | Taurine fragment [M-H]⁻. |
| UDCA-d₄ (IS) | 395.3 | 377.1 | Deuterated Internal Standard. |
| (Note: Exact m/z values may vary slightly based on instrument calibration. The table shows representative transitions.)[4] |
Quantitative Data Analysis
While comprehensive pharmacokinetic data for ¹³C-UDCA specifically is limited in publicly available literature, data from studies using unlabeled UDCA and its stereoisomer provide valuable insights into its expected behavior.
Pharmacokinetic Parameters of UDCA and Metabolites in Healthy Adults
The following table summarizes pharmacokinetic data from studies administering standard (unlabeled) UDCA to healthy volunteers. This serves as a baseline for what to expect in a ¹³C-UDCA tracing study.
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Reference |
| UDCA | 400 mg | 2680.75 | 2.0 | 15741.29 | [5] |
| UDCA | 800 mg | 5246.50 | 2.0 | 29462.52 | [5] |
| GUDCA | 400 mg | 1536.99 | 8.0-10.0 | 17851.37 | [5] |
| GUDCA | 800 mg | 2579.13 | 8.0-10.0 | 30833.53 | [5] |
| TUDCA | 400 mg | 60.67 | 8.0-10.0 | 571.33 | [5] |
| TUDCA | 800 mg | 101.52 | 8.0-10.0 | 1042.71 | [5] |
| (Data from a study in healthy elderly subjects shows multiple peaks due to enterohepatic recirculation. Tmax for metabolites reflects this recirculation.) |
Bile Acid Concentrations After Administration of Iso-UDCA
The following data demonstrates the metabolic conversion and distribution following oral administration of isoursodeoxycholic acid (isoUDCA), a stereoisomer that is extensively converted to UDCA in the body. This provides a model for the expected distribution of metabolites in a tracing study.
| Analyte | Matrix | Baseline Conc. | Post-Treatment Conc. | Relative Enrichment (%) |
| isoUDCA | Serum | - | - | 24.7 |
| UDCA | Serum | 3.4 ± 0.10 µmol/L | 6.8 ± 0.43 µmol/L | 23.5 |
| 3-dehydro-UDCA | Serum | - | - | 6.1 |
| isoUDCA | Bile | - | - | 2.2 |
| UDCA | Bile | 11.9 ± 1.87 mmol/L | 15.3 ± 1.37 mmol/L | 25.7 |
| 3-dehydro-UDCA | Bile | - | - | 0.7 |
| isoUDCA | Urine | - | - | 83.7 |
| UDCA | Urine | 5.3 ± 0.29 µmol/24h | 82.2 ± 7.84 µmol/24h | 2.0 |
| 3-dehydro-UDCA | Urine | - | - | 2.4 |
| (Data adapted from a study in six healthy male subjects administered 750 mg/day of isoUDCA for one week.)[1] |
Key Signaling Pathways Modulated by UDCA
UDCA and its metabolites act as signaling molecules, primarily through the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5). These interactions have profound effects on bile acid homeostasis, lipid metabolism, and inflammation.
-
Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver and intestine. While primary bile acids like CDCA are potent FXR agonists, UDCA is considered a weak ligand or even an antagonist.[6] Its effects on FXR signaling are often indirect, occurring through the modulation of the overall bile acid pool and changes in gut microbiota composition. FXR activation in the intestine induces the release of Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress bile acid synthesis. By antagonizing FXR, UDCA can lead to increased bile acid synthesis.[6]
-
Takeda G-protein-coupled Receptor 5 (TGR5): A membrane-bound receptor found on various cell types, including intestinal L-cells and macrophages. UDCA is an agonist for TGR5. Activation of TGR5 in the gut stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. It also plays a role in regulating energy expenditure and inflammation.
Conclusion
The use of ¹³C-UDCA as a stable isotope tracer provides an unparalleled window into the complex interplay between this therapeutic bile acid, the gut microbiota, and host metabolism. The methodologies outlined in this guide, from experimental design to advanced LC-MS/MS analysis, equip researchers with the tools to precisely track the metabolic fate of UDCA. The quantitative data derived from such studies are crucial for building accurate pharmacokinetic models, understanding drug-microbe interactions, and developing more effective therapies for a range of metabolic and hepatic diseases. By integrating these techniques, scientists and drug development professionals can continue to unravel the multifaceted role of the bile acid-gut microbiome axis in health and disease.
References
- 1. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. nssresearchjournal.com [nssresearchjournal.com]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of Ursodeoxycholic Acid in an Overweight Population With Abnormal Liver Function - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Mechanism of Action of 13C-Ursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA), a hydrophilic dihydroxy bile acid, has long been a cornerstone in the management of cholestatic liver diseases. Its 13C-labeled counterpart, 13C-ursodeoxycholic acid (13C-UDCA), serves as a valuable tool in metabolic and pharmacokinetic studies, with its in vivo therapeutic mechanism of action being identical to that of the unlabeled compound. This technical guide provides an in-depth exploration of the in vivo mechanisms of action of UDCA, supported by quantitative data from clinical trials, detailed experimental protocols from preclinical and clinical studies, and visualizations of the key signaling pathways involved.
Core Mechanisms of Action
The therapeutic efficacy of ursodeoxycholic acid in vivo is multifaceted, encompassing cytoprotective, anti-apoptotic, immunomodulatory, and choleretic effects. These actions collectively contribute to the amelioration of liver injury in various hepatobiliary disorders. Evidence suggests three primary mechanisms of action for UDCA in cholestatic liver disease: the protection of cholangiocytes from the cytotoxic effects of hydrophobic bile acids, the stimulation of hepatobiliary secretion, and the protection of hepatocytes against bile acid-induced apoptosis.[1] These mechanisms can act individually or in concert to produce their therapeutic effects.
Cytoprotection and Alteration of the Bile Acid Pool
UDCA administration alters the composition of the circulating bile acid pool, shifting it towards a more hydrophilic and less toxic state.[2] This is achieved by competing with endogenous, more hydrophobic bile acids for intestinal absorption and promoting their excretion. This shift reduces the detergent and cytotoxic effects of bile acids on liver cells, thereby preserving cell membrane integrity and mitochondrial function.
Anti-apoptotic Effects
UDCA exerts potent anti-apoptotic effects in hepatocytes, a critical mechanism in cholestatic conditions where the retention of toxic bile acids can trigger programmed cell death. UDCA has been shown to inhibit the Fas ligand-induced apoptosis in mouse hepatocytes.[3][4] This protection is not associated with a reduction in Fas trimerization but may be linked to a direct effect on the mitochondrial membrane.[4] Furthermore, UDCA can inhibit the mitochondrial membrane permeability transition (MPT), a key event in apoptosis, by reducing the disruption of the mitochondrial transmembrane potential and the production of reactive oxygen species (ROS).[5] In vivo studies have shown that UDCA feeding can almost completely inhibit the increase in mitochondria-associated Bax protein levels, a pro-apoptotic protein, induced by deoxycholic acid.[5]
Immunomodulation
The immunomodulatory properties of UDCA contribute to its therapeutic efficacy, particularly in autoimmune liver diseases like primary biliary cholangitis (PBC). UDCA has been shown to reduce the expression of major histocompatibility complex (MHC) class I molecules on hepatocytes and cholangiocytes, which may decrease the autoimmune response directed against these cells.
Choleretic Effects
UDCA stimulates the secretion of bile by hepatocytes and cholangiocytes, a process known as choleresis. This increased bile flow helps to flush out toxic bile acids from the liver, reducing their intracellular concentration and subsequent toxicity. The choleretic effect of UDCA is attributed to its ability to induce the secretion of bile acids.[2]
Quantitative Data from Clinical Trials
The clinical efficacy of UDCA is well-documented, with numerous studies demonstrating its positive impact on liver biochemistry. The following table summarizes the quantitative effects of UDCA on key liver enzymes from a meta-analysis of randomized placebo-controlled trials.
| Liver Enzyme | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) | P-value |
| Alanine Aminotransferase (ALT) | -15.28 U/L | -23.42 to -7.15 | 0.0002 |
| Aspartate Aminotransferase (AST) | -16.13 U/L | -23.84 to -8.42 | < 0.0001 |
| Gamma-Glutamyl Transferase (GGT) | -23.29 U/L | -33.97 to -12.61 | < 0.0001 |
| Alkaline Phosphatase (ALP) | -93.80 U/L | -126.36 to -61.25 | < 0.0001 |
| Bilirubin | -0.18 U/L | -0.35 to -0.01 | 0.04 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from in vivo studies investigating the effects of UDCA.
Preclinical Model: Non-Alcoholic Steatohepatitis (NASH) in Mice
-
Objective: To evaluate the effect of UDCA on liver inflammation and gut microbiota in a mouse model of NASH.[6][7]
-
Animal Model: 6-week-old male C57BL/6 mice.[7]
-
Induction of NASH: Mice were fed a high-fat high-cholesterol (HFHC) diet for 24 weeks.[6][7]
-
Treatment Protocol: Following NASH induction, mice were administered different doses of UDCA (30, 60, and 120 mg/kg/day) or a vehicle control (carboxymethylcellulose) intragastrically for an additional 4 weeks while continuing the HFHC diet. A control group was fed a normal diet.[6]
-
Outcome Measures:
-
Serum levels of ALT and AST.
-
Liver histology to assess steatosis, inflammation, and ballooning (NAFLD activity score).
-
16S ribosomal RNA gene sequencing of fecal samples to analyze gut microbiota composition.
-
Intestinal tight junction protein expression (Claudin-1 and ZO-1).
-
Farnesoid X receptor (FXR) signaling pathway activation.
-
Preclinical Model: Hepatocellular Carcinoma (HCC) Xenografts in Mice
-
Objective: To assess the efficacy of UDCA as a chemotherapeutic agent for HCC.[8][9]
-
Tumor Implantation: Mice were subcutaneously injected with BEL7402 human hepatocarcinoma cells.[8][9]
-
Treatment Protocol: 24 hours after tumor cell injection, mice were randomized into a control group (standard diet) and treatment groups receiving a standard diet supplemented with different concentrations of UDCA (30, 50, and 70 mg/kg/day) for 21 days.[9]
-
Outcome Measures:
Clinical Trial: Primary Biliary Cholangitis (PBC)
-
Objective: To determine the long-term efficacy of UDCA in slowing the progression of PBC.[10]
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.[10]
-
Participants: 145 patients with biopsy-proven primary biliary cirrhosis.[10]
-
Treatment Protocol: Patients were randomly assigned to receive either UDCA (13 to 15 mg per kilogram of body weight per day) or a placebo for two years. Following the initial two-year period, all patients who completed the study received UDCA in an open-label extension for an additional two years.[10]
-
Primary Endpoints:
-
Progression of the disease, defined by the development of hyperbilirubinemia, variceal bleeding, ascites, or encephalopathy.
-
Liver transplantation or referral for transplantation.
-
A composite of liver transplantation (or referral) or death.
-
Signaling Pathways Modulated by Ursodeoxycholic Acid
UDCA's diverse cellular effects are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Caption: Key signaling pathways modulated by Ursodeoxycholic Acid (UDCA).
Caption: Experimental workflow for the in vivo study of UDCA in a NASH mouse model.
Conclusion
The in vivo mechanism of action of 13C-ursodeoxycholic acid is synonymous with that of its unlabeled form, revolving around its ability to protect liver cells from the damaging effects of toxic bile acids, inhibit apoptosis, modulate the immune response, and promote bile flow. These pleiotropic effects, mediated through a complex network of signaling pathways, have established UDCA as a fundamental therapy for a range of cholestatic liver diseases. The quantitative data from clinical trials robustly support its efficacy in improving liver biochemistry, and the detailed experimental protocols provided herein offer a foundation for future research into its therapeutic potential. The continued investigation into the nuanced molecular interactions of UDCA will undoubtedly unveil further applications for this remarkable therapeutic agent.
References
- 1. Drug insight: Mechanisms and sites of action of ursodeoxycholic acid in cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ursodeoxycholic acid diminishes Fas-ligand-induced apoptosis in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid may inhibit deoxycholic acid-induced apoptosis by modulating mitochondrial transmembrane potential and reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic Acid Treatment Restores Gut Microbiota and Alleviates Liver Inflammation in Non-Alcoholic Steatohepatitic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ursodeoxycholic acid induces apoptosis in hepatocellular carcinoma xenografts in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic acid induces apoptosis in hepatocellular carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Metabolic Fate of ¹³C-Ursodeoxycholic Acid in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of ¹³C-labeled ursodeoxycholic acid (¹³C-UDCA) in preclinical models. It is designed to be a valuable resource for researchers and professionals involved in drug development and the study of bile acid metabolism. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of UDCA's journey through the body.
Quantitative Analysis of ¹³C-UDCA Distribution and Excretion
The metabolic fate of UDCA has been investigated in various preclinical models, primarily rats and mice, using isotopically labeled compounds to distinguish exogenous from endogenous bile acids. While studies specifically employing ¹³C-UDCA are limited in publicly available literature, data from radiolabeled UDCA studies (e.g., using ³H or ¹⁴C) provide valuable quantitative insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Excretion of Labeled UDCA in Rats
| Excretion Route | Percentage of Administered Dose (%) | Time Frame | Preclinical Model | Notes | Reference |
| Fecal Excretion | 15-20% | 24 hours | Rat | Following oral administration of ³H-UDCA. | [1] |
| Urinary Excretion | 1.5% | 24 hours | Rat | Following oral administration of ³H-UDCA. | [1] |
Table 2: Biliary Excretion of Labeled UDCA in Bile Fistula Rats
| Time After Administration | Percentage of Administered Dose in Bile (%) | Preclinical Model | Administration Route | Reference |
| 120 minutes | >80% | Rat | Intravenous | [2] |
Table 3: Distribution of UDCA and its Metabolites in Mice on a High-Fat Diet Supplemented with UDCA
| Tissue | Predominant Metabolite | Observation | Preclinical Model | Reference |
| Serum | UDCA | UDCA levels were much higher than TUDCA. | Mouse | [3] |
| Liver | Tauroursodeoxycholic acid (TUDCA) | TUDCA dominated the bile acid profile. | Mouse | [3] |
| Epididymal Adipose Tissue | Tauroursodeoxycholic acid (TUDCA) | TUDCA dominated the bile acid profile. | Mouse | [3] |
| Brown Adipose Tissue | Tauroursodeoxycholic acid (TUDCA) | TUDCA dominated the bile acid profile. | Mouse | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the study of ¹³C-UDCA metabolism in preclinical models.
Animal Models and Husbandry
-
Species: Male Wistar rats or C57BL/6 mice are commonly used models.[1][4]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[4]
-
Diet: Standard laboratory chow is provided, with free access to water. For specific studies, animals may be fed a high-fat diet to induce metabolic disorders.[3]
Administration of ¹³C-UDCA
-
Route of Administration: Oral gavage is a common method for administering a precise dose of ¹³C-UDCA.[4]
-
Dosage: Doses can vary depending on the study's objective, ranging from tracer doses to therapeutic doses (e.g., 50, 150, or 450 mg/kg/day).[4]
-
Vehicle: The ¹³C-UDCA is typically dissolved or suspended in a suitable vehicle, such as water or a saline solution.
Sample Collection
-
Blood: Blood samples are collected at various time points post-administration via methods like tail vein or cardiac puncture. Plasma is separated by centrifugation.
-
Bile: In cannulated animal models (e.g., bile duct cannulated rats), bile can be collected continuously to measure biliary excretion.[2]
-
Tissues: Tissues of interest, such as the liver, intestine, and adipose tissue, are harvested at the end of the study.[3]
-
Feces and Urine: Animals can be housed in metabolic cages to allow for the separate collection of feces and urine over specified periods.[1]
Sample Preparation and Analysis
-
Extraction: Bile acids are extracted from biological matrices using methods like protein precipitation with organic solvents (e.g., acetonitrile, methanol) or liquid-liquid extraction.[5][6]
-
Analytical Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of ¹³C-UDCA and its metabolites.[5][7]
-
Internal Standards: Isotopically labeled internal standards (e.g., deuterated UDCA) are used to ensure accurate quantification.[5]
Signaling Pathways and Metabolic Transformations
UDCA and its metabolites exert their biological effects through the modulation of various signaling pathways and undergo specific metabolic transformations.
Metabolic Transformations of UDCA
Upon administration, UDCA is primarily absorbed in the small intestine and undergoes enterohepatic circulation.[8] In the liver, it is conjugated with amino acids, predominantly taurine in rodents, to form tauroursodeoxycholic acid (TUDCA).[1] To a lesser extent, it can be conjugated with glycine to form glycoursodeoxycholic acid (GUDCA). A minor metabolite, 3α,6α,7β-trihydroxycholanoic acid, has also been identified in rats.[1]
Key Signaling Pathways Modulated by UDCA
UDCA influences several key signaling pathways that regulate lipid metabolism, inflammation, and bile acid homeostasis.
-
Farnesoid X Receptor (FXR) Signaling: UDCA can modulate the activity of FXR, a nuclear receptor that plays a central role in bile acid synthesis and transport. Activation of FXR by bile acids in the liver and intestine leads to the regulation of target genes involved in maintaining bile acid homeostasis.[9]
-
Nuclear Factor-kappa B (NF-κB) Signaling: UDCA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.[9]
-
Lipid Metabolism Regulation: UDCA has been observed to downregulate the expression of genes involved in hepatic lipogenesis (fat synthesis), such as Chrebp, Acaca, Fasn, Scd1, and Me1, as well as genes related to fatty acid uptake like Ldlr and Cd36.[10] Conversely, it can upregulate genes involved in bile acid transport, including ABCG8 and ABCB11.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the metabolic fate of ¹³C-UDCA in a preclinical model.
References
- 1. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ursodeoxycholic Acid Alters Bile Acid and Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dovepress.com [dovepress.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biosynthesis of 13C-Labeled Bile Acids for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in biomedical research, enabling the precise tracking and quantification of molecules in complex biological systems. In the field of hepatology and gastroenterology, 13C-labeled bile acids have become particularly valuable for studying bile acid metabolism, transport, and signaling.[1] Their use as internal standards in mass spectrometry-based quantification and as tracers in metabolic studies has significantly advanced our understanding of liver diseases, gut microbiome interactions, and the pharmacological effects of bile acid-based therapeutics.[2][3][4]
This technical guide provides an in-depth overview of the core methodologies for the biosynthesis of 13C-labeled bile acids. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the available chemical and enzymatic strategies, detailed experimental protocols, and the biological context of these essential research molecules.
Core Methodologies for the Synthesis of 13C-Labeled Bile Acids
The introduction of a 13C label into the bile acid structure is most commonly achieved at the C-24 position of the carboxylic acid side chain. This is primarily accomplished through chemical synthesis, which offers precise control over the labeling position. Enzymatic methods, while powerful for modifying the steroid nucleus, are less commonly employed for the direct incorporation of isotopic labels into the side chain.
Chemical Synthesis of [24-13C]-Labeled Bile Acids
A robust and widely cited method for the synthesis of [24-13C]-labeled bile acids involves a four-step process starting from a native bile acid. An improved version of this synthesis utilizes formyl esters and a modified lead tetraacetate procedure, which has been shown to provide higher yields and a purer product.[5][6][7][8] The general workflow is outlined below.
Caption: General workflow for the chemical synthesis of [24-13C]-labeled bile acids.
Step 1: Formylation of the Bile Acid
The initial step involves the protection of the hydroxyl groups on the steroid nucleus via formylation. A high-yield procedure involves heating the bile acid in formic acid with a catalytic amount of perchloric acid, followed by the addition of acetic anhydride.[5]
-
Reagents: Unlabeled bile acid (e.g., cholic acid, chenodeoxycholic acid), 90% formic acid, perchloric acid (catalytic amount), acetic anhydride.
-
Procedure:
-
Dissolve the bile acid in 90% formic acid containing a catalytic amount of perchloric acid.
-
Heat the mixture.
-
Slowly add acetic anhydride until effervescence is observed.
-
Isolate the pure performylated bile acid by diluting the reaction mixture with water.[5]
-
-
Yield: Quantitative.[5]
Step 2: Degradation of the Side Chain with Lead Tetraacetate
The formylated bile acid is then subjected to oxidative decarboxylation using lead tetraacetate in the presence of lithium chloride to yield the corresponding 23-chloronorcholane.[5][6][9]
-
Reagents: Performylated bile acid, lead tetraacetate, lithium chloride, suitable solvent (e.g., benzene).
-
Procedure:
-
Dissolve the performylated bile acid in the chosen solvent.
-
Add lead tetraacetate and lithium chloride.
-
The reaction proceeds to yield the formylated 23-chloronorcholane.
-
Step 3: Introduction of the 13C Label via Cyanation
The 23-chloronorcholane intermediate is then reacted with sodium [13C]cyanide to introduce the 13C label at the C-24 position, forming the 24-cyanocholane.
-
Reagents: Formylated 23-chloronorcholane, sodium [13C]cyanide (Na[13C]N), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the formylated 23-chloronorcholane in dimethylformamide.
-
Add sodium [13C]cyanide to the solution.
-
The reaction mixture is stirred to allow for the conversion to the formylated 24-[13C]cyanocholane.
-
-
Yield: This step is typically high-yielding, contributing to the overall efficiency of the synthesis.
Step 4: Hydrolysis to the [24-13C]-Bile Acid
The final step involves the hydrolysis of both the formyl protecting groups and the nitrile group to yield the desired [24-13C]-labeled bile acid.
-
Reagents: Formylated 24-[13C]cyanocholane, a strong base (e.g., potassium hydroxide), a suitable solvent (e.g., aqueous ethanol).
-
Procedure:
-
Reflux the formylated 24-[13C]cyanocholane in a solution of the strong base in the aqueous solvent.
-
After the reaction is complete, acidify the mixture to precipitate the free bile acid.
-
The crude product is then purified.
-
-
Yield: 80-90% based on the amount of labeled sodium cyanide used.[5][6]
Purification of the final 13C-labeled bile acid is crucial and is typically achieved using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.[1] The purity and isotopic enrichment of the synthesized bile acids are confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][10][11][12][13]
Enzymatic Synthesis and Biotransformation
Enzymatic methods are primarily used for the structural modification of the bile acid steroid nucleus, such as the epimerization of hydroxyl groups.[3][7][14][15] For example, the synthesis of ursodeoxycholic acid (UDCA) from chenodeoxycholic acid (CDCA) can be achieved using a two-step enzymatic process involving 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH).[7]
While these enzymatic reactions are highly specific, they are not typically used for the direct incorporation of a 13C label into the side chain. However, it is conceivable to use a chemically synthesized 13C-labeled bile acid (e.g., [24-13C]CDCA) as a substrate for subsequent enzymatic modification to produce other 13C-labeled bile acids (e.g., [24-13C]UDCA).
Caption: Chemoenzymatic approach for producing modified 13C-labeled bile acids.
Quantitative Data on Synthesis
The efficiency of the synthesis of 13C-labeled bile acids is a critical factor for their application in research. The following tables summarize the available quantitative data for the chemical synthesis of [24-13C]-labeled bile acids.
| Step | Intermediate/Product | Yield (%) | Reference(s) |
| 1. Formylation | Performylated Bile Acid | ~100 | [5] |
| 2. Lead Tetraacetate Degradation | Formylated 23-Chloronorcholane | 72-83 | [5][6] |
| 3. Cyanation & 4. Hydrolysis (combined) | [24-13C]-Bile Acid | 80-90 | [5][6] |
| Parameter | Value | Reference(s) |
| 13C Atom Excess | ~90% | [1] |
| Purity | High | [1][5][6] |
Bile Acid Signaling Pathways
13C-labeled bile acids are instrumental in elucidating the complex signaling pathways that regulate their own synthesis and metabolism, as well as broader physiological processes. Two key receptors involved in bile acid signaling are the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that acts as a primary sensor for bile acids. Its activation in the liver and intestine initiates a negative feedback loop to control bile acid synthesis.
References
- 1. An improved synthesis of 24-13C-labeled bile acids using formyl esters and a modified lead tetraacetate procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formylated bile acids: improved synthesis, properties, and partial deformylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] An improved synthesis of 24-13C-labeled bile acids using formyl esters and a modified lead tetraacetate procedure. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Biological synthesis of ursodeoxycholic acid [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of bile acid side chain with lead tetraacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Bile Acid by GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Analysis of 13C labeling enrichment in microbial culture applying metabolic tracer experiments using gas chromatography-combustion-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic routes for the synthesis of ursodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic routes for the synthesis of ursodeoxycholic acid: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Navigating the In Vitro Stability of ¹³C-Ursodeoxycholic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of ¹³C-Ursodeoxycholic Acid (¹³C-UDCA), a critical isotopically labeled internal standard for pharmacokinetic and metabolism studies. Understanding the stability profile of ¹³C-UDCA is paramount for ensuring data accuracy and integrity in preclinical and clinical drug development. This document outlines key stability-indicating methods, degradation pathways, and detailed experimental protocols to guide researchers in their laboratory practices.
Core Stability Profile of Ursodeoxycholic Acid
While specific stability data for the ¹³C-labeled variant is not extensively published, the chemical stability of ¹³C-UDCA is expected to be comparable to that of unlabeled ursodeoxycholic acid (UDCA) under typical in vitro conditions. The carbon-13 isotope is stable and does not significantly alter the molecule's chemical reactivity. Therefore, this guide draws upon established stability data for UDCA as a reliable surrogate.
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2][3] These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing to predict its degradation pathways.[1]
Table 1: Summary of Forced Degradation Studies on Ursodeoxycholic Acid
| Stress Condition | Observations | Potential Degradation Products |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Decomposed[4][5] | Epimerization or other acid-catalyzed degradation products. |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Decomposed[4][5] | Epimerization or other base-catalyzed degradation products. |
| Oxidation (e.g., 30% H₂O₂) | Decomposed[4][5] | Oxidation of the hydroxyl groups to ketones (e.g., 7-keto-lithocholic acid).[6] |
| Thermal Degradation (e.g., 80°C) | Decomposed[4][5] | Dehydration or other thermally induced degradation products. |
| Photolytic Stress (e.g., UV light) | Stable[4][5] | No significant degradation observed. |
Experimental Protocols
General In Vitro Metabolic Stability Assessment
This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.[7][8]
Objective: To determine the rate of disappearance of ¹³C-UDCA when incubated with liver microsomes.
Materials:
-
¹³C-Ursodeoxycholic Acid
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
Control compounds (a known stable compound and a known labile compound)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of ¹³C-UDCA in a suitable organic solvent (e.g., DMSO), ensuring the final concentration of the organic solvent in the incubation mixture is low (typically ≤1%).[8]
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the ¹³C-UDCA solution.
-
Pre-incubate the mixture at 37°C for a few minutes to allow it to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of ¹³C-UDCA.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Stability-Indicating HPLC Method
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of UDCA, which can be adapted for ¹³C-UDCA.[4][5]
Objective: To develop a chromatographic method that can separate ¹³C-UDCA from its potential degradation products.
Chromatographic Conditions:
-
Column: BDS Hypersil C8 (250 mm x 4.6 mm, 5 µm) or equivalent[4][5]
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 77:23:0.6 v/v/v)[4][5]
-
Detection: Refractive Index (RI) Detector[4][5] or Mass Spectrometry (for ¹³C-UDCA)
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
Procedure:
-
Prepare standard solutions of ¹³C-UDCA at known concentrations.
-
Prepare samples from forced degradation studies (acid, base, oxidation, thermal).
-
Inject the standard and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks, indicating degradation products.
-
Ensure that the peak for ¹³C-UDCA is well-resolved from any degradation product peaks.
Signaling Pathways of Ursodeoxycholic Acid
UDCA exerts its therapeutic effects through various signaling pathways. A key mechanism involves the activation of the Takeda G-protein-coupled receptor 5 (TGR5), a bile acid receptor.[9][10][11][12][13]
Caption: UDCA activates the TGR5 receptor, initiating a cAMP-PKA signaling cascade.
Experimental Workflow for In Vitro Stability Testing
A systematic workflow is crucial for conducting reliable in vitro stability studies.
Caption: A typical workflow for conducting an in vitro metabolic stability assay.
Conclusion
This technical guide provides a foundational understanding of the in vitro stability of ¹³C-ursodeoxycholic acid. By leveraging the extensive data available for unlabeled UDCA and employing robust experimental protocols, researchers can confidently assess the stability of this critical internal standard. The provided methodologies and signaling pathway information serve as a valuable resource for drug development professionals, ensuring the generation of high-quality, reliable data in their research endeavors.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Probing Hepatic Pathophysiology: An In-depth Technical Guide to Exploratory Studies of ¹³C-Ursodeoxycholic Acid in Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of ¹³C-labeled ursodeoxycholic acid (¹³C-UDCA) as an exploratory tool in the study of liver disease models. By leveraging stable isotope labeling, researchers can meticulously trace the metabolic fate, pharmacokinetics, and cellular impact of UDCA, a cornerstone therapy for various cholestatic and metabolic liver disorders. This document details established and extrapolated experimental protocols, summarizes key quantitative findings from relevant studies, and visualizes the complex signaling pathways influenced by this therapeutic bile acid.
Introduction: The Rationale for ¹³C-UDCA in Liver Disease Research
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid with well-documented cytoprotective, anti-cholestatic, anti-apoptotic, and immunomodulatory properties.[1] While its efficacy in conditions like Primary Biliary Cholangitis (PBC) is established[2], the precise mechanisms underpinning its therapeutic effects across a spectrum of liver diseases, including non-alcoholic fatty liver disease (NAFLD), are still under active investigation.[3] The use of ¹³C-labeled UDCA provides a powerful and safe alternative to radioactive tracers for in-vivo and in-vitro studies, allowing for detailed investigation of its absorption, conjugation, and excretion, as well as its influence on endogenous metabolic pathways without the confounding variables of radioactive isotopes.[4]
This guide serves as a resource for designing and implementing studies utilizing ¹³C-UDCA to dissect its role in liver disease models, ultimately aiming to refine its therapeutic applications and uncover novel mechanistic insights.
Quantitative Data from Key ¹³C-Labeled Studies
The following tables summarize quantitative data from seminal studies that have either directly used ¹³C-UDCA or employed ¹³C-labeled substrates to investigate the metabolic effects of UDCA in relevant models.
Table 1: Metabolic Effects of UDCA Treatment on Hepatic Fatty Acid Oxidation in Zucker Rats (NAFLD Model)
| Parameter | Control Rats | Zucker Obese Rats (Steatosis) | Zucker Obese Rats + UDCA |
| Fatty Acid Contribution to Acetyl-CoA (%) | 44.1 ± 2.7 | 23.1 ± 4.9 | 46.0 ± 6.1 |
| TCA Cycle Activity (relative units) | 0.37 ± 0.05 | 0.24 ± 0.04 | 0.37 ± 0.05 |
| Data extracted from a study where livers were perfused with [U-¹³C]nonesterified fatty acids.[5] UDCA treatment (12-15 mg/kg/day for 4 weeks) significantly improved fatty acid oxidation in the steatotic livers of Zucker obese rats, restoring it to levels comparable with control animals.[5] |
Table 2: Relative Enrichment of ¹³C-UDCA and its Metabolites in a Healthy Human Volunteer
| Compartment | ¹³C-isoUDCA (%) | ¹³C-UDCA (%) | ¹³C-3-dehydro-UDCA (%) |
| Bile | 2.2 | 25.7 | 0.7 |
| Serum | 24.7 | 23.5 | 6.1 |
| Urine | 83.7 | 2.0 | 2.4 |
| Data from a study involving oral administration of 0.5 g of [24-¹³C]UDCA.[4] The results indicate significant intestinal absorption and subsequent isomerization and conjugation of UDCA.[4] |
Experimental Protocols
This section provides detailed methodologies for conducting studies with ¹³C-UDCA in liver disease models.
Protocol for ¹³C-UDCA Tracer Study in a Rodent Model of Cholestatic Liver Disease
This protocol outlines a comprehensive approach to assess the pharmacokinetics and metabolic fate of ¹³C-UDCA in a bile duct ligation (BDL) mouse model of cholestatic liver fibrosis.[6][7]
3.1.1 Materials and Reagents
-
[24-¹³C]Ursodeoxycholic acid (synthesis as per Fischer et al., 1996)[4]
-
Male C57BL/6J mice (8-10 weeks old)[8]
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for bile duct ligation
-
Metabolic cages for urine and feces collection
-
LC-MS/MS system (e.g., Triple Quadrupole)[9]
-
Reagents for sample preparation (e.g., methanol, acetonitrile, internal standards like UDCA-d₄)[10]
3.1.2 Experimental Procedure
-
Induction of Cholestatic Liver Disease:
-
Anesthetize mice using isoflurane.
-
Perform a midline laparotomy to expose the common bile duct.
-
Ligate the common bile duct at two points and transect the duct between the ligatures.[7]
-
Suture the abdominal wall and allow animals to recover for 7-14 days to establish fibrosis. Sham-operated animals will undergo the same procedure without bile duct ligation.
-
-
Administration of ¹³C-UDCA:
-
Sample Collection:
-
House mice in metabolic cages for timed collection of urine and feces (e.g., at 0-8h, 8-24h, 24-48h post-dose).
-
Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Separate plasma by centrifugation.
-
At the terminal time point (e.g., 48 hours), euthanize animals and collect liver, bile (from gallbladder), and intestinal content samples. Flash-freeze all samples in liquid nitrogen and store at -80°C until analysis.[8]
-
-
Sample Analysis by LC-MS/MS:
-
Extraction: Homogenize liver tissue. Perform protein precipitation for plasma samples using cold acetonitrile. Use solid-phase extraction for urine and bile samples to concentrate bile acids.
-
Chromatography: Separate bile acids using a reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate).[9]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify ¹³C-UDCA and its expected ¹³C-labeled metabolites (e.g., ¹³C-TUDCA, ¹³C-GUDCA, ¹³C-LCA).[9][10] Use deuterated internal standards for accurate quantification.
-
Protocol for Assessing Hepatic Metabolism using ¹³C-labeled Substrates in UDCA-treated NAFLD Rats
This protocol is adapted from a study investigating the effect of UDCA on hepatic fatty acid oxidation in obese Zucker rats.[5]
3.2.1 Animal Model and Treatment
-
Use obese Zucker rats as a model for NAFLD and lean littermates as controls.
-
Treat one cohort of obese Zucker rats with UDCA (12-15 mg/kg/day) administered in the diet or via daily gavage for 4 weeks.
3.2.2 Isolated Liver Perfusion
-
Fast animals for 24 hours.
-
Anesthetize the rat and surgically isolate the liver for ex-vivo perfusion.
-
Perfuse the liver with Krebs-Henseleit bicarbonate buffer containing physiological concentrations of [U-¹³C]nonesterified fatty acids and [3-¹³C]lactate/[3-¹³C]pyruvate.
-
Collect perfusate samples over time to measure the output of glucose and lactate.
-
At the end of the perfusion, freeze-clamp the liver tissue for subsequent analysis.
3.2.3 ¹³C NMR Spectroscopy Analysis
-
Perform perchloric acid extraction on the freeze-clamped liver tissue to obtain cellular metabolites.
-
Analyze the extracts using high-resolution ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify the ¹³C enrichment in key metabolites of the TCA cycle (e.g., glutamate, citrate) to determine the contribution of the labeled fatty acids to acetyl-CoA production and overall TCA cycle activity.[5]
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to ¹³C-UDCA research.
Caption: Metabolic pathway of orally administered UDCA.
Caption: Experimental workflow for a ¹³C-UDCA tracer study.
Caption: Key signaling pathways modulated by UDCA.
Conclusion
The use of ¹³C-UDCA in conjunction with advanced analytical techniques like mass spectrometry and NMR provides an unparalleled window into the in-vivo behavior and therapeutic mechanisms of this vital hepatoprotective agent. While direct exploratory studies using ¹³C-UDCA in liver disease models are still emerging, the foundational methodologies and knowledge of UDCA's metabolic pathways and signaling effects provide a solid framework for future research. The protocols and data presented in this guide are intended to equip researchers with the necessary tools to design and execute rigorous studies, ultimately advancing our understanding of liver pathophysiology and optimizing treatments for patients with liver disease.
References
- 1. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the role of ursodeoxycholic acid and gut microbiome in non-alcoholic fatty liver disease: current evidence and perspectives [frontiersin.org]
- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic acid treatment of hepatic steatosis: a (13)C NMR metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models for the study of liver fibrosis: new insights from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 8. Bile Acid Analogs with Anti-Germination Activities for Prophylaxis of Clostridioides difficile Infection Alter Bile Acid Homeostasis in the Enterohepatic Cycle [mdpi.com]
- 9. nssresearchjournal.com [nssresearchjournal.com]
- 10. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 13C-Ursodeoxycholic Acid (¹³C-UDCA) as a Non-Invasive Probe for Liver Function Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursodeoxycholic acid (UDCA) is a hydrophilic secondary bile acid that constitutes a small fraction of the natural human bile acid pool.[1] It has been widely used in the treatment of cholestatic liver diseases such as Primary Biliary Cholangitis (PBC).[2][3][4] Its therapeutic effects are attributed to a variety of mechanisms, including the replacement of more toxic, hydrophobic bile acids, stimulation of hepatobiliary secretion, and protection of liver cells from apoptosis and oxidative stress.[2][5][6] The use of stable isotope-labeled compounds, particularly those labeled with carbon-13 (¹³C), has emerged as a valuable tool for non-invasively assessing the metabolic function of the liver.[7][8][9] A ¹³C-UDCA breath test offers a dynamic and quantitative measure of specific hepatic functions, providing insights into liver health and disease.[7][10]
These application notes provide a comprehensive overview of the use of ¹³C-UDCA as a probe for liver function tests, detailing its mechanisms, applications, and a protocol for its use.
Principle of the ¹³C-UDCA Breath Test
The fundamental principle of the ¹³C-UDCA breath test lies in the hepatic metabolism of orally administered ¹³C-labeled UDCA. The ¹³C label is typically incorporated at a specific position in the UDCA molecule, such as the carboxyl group ([24-¹³C]ursodeoxycholic acid).[11] Following oral administration, ¹³C-UDCA is absorbed in the small intestine, enters the portal circulation, and is taken up by hepatocytes.[1] Within the liver, UDCA undergoes conjugation with glycine or taurine and is then secreted into the bile. A portion of the administered ¹³C-UDCA will undergo metabolic processes that result in the cleavage of the ¹³C-labeled group, ultimately leading to the formation of ¹³CO₂. This ¹³CO₂ is then transported in the bloodstream to the lungs and exhaled. The rate and extent of ¹³CO₂ exhalation directly reflect the liver's capacity to absorb, metabolize, and secrete the probe.[7]
Applications in Research and Drug Development
The ¹³C-UDCA liver function test has several potential applications in both basic research and clinical drug development:
-
Quantitative Assessment of Liver Function: Provides a non-invasive, quantitative measure of overall liver function, which can be more dynamic than static serum biomarkers.[8][10]
-
Monitoring Disease Progression: Can be used to monitor the progression of chronic liver diseases such as PBC, Primary Sclerosing Cholangitis (PSC), and non-alcoholic fatty liver disease (NAFLD).[2][12]
-
Evaluating Therapeutic Efficacy: Serves as a tool to assess the effectiveness of therapeutic interventions aimed at improving liver function.[13]
-
Drug-Induced Liver Injury (DILI) Studies: Can be employed to investigate the impact of xenobiotics on liver function and to evaluate the hepatoprotective effects of new chemical entities.[6][14][15][16][17]
-
Personalized Medicine: May aid in tailoring treatment regimens by providing a more precise understanding of an individual's liver metabolic capacity.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to UDCA administration and its effects on liver biochemistry.
Table 1: Biliary Enrichment of UDCA at Various Doses in Primary Sclerosing Cholangitis (PSC)
| UDCA Dose (mg/kg/day) | Biliary UDCA Enrichment (% of total bile acids, mean ± SD) |
|---|---|
| 10-13 | 43.1% ± 0.3% |
| 14-17 | 46.9% ± 0.3% |
| 18-21 | 55.9% ± 0.2% |
| 22-25 | 58.6% ± 2.3% |
| 26-32 | 57.7% ± 0.4% |
Data from Rost et al. as cited in[12]. Biliary enrichment of UDCA increases with the dose, reaching a plateau at approximately 22-25 mg/kg/day.[12][18]
Table 2: Pharmacokinetic Parameters of UDCA in Healthy Elderly Subjects (Single Dose)
| UDCA Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) |
|---|---|---|---|
| 400 | 2680.75 | 2 | 15741.29 |
| 800 | 5246.50 | 2 | 29462.52 |
Data from a study on healthy elderly subjects. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUClast: Area under the concentration-time curve from time zero to the last measurable concentration.[19]
Table 3: Effect of UDCA Treatment on Liver Enzymes
| Patient Population | Treatment | Change in GOT/AST | Change in GPT/ALT | Change in γ-GTP |
|---|---|---|---|---|
| Compensatory Liver Cirrhosis (CLC) | 600mg/day for 12 weeks | 79.3% of initial value | 81.1% of initial value | 51.5% of initial value |
| Chronic Active Hepatitis (CAH) | 600mg/day for 12 weeks | 61.2% of initial value | 59.3% of initial value | 42.8% of initial value |
Data from a study on patients with CLC and CAH, showing a significant reduction in liver enzymes after 12 weeks of UDCA treatment.[20]
Experimental Protocols
Protocol 1: ¹³C-UDCA Breath Test for Assessment of Liver Function
1. Patient/Subject Preparation:
- Subjects should fast for a minimum of 8 hours prior to the test. Water is permitted.
- A baseline breath sample is collected before the administration of ¹³C-UDCA.
2. ¹³C-UDCA Administration:
- A standard dose of ¹³C-UDCA (e.g., 100 mg of [24-¹³C]ursodeoxycholic acid) is dissolved in a suitable vehicle (e.g., 200 mL of water or a liquid meal to stimulate gallbladder contraction).
- The subject ingests the solution orally.
3. Breath Sample Collection:
- Breath samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180, and 240 minutes) after ingestion.
- Samples are collected into specialized collection bags or tubes.
4. ¹³CO₂ Analysis:
- The ratio of ¹³CO₂ to ¹²CO₂ in the collected breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).
5. Data Analysis:
- The results are typically expressed as the percentage of the administered ¹³C dose recovered per hour (% dose/h) or as the cumulative percentage of the dose recovered over a specific time period (e.g., 4 hours).
- The peak ¹³CO₂ excretion and the time to reach the peak are also important parameters.
Protocol 2: In Vivo Study of UDCA Hepatoprotective Effects in a Rodent Model of DILI
1. Animal Model:
- Male Wistar rats (200-250 g) are used.
- Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of DILI:
- DILI is induced by the administration of a known hepatotoxin (e.g., acetaminophen, 500 mg/kg, intraperitoneally).
3. UDCA Treatment:
- A treatment group receives UDCA (e.g., 50 mg/kg, orally) 2 hours before the administration of the hepatotoxin.
- A control group receives the vehicle only.
4. Sample Collection and Analysis:
- 24 hours after hepatotoxin administration, animals are anesthetized, and blood is collected via cardiac puncture for the analysis of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
- The liver is excised, weighed, and a portion is fixed in 10% formalin for histological examination (H&E staining). Another portion is snap-frozen in liquid nitrogen for molecular analysis (e.g., measurement of oxidative stress markers, gene expression analysis).
5. Statistical Analysis:
- Data are expressed as mean ± standard deviation.
- Statistical significance between groups is determined using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hepatoprotective mechanisms of Ursodeoxycholic Acid (UDCA).
References
- 1. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 2. Ursodeoxycholic acid in cholestatic liver disease: mechanisms of action and therapeutic use revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Personalized Management of Primary Biliary Cholangitis in the Era of Precision Medicine: Current Challenges and Future Perspectives [mdpi.com]
- 4. icepharma.com [icepharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13CO2 breath tests in non-invasive hepatological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical utility of 13C-liver-function breath tests for assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bile acid changes after high-dose ursodeoxycholic acid treatment in primary sclerosing cholangitis: relation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of ursodeoxycholic acid on liver markers: A systematic review and meta‐analysis of randomized placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ursodeoxycholic acid for the management of drug-induced liver injury: Role of hepatoprotective and anti-cholestatic mechanisms | EurekAlert! [eurekalert.org]
- 15. miragenews.com [miragenews.com]
- 16. UDCA for Drug-Induced Liver Disease: Clinical and Pathophysiological Basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Role of Ursodeoxycholic Acid in Treating and Preventing Idiosyncratic Drug-Induced Liver Injury. A Systematic Review [frontiersin.org]
- 18. Effect of high-dose ursodeoxycholic acid on its biliary enrichment in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of ursodeoxycholic acid (UDCA) therapy for compensatory liver cirrhosis on liver function tests and serum bile acid metabolism [jstage.jst.go.jp]
Application Notes and Protocols for Clinical Trials Involving ¹³C-Ursodeoxycholic Acid (¹³C-UDCA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ¹³C-labeled ursodeoxycholic acid (¹³C-UDCA) in clinical trials. This document is intended to guide researchers in designing and executing studies to investigate the metabolism, pharmacokinetics, and efficacy of UDCA.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid used in the treatment of various cholestatic liver diseases. The use of stable isotope-labeled ¹³C-UDCA in clinical trials allows for precise tracing and quantification of its metabolic fate without the risks associated with radioactive isotopes. This enables detailed investigation of UDCA's absorption, distribution, metabolism, and excretion (ADME) in both healthy subjects and patient populations.
Quantitative Data Summary
The following tables summarize typical dosages for both therapeutic (unlabeled) UDCA and the ¹³C-labeled tracer, as well as key pharmacokinetic parameters.
Table 1: Therapeutic Oral Dosages of Unlabeled Ursodeoxycholic Acid (UDCA)
| Indication | Dosage | Reference |
| Primary Biliary Cholangitis (PBC) | 13-15 mg/kg/day | [1][2] |
| Gallstone Dissolution | 8-10 mg/kg/day | [3] |
| Gallstone Prophylaxis (Rapid Weight Loss) | 300 mg twice daily | [3] |
| Parkinson's Disease (Investigational) | Ascending doses up to 50 mg/kg/day | [4][5] |
Table 2: Investigational Oral Dosage of ¹³C-Ursodeoxycholic Acid (¹³C-UDCA) in a Human Study
| Labeled Compound | Dosage | Study Population | Reference |
| [24-¹³C]Ursodeoxycholic Acid | 0.5 g | Healthy Volunteer |
Table 3: Pharmacokinetic Parameters of Orally Administered UDCA
| Parameter | Value | Notes | Reference |
| Time to Maximum Concentration (Tmax) | ~1-4 hours | Multiple peaks may be observed due to enterohepatic circulation. | [6][7] |
| Half-life (t½) | ~2.1 ± 0.71 hours | Highly variable. | [4][5] |
| Absorption | Incomplete, passive diffusion in the small intestine. | Absorption is enhanced when taken with food. | [3][6] |
| Metabolism | Hepatic conjugation with glycine or taurine. | Metabolized by intestinal bacteria to lithocholic acid. | [8] |
| Excretion | Primarily in feces. | Urinary excretion is minimal (<1%) in healthy individuals. | [2] |
Experimental Protocols
Protocol for Oral Administration of ¹³C-UDCA and Sample Collection
This protocol outlines the administration of a single oral dose of ¹³C-UDCA for the purpose of metabolic and pharmacokinetic studies.
3.1.1. Subject Preparation
-
Fasting: Subjects should fast for at least 8-12 hours overnight prior to the administration of ¹³C-UDCA. Water is permitted.
-
Medication Review: A thorough review of concomitant medications is necessary. Drugs that may interfere with gastrointestinal motility or bile acid metabolism should be discontinued if clinically appropriate, following a washout period.
-
Baseline Samples: Collect baseline (pre-dose) breath, blood, and urine samples.
3.1.2. ¹³C-UDCA Administration
-
Dosage: A single oral dose of 0.5 g of [24-¹³C]UDCA can be administered. The labeled compound should be of high chemical and isotopic purity.
-
Administration: The ¹³C-UDCA should be administered with a standardized volume of water. To enhance absorption, it can be co-administered with a standard meal.
3.1.3. Sample Collection Schedule
A rigorous sample collection schedule is critical for accurate pharmacokinetic and metabolic analysis.
-
Breath Samples (for ¹³CO₂ Analysis):
-
Baseline (t=0): Collect two baseline breath samples before ¹³C-UDCA administration.
-
Post-administration: Collect breath samples at 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.
-
-
Blood Samples (for Pharmacokinetic Analysis):
-
Baseline (t=0): Collect a baseline blood sample.
-
Post-administration: Collect blood samples at 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.
-
-
Urine Samples (for Metabolite Analysis):
-
Baseline (t=0): Collect a baseline urine sample.
-
Post-administration: Collect complete urine voids at intervals of 0-4 hours, 4-8 hours, 8-12 hours, and 12-24 hours post-dose.
-
3.1.4. Sample Handling and Storage
-
Breath: Breath samples should be collected in appropriate collection bags and stored at room temperature until analysis.
-
Blood: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation as soon as possible and stored at -80°C until analysis.
-
Urine: The volume of each urine collection should be recorded. Aliquots should be stored at -80°C until analysis.
Analytical Methodology
3.2.1. ¹³CO₂ Analysis in Breath
-
Instrumentation: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the gold standard for high-precision measurement of ¹³CO₂ enrichment in breath samples.
-
Procedure:
-
Introduce a known volume of the breath sample into the GC-IRMS system.
-
Separate CO₂ from other components of the breath sample chromatographically.
-
Measure the isotopic ratio of ¹³C/¹²C in the CO₂.
-
Express the results as delta over baseline (DOB) or atom percent excess (APE).
-
3.2.2. Analysis of ¹³C-UDCA and its Metabolites in Plasma and Urine
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of ¹³C-UDCA and its metabolites.
-
Sample Preparation:
-
Plasma: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Urine: Dilution followed by SPE.
-
-
Chromatography: Reverse-phase chromatography is typically used to separate UDCA and its glycine and taurine conjugates.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to specifically detect and quantify the ¹³C-labeled parent drug and its metabolites.
Visualizations
Signaling Pathway of Ursodeoxycholic Acid
Caption: Signaling pathway of Ursodeoxycholic Acid (UDCA) in hepatocytes.
Experimental Workflow for a ¹³C-UDCA Clinical Trial
Caption: Experimental workflow for a clinical trial involving ¹³C-UDCA.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ursodeoxycholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson's Disease-A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. dovepress.com [dovepress.com]
Application Note: Quantification of 13C-Ursodeoxycholic Acid in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 13C-labeled ursodeoxycholic acid (¹³C-UDCA) in human plasma. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, particularly those utilizing stable isotope-labeled compounds to trace metabolic pathways and determine drug absorption, distribution, metabolism, and excretion (ADME). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a deuterated internal standard (UDCA-d₄) for accurate and precise quantification. The method has been developed to provide high throughput and reliable results, essential for preclinical and clinical research.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid with therapeutic applications in various liver diseases.[1][2] Stable isotope-labeled analogues of UDCA, such as ¹³C-UDCA, are invaluable tools in pharmacokinetic studies as they allow for the differentiation between the administered drug and endogenous levels of the compound.[3] LC-MS/MS has become the gold standard for bioanalysis due to its high selectivity, sensitivity, and speed.[4] This application note provides a comprehensive protocol for the extraction and quantification of ¹³C-UDCA from human plasma, supporting the advancement of drug development and metabolic research.
Experimental
Materials and Reagents
-
¹³C-Ursodeoxycholic Acid ([24-¹³C]UDCA) analytical standard was sourced from a commercial supplier (e.g., LGC Standards, CDN Isotopes).[5][6]
-
Ursodeoxycholic Acid-d₄ (UDCA-d₄) was used as the internal standard (IS).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Human plasma (K₂EDTA).
Standard Solutions
Stock solutions of ¹³C-UDCA and UDCA-d₄ were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture.
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of ¹³C-UDCA from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the UDCA-d₄ internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reversed-phase column with the following conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min. |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode was used for detection. The multiple reaction monitoring (MRM) transitions were optimized for ¹³C-UDCA and the internal standard UDCA-d₄.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| ¹³C-UDCA | 392.3 | 374.3 | 200 | -15 |
| UDCA-d₄ (IS) | 395.3 | 377.1 | 200 | -15 |
Note: The specific collision energy should be optimized for the instrument in use.
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for ¹³C-UDCA in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99. The lower limit of quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio of >10.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 15 | ≤ 8.5 | ≤ 9.2 | ± 7.8 | ± 8.5 |
| Mid | 250 | ≤ 6.3 | ≤ 7.1 | ± 5.4 | ± 6.2 |
| High | 4000 | ≤ 5.1 | ≤ 6.5 | ± 4.9 | ± 5.8 |
Recovery and Matrix Effect
The extraction recovery of ¹³C-UDCA from human plasma was determined to be consistent and reproducible across the three QC levels, with an average recovery of >85%. The matrix effect was found to be negligible, with the ion suppression/enhancement within acceptable limits.
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of 13C-UDCA in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of ¹³C-UDCA in human plasma. The simple sample preparation and robust chromatographic and mass spectrometric conditions make this method well-suited for pharmacokinetic studies in drug development and metabolic research.
References
- 1. Ursodeoxycholic acid | 128-13-2 [chemicalbook.com]
- 2. China Ursodeoxycholic Acid UDCA 128-13-2,Buy Ursodeoxycholic Acid UDCA 128-13-2 Online -china-sinoway.com [china-sinoway.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Ursodeoxycholic acid | 128-13-2 | FU09676 | Biosynth [biosynth.com]
- 5. Ursodeoxycholic Acid-24-13C | LGC Standards [lgcstandards.com]
- 6. cdnisotopes.com [cdnisotopes.com]
Application Notes and Protocols for the 13C-Ursodeoxycholic Acid (UDCA) Breath Test in the Diagnosis of Small Intestinal Bacterial Overgrowth (SIBO)
Introduction
Small Intestinal Bacterial Overgrowth (SIBO) is a condition characterized by an excessive number and/or abnormal type of bacteria in the small intestine, leading to a variety of gastrointestinal symptoms such as bloating, gas, abdominal pain, and diarrhea.[1][2] The gold standard for SIBO diagnosis is the microbial analysis of jejunal aspirates, but this method is invasive and not without risks.[1][2] Consequently, non-invasive breath tests have become widely used diagnostic tools.[3][4] These tests typically measure hydrogen and methane gases produced by bacterial fermentation of carbohydrates like glucose or lactulose.[4][5] However, the sensitivity and specificity of these tests can be variable.[6][7]
This document outlines the theoretical basis, application, and a proposed protocol for a 13C-Ursodeoxycholic Acid (13C-UDCA) breath test, a novel, non-invasive method for the diagnosis of SIBO. This test is based on the metabolic activity of gut bacteria on the secondary bile acid, ursodeoxycholic acid (UDCA).[8][9]
Principle of the 13C-UDCA Breath Test
The 13C-UDCA breath test leverages the metabolic capabilities of the gut microbiota.[9][10] Orally administered UDCA, labeled with the stable isotope carbon-13 (13C), is metabolized by bacteria in the small intestine if SIBO is present. This bacterial enzymatic action, specifically deconjugation and subsequent metabolism, cleaves the 13C-labeled portion of the UDCA molecule, which is then absorbed into the bloodstream and ultimately exhaled as 13CO2.[11] The rate and amount of 13CO2 in the breath can be measured, providing an indirect indication of the extent of bacterial overgrowth in the small intestine.
Potential Advantages
-
High Specificity: As the metabolism of UDCA is primarily mediated by gut bacteria, the appearance of 13CO2 in the breath is directly linked to bacterial activity.
-
Non-Invasive: The test is non-invasive, requiring only the ingestion of a substrate and the collection of breath samples.[4]
-
Safety: The use of a stable, non-radioactive isotope (13C) makes the test safe for a wide range of patients.
Comparative Diagnostic Accuracy of SIBO Breath Tests
The following table summarizes the diagnostic performance of commonly used breath tests for SIBO compared to the gold standard of jejunal aspirate culture. Data for the 13C-UDCA breath test is hypothetical and would require clinical validation.
| Breath Test Substrate | Sensitivity | Specificity | Reference |
| Glucose (H2) | 20-93% | 30-86% | [7] |
| Lactulose (H2) | 31-68% | 44-100% | [7] |
| Lactose-[13C]ureide | 66.7% | 100% | [6] |
| 13C-Xylose | 100% | 67% | [12] |
| 13C-UDCA (Hypothetical) | Requires Validation | Requires Validation |
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for accurate test results. The following steps should be followed:
-
Four weeks prior to the test: Discontinue all antibiotics.[13][14]
-
One week prior to the test: Stop taking laxatives, prokinetics, and probiotics.[14]
-
The day before the test: Adhere to a specific diet. This typically involves consuming only baked or broiled chicken or fish with plain steamed white rice. Avoid all other foods, including vegetables, fruits, and dairy.[15]
-
12 hours prior to the test: Begin a fasting period. The patient should not eat or drink anything except for water.[15]
-
On the morning of the test: Do not smoke, chew gum, or engage in strenuous exercise.[13][15]
13C-UDCA Breath Test Protocol
-
Baseline Breath Sample: Collect a baseline breath sample by having the patient exhale into a collection bag or tube. This is the "0-minute" sample.[16]
-
Substrate Administration: The patient ingests a standardized dose of 13C-UDCA (e.g., 75 mg) dissolved in water.[11]
-
Breath Sample Collection: Collect subsequent breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-3 hours.[6][15]
-
Sample Analysis: Analyze the collected breath samples for the ratio of 13CO2 to 12CO2 using an isotope ratio mass spectrometer or an infrared spectrometer.[6][17]
-
Data Interpretation: The results are typically expressed as a change in the 13CO2/12CO2 ratio over time compared to the baseline. A significant increase in this ratio within a specific timeframe (e.g., 90-120 minutes) is indicative of SIBO.
Visualizations
Metabolic Pathway of 13C-UDCA in SIBO
Caption: Metabolism of 13C-UDCA by gut bacteria in SIBO.
Experimental Workflow for the 13C-UDCA Breath Test
Caption: Experimental workflow of the 13C-UDCA breath test.
Conclusion
The 13C-UDCA breath test represents a promising, non-invasive diagnostic tool for SIBO. Its foundation on the specific metabolic activity of gut bacteria on UDCA suggests the potential for high specificity. Further clinical validation is required to establish its sensitivity, specificity, and definitive diagnostic criteria. For researchers and drug development professionals, this methodology offers a novel avenue for investigating gut microbiome dysbiosis and the efficacy of therapeutic interventions for SIBO.
References
- 1. Diagnosis by Microbial Culture, Breath Tests and Urinary Excretion Tests, and Treatments of Small Intestinal Bacterial Overgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnosis by Microbial Culture, Breath Tests and Urinary Excretion Tests, and Treatments of Small Intestinal Bacterial Overgrowth [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Small intestinal bacterial overgrowth (SIBO) - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 5. uhs.nhs.uk [uhs.nhs.uk]
- 6. Use of the lactose-[13C]ureide breath test for diagnosis of small bowel bacterial overgrowth: comparison to the glucose hydrogen breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breath Tests for the Non-invasive Diagnosis of Small Intestinal Bacterial Overgrowth: A Systematic Review With Meta-analysis [jnmjournal.org]
- 8. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 9. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. 13C urea breath test for Helicobacter pylori: Determination of the optimal cut-off point in a Canadian community population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 13C-xylose breath test for the diagnosis of small bowel bacterial overgrowth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digestivehealth.org.au [digestivehealth.org.au]
- 14. grupposandonato.it [grupposandonato.it]
- 15. sibodiagnostics.com [sibodiagnostics.com]
- 16. headwaybio.com [headwaybio.com]
- 17. Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the In Vivo Journey of ¹³C-Ursodeoxycholic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the metabolic fate of ¹³C-labeled ursodeoxycholic acid (¹³C-UDCA) in vivo. It is designed to serve as a practical guide for researchers and clinicians in the fields of gastroenterology, hepatology, and pharmaceutical development. This guide details the established metabolic pathways of UDCA, presents available quantitative data on its disposition, and offers detailed protocols for conducting in vivo studies using its stable isotope-labeled form.
Introduction to Ursodeoxycholic Acid and ¹³C-Labeling
Ursodeoxycholic acid (UDCA) is a secondary bile acid that is used as a therapeutic agent for various cholestatic liver diseases, including primary biliary cholangitis (PBC) and for the dissolution of cholesterol gallstones.[1] Its therapeutic effects are attributed to its ability to protect liver cells from the toxicity of more hydrophobic bile acids, stimulate bile flow, and modulate inflammatory and apoptotic pathways.
The use of stable isotope labeling with carbon-13 (¹³C) allows for the precise tracing of UDCA's metabolic journey through the body without the use of radioactive isotopes. This enables detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) profile in humans, providing crucial information for drug development and clinical research.
The Metabolic Pathways of Ursodeoxycholic Acid
Upon oral administration, UDCA enters a complex cycle of metabolism and enterohepatic circulation. The key metabolic transformations are outlined below.
Caption: Metabolic pathways of ¹³C-UDCA in vivo.
The primary metabolic fates of UDCA include:
-
Conjugation: In the liver, UDCA is primarily conjugated with the amino acids glycine and taurine to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively. These conjugated forms are more water-soluble and are readily secreted into bile.
-
Epimerization: A portion of UDCA can be converted to its 7α-epimer, chenodeoxycholic acid (CDCA).
-
Bacterial Modification: In the intestine, gut bacteria can deconjugate GUDCA and TUDCA back to UDCA. Furthermore, bacteria can carry out 7-dehydroxylation of UDCA to form the more hydrophobic and potentially toxic lithocholic acid (LCA).
-
Glucuronidation and Sulfation: Minor metabolic pathways include the formation of glucuronide and sulfate conjugates.
Quantitative Data on the Metabolic Fate of UDCA
Table 1: Excretion of UDCA and its Metabolites in Patients with Primary Biliary Cirrhosis
| Biological Matrix | Analyte | Percentage of Total Biliary or Fecal Bile Acids | Reference |
| Feces | Ursodeoxycholate | 23% (during UDCA administration) | [2] |
| Feces | Ursodeoxycholate | 8% (during TUDCA administration) | [2] |
Table 2: Urinary Excretion of Iso-UDCA and UDCA in Healthy Subjects after Oral Iso-UDCA Administration
| Analyte | Excretion before Iso-UDCA (μmol/24h) | Excretion after Iso-UDCA (μmol/24h) | Reference |
| Total Bile Acids | 5.3 ± 0.29 | 82.2 ± 7.84 | [3] |
Note: Data presented as mean ± SEM.
These data indicate that fecal excretion is a major route of elimination for UDCA and its metabolites. Urinary excretion, while generally low, can increase significantly with supplementation.
Experimental Protocols for In Vivo ¹³C-UDCA Studies
The following protocols provide a framework for conducting a human mass balance study to investigate the metabolic fate of ¹³C-UDCA.
Study Design and Subject Preparation
A typical study would involve the administration of a single oral dose of ¹³C-UDCA to a small cohort of healthy volunteers.
-
Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB) or independent ethics committee. All participants must provide written informed consent.
-
Subject Selection: Healthy male and/or female subjects, typically aged 18-55 years, with no history of gastrointestinal or liver disease should be recruited.
-
Dietary Control: Subjects should follow a standardized diet for a specified period before and during the study to minimize variability in gut transit time and microbial metabolism.
-
Baseline Collections: Baseline (pre-dose) blood, urine, feces, and breath samples should be collected to determine endogenous levels of UDCA and the natural abundance of ¹³C.
Dosing
-
¹³C-UDCA Formulation: A defined dose of ¹³C-UDCA (e.g., 250-500 mg, with a known ¹³C enrichment) is typically administered orally in a capsule or suspension.
-
Administration: The dose is usually administered with a standardized meal to mimic clinical use and enhance absorption.
Sample Collection
A rigorous schedule for sample collection is crucial for accurately characterizing the pharmacokinetic and metabolic profile of ¹³C-UDCA.
Caption: Experimental workflow for a ¹³C-UDCA in vivo study.
Table 3: Illustrative Sample Collection Schedule
| Time Point | Blood | Urine | Feces | Breath |
| Pre-dose | X | X | X | X |
| 0.5, 1, 2, 4, 6, 8, 12, 24 h post-dose | X | X | ||
| 0-12, 12-24, 24-48, 48-72 h post-dose | X | |||
| 0-24, 24-48, 48-72, 72-96, 96-120 h post-dose | X |
-
Blood: Serial blood samples are collected to determine the plasma concentrations of ¹³C-UDCA and its metabolites over time.
-
Urine and Feces: All urine and feces are collected for several days post-dose to quantify the extent of renal and fecal excretion of the ¹³C label.
-
Breath: Breath samples are collected at regular intervals to measure the rate of ¹³CO₂ exhalation, which provides an indication of the extent of decarboxylation of the ¹³C-UDCA molecule.
Sample Handling and Storage
Proper sample handling is critical to ensure the integrity of the analytes.
-
Blood: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
Urine: Urine should be collected in containers, the total volume recorded, and aliquots stored at -80°C.
-
Feces: Fecal samples should be collected, weighed, homogenized, and stored at -80°C.
-
Breath: Breath samples are typically collected in specialized bags or tubes and analyzed shortly after collection or stored according to the manufacturer's instructions.
Bioanalytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of ¹³C-UDCA and its metabolites in biological matrices. A validated LC-MS/MS method should be used to ensure accuracy and precision.
-
Isotope Ratio Mass Spectrometry (IRMS): This technique is used to measure the ¹³CO₂/¹²CO₂ ratio in breath samples.
Data Analysis and Interpretation
The data obtained from a ¹³C-UDCA mass balance study will provide a comprehensive picture of its ADME properties.
-
Pharmacokinetic Parameters: Plasma concentration-time data can be used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for ¹³C-UDCA and its major metabolites.
-
Mass Balance Calculation: The total recovery of the ¹³C label is determined by summing the amounts recovered in urine, feces, and expired air.
-
Metabolite Profiling: The relative abundance of ¹³C-UDCA and its metabolites in each biological matrix can be determined to identify the major pathways of metabolism and elimination.
Conclusion
The use of ¹³C-labeled UDCA in well-controlled clinical studies provides invaluable information on its metabolic fate in vivo. The protocols and information presented in this guide offer a framework for designing and conducting such studies, which are essential for advancing our understanding of this important therapeutic agent and for the development of new bile acid-based therapies. The continued application of these methodologies will undoubtedly contribute to a more personalized and effective use of UDCA in the management of liver diseases.
References
- 1. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. Differences in the metabolism and disposition of ursodeoxycholic acid and of its taurine-conjugated species in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of human isoursodeoxycholic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Bile Acid Synthesis Rates Using 13C-Ursodeoxycholic Acid (¹³C-UDCA)
Introduction
Bile acids are steroidal molecules synthesized from cholesterol in the liver. They play a crucial role in the digestion and absorption of lipids and fat-soluble vitamins. The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), is the primary pathway for cholesterol catabolism in humans.[1] The rate of bile acid synthesis is a key indicator of hepatic cholesterol metabolism and is regulated by complex feedback mechanisms.[2] Ursodeoxycholic acid (UDCA) is a secondary bile acid that, when administered exogenously, can significantly alter the bile acid pool and influence these metabolic pathways.[3][4]
Stable isotope tracers, such as ¹³C-labeled UDCA, provide a safe and powerful tool for in vivo kinetic studies of bile acid metabolism, avoiding the risks associated with radioactive tracers.[5][6] By introducing ¹³C-UDCA into the system and measuring its incorporation and dilution over time using mass spectrometry, researchers can accurately quantify the synthesis rates, pool sizes, and turnover of bile acids.[7] These measurements are vital for understanding liver physiology, diagnosing hepatobiliary diseases, and evaluating the efficacy of therapeutic interventions.
Key Biological Pathways
Bile Acid Synthesis Pathways
Bile acid synthesis primarily occurs in the liver via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[8][9]
-
Classic (Neutral) Pathway : This is the predominant pathway, accounting for over 90% of total bile acid production in humans.[8] It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in this pathway. This pathway leads to the synthesis of both cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][9] The synthesis of CA specifically requires the activity of sterol 12α-hydroxylase (CYP8B1).[1]
-
Alternative (Acidic) Pathway : This pathway is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[1][10] It primarily contributes to the synthesis of CDCA. Oxysterols formed in peripheral tissues can be transported to the liver and enter this pathway.[8]
Enterohepatic Circulation and UDCA Integration
After synthesis in the liver, bile acids are conjugated with glycine or taurine and secreted into the bile.[1] They are stored in the gallbladder and released into the small intestine upon food intake. In the intestine, they are deconjugated and modified by gut bacteria into secondary bile acids (e.g., deoxycholic acid and lithocholic acid).[3] Approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein, a process known as enterohepatic circulation. When exogenous UDCA is administered, it is absorbed, conjugated in the liver, and enters the enterohepatic circulation, where it can become a major component of the total bile acid pool, constituting 30-50% at therapeutic doses.[11][12]
Experimental Design and Protocols
Overall Experimental Workflow
The measurement of bile acid synthesis using ¹³C-UDCA involves several key stages, from subject preparation to data analysis. A typical workflow includes baseline sample collection, administration of the labeled tracer, and a series of timed sample collections to track the tracer's dilution within the bile acid pool.
Protocol 1: Subject Preparation and ¹³C-UDCA Administration
This protocol outlines the steps for preparing a subject and administering the tracer.
-
Subject Selection : Recruit healthy volunteers or patients according to the study's inclusion/exclusion criteria.
-
Dietary Control : Subjects should maintain their regular diet but may be asked to avoid specific foods that could interfere with bile acid metabolism for 3-5 days prior to the study.
-
Fasting : Subjects should fast overnight (8-12 hours) before the administration of the tracer. Water is permitted.
-
Baseline Sampling : Collect a baseline (time zero) blood sample.
-
Tracer Preparation : Prepare the oral dose of [24-¹³C]ursodeoxycholic acid. A typical dose might be 0.5 g, but this can be adjusted based on the study design and subject weight (e.g., 10-15 mg/kg).[6][13]
-
Administration : The subject ingests the ¹³C-UDCA capsule or solution with a standardized amount of water. To enhance absorption, it can be administered with a meal.[12] The exact time of administration should be recorded.
Protocol 2: Sample Collection
This protocol describes the collection of biological samples for analysis.
-
Sample Type : The primary sample is peripheral blood, from which serum or plasma will be isolated.
-
Collection Schedule : Blood samples are collected at predetermined time points after tracer administration. A typical schedule might include samples at 2, 4, 8, 12, 24, 48, 72, and 96 hours. The timing is crucial for accurately capturing the kinetics of the tracer.
-
Blood Collection : Collect 5-10 mL of blood into appropriate tubes (e.g., serum separator tubes).
-
Processing : Allow blood to clot at room temperature for 30 minutes, then centrifuge at ~2,000 x g for 15 minutes at 4°C to separate the serum.
-
Storage : Aliquot the serum into cryovials and immediately store at -80°C until analysis to ensure the stability of the bile acids.
Protocol 3: Sample Preparation and Analysis by LC-MS/MS
This generalized protocol outlines the extraction and analysis of bile acids from serum.[14][15]
-
Internal Standards : Add a mixture of deuterated bile acid internal standards (e.g., CA-d4, CDCA-d4, DCA-d4) to a known volume of serum (e.g., 100 µL) to correct for extraction efficiency and instrument variability.[16]
-
Protein Precipitation/Extraction :
-
Add a volume of cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitate.
-
Transfer the supernatant containing the bile acids to a new tube.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
-
Drying and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis :
-
Chromatography : Use a C18 reverse-phase column to separate the different bile acid species.
-
Mobile Phase : A common mobile phase consists of a gradient of an aqueous solvent (e.g., water with ammonium acetate and acetic acid) and an organic solvent (e.g., methanol/acetonitrile).[14]
-
Mass Spectrometry : Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[15]
-
Detection : Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each unlabeled bile acid and its corresponding ¹³C-labeled isotopologue based on their unique precursor-to-product ion transitions.[14]
-
Data Analysis and Quantitative Summary
Data Analysis
The primary outcome of the LC-MS/MS analysis is the measurement of the isotopic enrichment of UDCA and other bile acids over time. The enrichment is the ratio of the ¹³C-labeled bile acid to its unlabeled counterpart. This data is then used in kinetic models, most commonly the isotope dilution method, to calculate key parameters.[5]
-
Bile Acid Pool Size : The total amount of a specific bile acid in the enterohepatic circulation.
-
Fractional Turnover Rate (FTR) : The fraction of the bile acid pool that is replaced per day.
-
Synthesis Rate : Calculated by multiplying the pool size by the FTR.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving bile acid measurements.
Table 1: Fasting and Postprandial Serum Bile Acid Concentrations in Healthy Volunteers [7]
| Bile Acid | Fasting (μmol/L, Mean ± SD) | 2 hours Postprandial (μmol/L, Mean ± SD) |
| Chenodeoxycholic Acid (CDCA) | 0.98 ± 0.77 | 2.42 ± 1.46 |
| Cholic Acid (CA) | 0.49 ± 0.39 | 0.81 ± 0.45 |
| Deoxycholic Acid (DCA) | 1.07 ± 0.68 | 1.66 ± 1.02 |
Table 2: Effect of UDCA Administration on Markers of Cholesterol and Bile Acid Synthesis [13]
| Parameter | Before UDCA Treatment (Mean ± SD) | During UDCA Treatment (Days 30-40) (Mean ± SD) | P-value |
| Urinary Mevalonic Acid (Cholesterol Synthesis Marker) | Unchanged | Unchanged | NS |
| Serum 7α-HCO (Bile Acid Synthesis Marker) | 39.7 ± 21.3 ng/mL | 64.0 ± 30.4 ng/mL | < 0.05 |
Note: 7α-HCO (7α-hydroxy-4-cholesten-3-one) is a direct intermediate in the classic bile acid synthesis pathway, and its serum concentration correlates with the activity of CYP7A1.[13] This study suggests that long-term UDCA treatment may increase bile acid synthesis.[13]
References
- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feedback regulation of bile acid synthesis measured by stable isotope kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 4. Use of ursodeoxycholic acid in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of serum bile acids by isotope dilution with 13C-labelled homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bile Acid Metabolism: Synthesis, Transport, and Microbiota Interactions - Creative Proteomics [creative-proteomics.com]
- 10. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 13. karger.com [karger.com]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of 13C-Ursodeoxycholic Acid (13C-UDCA) in Pediatric Cholestasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestatic liver diseases in children are a significant cause of morbidity and mortality, and Ursodeoxycholic acid (UDCA) is a commonly prescribed therapy, although its efficacy remains a subject of debate in the pediatric population. The use of stable isotope-labeled UDCA, specifically 13C-UDCA, offers a powerful and non-radioactive tool to investigate the pharmacokinetics, metabolism, and mechanisms of action of UDCA in this vulnerable patient group. These application notes provide an overview of the potential uses of 13C-UDCA in pediatric cholestasis research, along with detailed experimental protocols.
While the therapeutic use of UDCA in pediatric cholestasis is widespread, direct research utilizing 13C-UDCA in this specific population is limited. The following protocols are based on established principles of stable isotope studies, general UDCA administration in children, and findings from a study on 13C-UDCA metabolism in a healthy adult.
Application Notes
The primary application of 13C-UDCA in pediatric cholestasis research is to trace the metabolic fate of orally administered UDCA. This allows for the quantitative analysis of its absorption, distribution, metabolism, and excretion.
Key Research Questions Addressable with 13C-UDCA:
-
Pharmacokinetics: Determine the bioavailability, peak plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life of UDCA in children with different forms of cholestasis.
-
Metabolism: Identify and quantify the major metabolites of UDCA, such as glycine and taurine conjugates, as well as glycosidic conjugates.[1]
-
Enterohepatic Circulation: Assess the efficiency of the enterohepatic circulation of UDCA and its metabolites, which can be impaired in cholestatic conditions.
-
Mechanism of Action: Investigate the influence of UDCA on the endogenous bile acid pool and its interaction with key regulatory pathways, such as the farnesoid X receptor (FXR) signaling pathway.[2][3]
-
Personalized Medicine: Explore inter-individual variability in UDCA metabolism to tailor dosing regimens for optimal therapeutic outcomes.
Experimental Protocols
Protocol 1: Pharmacokinetic and Metabolic Analysis of 13C-UDCA in Pediatric Cholestasis
Objective: To determine the single-dose pharmacokinetics and metabolic profile of 13C-UDCA in children with cholestatic liver disease.
Patient Population: Children aged 2-17 years with a confirmed diagnosis of cholestatic liver disease (e.g., biliary atresia, progressive familial intrahepatic cholestasis, Alagille syndrome). Patients should be clinically stable and have discontinued unlabeled UDCA treatment for a washout period of at least 7 days.
Materials:
-
[24-13C]Ursodeoxycholic acid (99% isotopic purity)
-
Vehicle for administration (e.g., apple sauce or a suitable liquid formulation)
-
Blood collection tubes (e.g., heparinized or EDTA tubes)
-
Urine collection containers
-
Fecal collection kits
-
Centrifuge
-
-80°C freezer
-
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Baseline Sampling: Collect baseline blood, urine, and fecal samples 24 hours prior to 13C-UDCA administration.
-
Dose Administration: Administer a single oral dose of 13C-UDCA at 15-20 mg/kg body weight. The labeled UDCA should be mixed with a small amount of a palatable vehicle.
-
Blood Sampling: Collect blood samples at the following time points post-administration: 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.
-
Urine and Fecal Collection: Collect all urine and feces for 72 hours post-administration.
-
Sample Processing:
-
Blood: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine and Feces: Homogenize and aliquot urine and fecal samples. Store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract 13C-UDCA and its metabolites from plasma, urine, and feces using solid-phase extraction.
-
Quantify the concentrations of 13C-UDCA and its labeled metabolites using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters for 13C-UDCA including Cmax, Tmax, area under the curve (AUC), and elimination half-life.
-
Determine the proportion of the administered 13C-UDCA dose recovered in urine and feces.
-
Identify and quantify the major 13C-labeled metabolites in plasma, urine, and feces.
Protocol 2: 13C-UDCA Breath Test for Assessing Enterohepatic Circulation
Objective: To non-invasively assess the integrity of enterohepatic circulation of bile acids in children with cholestasis using a 13C-UDCA breath test.
Patient Population: As described in Protocol 1.
Materials:
-
[24-13C]Ursodeoxycholic acid
-
Test meal (e.g., a standardized liquid meal)
-
Breath collection bags or tubes
-
Infrared isotope analyzer or gas chromatography-mass spectrometry (GC-MS) for 13CO2 analysis
Procedure:
-
Fasting: Patients should fast for at least 8 hours overnight prior to the test.
-
Baseline Breath Sample: Collect a baseline breath sample before administration of 13C-UDCA.
-
Dose Administration: Administer a single oral dose of 13C-UDCA (a lower dose of 5 mg/kg may be sufficient for breath tests) mixed with the test meal.
-
Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 6 hours post-administration.
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples.
Data Analysis:
-
Calculate the percentage of the administered 13C dose recovered in breath over time.
-
Determine the peak 13CO2 excretion and the time to peak.
-
A delayed and reduced peak in 13CO2 excretion may indicate impaired enterohepatic circulation.
Data Presentation
Quantitative data from these studies should be presented in clear and concise tables to facilitate comparison between different patient groups or treatment conditions.
Table 1: Pharmacokinetic Parameters of 13C-UDCA in Pediatric Cholestasis
| Parameter | Patient Group A (e.g., Biliary Atresia) | Patient Group B (e.g., PFIC) | Healthy Controls (Reference) |
| Cmax (µg/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| Tmax (h) | Median (Range) | Median (Range) | Median (Range) |
| AUC (µg*h/mL) | Mean ± SD | Mean ± SD | Mean ± SD |
| Half-life (h) | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Metabolic Profile of 13C-UDCA (% of Total Labeled Species)
| Metabolite | Plasma (at Tmax) | Urine (0-72h) | Feces (0-72h) |
| 13C-UDCA | Mean ± SD | Mean ± SD | Mean ± SD |
| 13C-Glyco-UDCA | Mean ± SD | Mean ± SD | Mean ± SD |
| 13C-Tauro-UDCA | Mean ± SD | Mean ± SD | Mean ± SD |
| 13C-Glucuronide-UDCA | Mean ± SD | Mean ± SD | Mean ± SD |
| Other 13C-Metabolites | Mean ± SD | Mean ± SD | Mean ± SD |
Visualization of Pathways and Workflows
Caption: Metabolic pathway of orally administered 13C-UDCA.
Caption: Experimental workflow for 13C-UDCA studies in pediatric cholestasis.
Caption: Hypothetical signaling pathway for UDCA action.
References
- 1. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Enterohepatic Circulation Using 13C-Ursodeoxycholic Acid (¹³C-UDCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enterohepatic circulation is a complex process involving the secretion of bile acids from the liver, their passage into the intestine to aid in digestion and absorption of fats, and their subsequent reabsorption and return to the liver. This recycling is crucial for maintaining bile acid homeostasis and overall metabolic health. Dysregulation of the enterohepatic circulation is implicated in various liver and metabolic diseases. Ursodeoxycholic acid (UDCA), a hydrophilic bile acid, is a therapeutic agent known to modulate this circulation. The use of stable isotope-labeled UDCA, specifically ¹³C-UDCA, provides a powerful and non-invasive tool to dynamically assess the kinetics of the enterohepatic circulation. This document provides detailed application notes and protocols for utilizing ¹³C-UDCA in research and drug development settings.
Principle of the Method
The assessment of enterohepatic circulation using ¹³C-UDCA is based on the principle of isotope dilution and breath testing. A known amount of ¹³C-labeled UDCA is administered orally. As the ¹³C-UDCA enters the enterohepatic circulation, it is metabolized by gut bacteria, leading to the release of ¹³CO₂. The rate of appearance of ¹³CO₂ in expired breath is proportional to the rate of metabolism and cycling of UDCA through the enterohepatic loop. By measuring the ¹³CO₂ enrichment in breath samples collected over time, key kinetic parameters of the enterohepatic circulation can be determined, such as bile acid pool size, fractional turnover rate, and cycling time.[1] Additionally, the analysis of ¹³C-UDCA and its metabolites in plasma and bile can provide further insights into its absorption, metabolism, and transport.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of UDCA on bile acid metabolism and enterohepatic circulation.
Table 1: Pharmacokinetic Parameters of UDCA in Healthy Adults
| Parameter | Value | Reference |
| Dosage | 300 mg, 600 mg, 900 mg/day for 21 days | [2] |
| Time to Maximum Plasma Concentration (Tmax) | ~3.5 hours | [3] |
| Maximum Plasma Concentration (Cmax) after 300 mg dose | 4848.66 ng/mL (non-micronized) - 5091.806 ng/mL (micronized) | [3] |
| Area Under the Curve (AUC) | Dose-dependent increase | [2] |
| Peak effect on increasing hydrophilicity of stool bile acids | 600 mg/day | [2] |
Table 2: Effect of High-Dose UDCA on Serum Bile Acid Profile in Patients with Primary Sclerosing Cholangitis (PSC) [4][5]
| Bile Acid | Change in UDCA Group (μmol/L) | Change in Placebo Group (μmol/L) | p-value |
| UDCA | +16.86 | +0.05 | <0.0001 |
| Total Bile Acids | +17.21 | -0.55 | <0.0001 |
| Lithocholic Acid (LCA) | +0.22 | +0.01 | 0.001 |
| Cholic Acid (CA) | No significant change | No significant change | NS |
| Deoxycholic Acid (DCA) | No significant change | No significant change | NS |
| Chenodeoxycholic Acid (CDCA) | No significant change | No significant change | NS |
| Post-treatment UDCA percentage in bile acid pool | 74% | - |
Table 3: Effect of UDCA Administration on Bile Acid Pool Size and Cycling in Mice [6][7]
| Parameter | Control Group | UDCA-Treated Group |
| Total Bile Acid Pool Size | Unchanged | Sharply decreased |
| Bile Acid Cycling Time | - | Shortened |
| Enterohepatic Circulation | - | Accelerated |
Experimental Protocols
Protocol 1: ¹³C-UDCA Breath Test for Assessing Enterohepatic Circulation
This protocol outlines a non-invasive method to assess the overall kinetics of enterohepatic circulation.
1. Subject Preparation:
-
Subjects should fast for at least 8 hours overnight prior to the test.[8]
-
A baseline breath sample is collected before administration of ¹³C-UDCA.
2. ¹³C-UDCA Administration:
-
A standard oral dose of ¹³C-UDCA (e.g., 50-100 mg) is administered. The exact dose should be optimized based on the specific research question and analytical sensitivity. The ¹³C-UDCA should be dissolved in a suitable vehicle, such as water or a standardized liquid meal to ensure consistent gastric emptying.[9]
3. Breath Sample Collection:
-
Breath samples are collected at regular intervals for a period of 4-6 hours. A typical collection schedule would be at 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes post-administration.[10]
-
Subjects exhale into a collection bag or tube.
4. Sample Analysis:
-
The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).
-
The results are expressed as the change in ¹³CO₂ enrichment over baseline (delta over baseline, DOB).
5. Data Analysis:
-
The time-course of ¹³CO₂ excretion is plotted.
-
Kinetic parameters such as the cumulative percentage of ¹³C dose recovered at a specific time point (e.g., 6 hours) and the time to peak ¹³CO₂ excretion are calculated. These parameters provide an index of the rate of ¹³C-UDCA metabolism and enterohepatic cycling.
Protocol 2: ¹³C-UDCA Isotope Dilution Study for Bile Acid Kinetics
This protocol provides a more detailed assessment of bile acid pool size and turnover.
1. Subject Preparation:
-
Subjects are admitted to a clinical research unit.
-
A standardized diet is provided for a few days before and during the study to ensure a steady state of bile acid metabolism.
2. ¹³C-UDCA Administration:
-
A precisely known amount of ¹³C-UDCA (e.g., 5 mg/kg) is administered orally.
3. Sample Collection:
-
Blood Samples: Venous blood samples are collected at baseline and at multiple time points over 48-72 hours (e.g., 2, 4, 8, 12, 24, 36, 48, 60, 72 hours) after ¹³C-UDCA administration.[11]
-
Bile Samples (optional): If ethically and practically feasible, bile samples can be collected via duodenal intubation at specific time points.
4. Sample Preparation and Analysis:
-
Plasma/Serum Preparation: Blood samples are centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.
-
Bile Acid Extraction: Bile acids are extracted from plasma/serum or bile using solid-phase extraction (SPE) or liquid-liquid extraction.
-
Derivatization: The extracted bile acids are derivatized (e.g., methylation followed by silylation) to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Mass Spectrometry Analysis: The isotopic enrichment of UDCA in the samples is determined using GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of the labeled ([M+1]) to the unlabeled ([M]) ion is measured.
5. Data Analysis:
-
The decay curve of ¹³C-UDCA enrichment in plasma or bile is plotted over time.
-
The fractional turnover rate (FTR) of the UDCA pool is calculated from the slope of the decay curve.
-
The total UDCA pool size is calculated using the isotope dilution principle: Pool Size = (Dose of ¹³C-UDCA / Isotopic enrichment at time zero) - Dose of ¹³C-UDCA. The isotopic enrichment at time zero is determined by extrapolating the decay curve back to the time of administration.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: UDCA inhibits intestinal FXR, reducing FGF19 and altering hepatic bile acid synthesis and transport.
Caption: UDCA modulates the expression of key bile acid transporters in the liver and intestine.
Experimental Workflows
Caption: Workflow for the non-invasive ¹³C-UDCA breath test to assess enterohepatic circulation.
Caption: Workflow for the ¹³C-UDCA isotope dilution method to determine bile acid kinetics.
Conclusion
The use of ¹³C-UDCA offers a safe and effective method for the dynamic assessment of enterohepatic circulation. The protocols and data presented here provide a framework for researchers and clinicians to design and implement studies to investigate bile acid kinetics in health and disease, and to evaluate the pharmacodynamic effects of novel therapeutics targeting the enterohepatic circulation. The non-invasive nature of the ¹³C-UDCA breath test makes it particularly suitable for clinical research and patient monitoring. For more detailed mechanistic studies, the isotope dilution method provides in-depth information on bile acid pool size and turnover.
References
- 1. Measurement of bile and acid kinetics by isotope dilution in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Results of a phase I multiple-dose clinical study of ursodeoxycholic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 4. Bile acid changes after high-dose ursodeoxycholic acid treatment in primary sclerosing cholangitis: relation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid changes after high-dose ursodeoxycholic acid treatment in primary sclerosing cholangitis: Relation to disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursodeoxycholic acid accelerates bile acid enterohepatic circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of ¹³C-Ursodeoxycholic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to detect and quantify ¹³C-labeled ursodeoxycholic acid (UDCA) and its metabolites. The protocols detailed below are essential for researchers studying the pharmacokinetics, metabolism, and therapeutic effects of UDCA.
Introduction
Ursodeoxycholic acid (UDCA) is a secondary bile acid used in the treatment of various cholestatic liver diseases.[1] The use of ¹³C-labeled UDCA (¹³C-UDCA) as a tracer allows for the precise tracking of its metabolic fate in biological systems, distinguishing it from endogenous UDCA. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The primary analytical methods for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Pathway of Ursodeoxycholic Acid
Upon oral administration, UDCA is absorbed and enters the enterohepatic circulation. In the liver, it is primarily conjugated with the amino acids glycine and taurine to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), respectively.[2] These conjugated metabolites are then excreted into the bile. A smaller fraction of UDCA can undergo other phase I (oxidation, hydroxylation, epimerization) and phase II (glucuronidation, sulfation) metabolic reactions.[3] After reaching the intestine, a portion of the conjugated and unconjugated UDCA is reabsorbed, while the remainder is metabolized by gut bacteria or excreted.
Caption: Metabolic pathway of ¹³C-UDCA in the liver and enterohepatic circulation.
Analytical Techniques
The two primary methods for the analysis of ¹³C-UDCA and its metabolites are LC-MS/MS and NMR spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of bile acids in biological matrices due to its high sensitivity and selectivity.
General Analytical Workflow
Caption: General workflow for the analysis of ¹³C-UDCA metabolites by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for the analysis of UDCA and its major metabolites in human plasma.
Table 1: LC-MS/MS Method Parameters
| Parameter | Method 1[1] | Method 2[4] | Method 3[5] |
| Internal Standard | Deuterium-labeled UDCA, GUDCA, TUDCA | Deuterium-labeled UDCA, GUDCA, TUDCA | Diclofenac |
| Extraction Method | Solid Phase Extraction (SPE) | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) |
| Chromatographic Column | C18 Symmetry Shield (50x4.6 mm, 5 µm) | ZORBAX SB-C18 (50x2.1 mm, 1.8 µm) | Thermo Bio basic C4 (150x4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:2mM Ammonium formate (pH 3.5) (48:06:46 v/v/v) | 2mM Ammonium acetate and Acetonitrile | Methanol:Acetonitrile:10mM Ammonium Acetate (40:40:20 v/v/v) |
| Flow Rate | 0.600 mL/min | 0.5 mL/min | 0.4 mL/min |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |
| Run Time | 4.0 min | Not specified | 5.0 min |
Table 2: Calibration Curve Ranges (ng/mL)
| Analyte | Method 1[1] | Method 2[4] | Method 3[5] |
| UDCA | 100 - 10,000 | 5.00 - 2,500 | 100 - 3,050 |
| GUDCA | 90 - 15,000 | 5.00 - 2,500 | Not Analyzed |
| TUDCA | 9 - 3,000 | 0.500 - 250 | Not Analyzed |
Table 3: Precision and Accuracy
| Parameter | Method 1[1] | Method 2[4] |
| Within-batch Precision (%CV) | Consistent and reproducible | < 7.00% |
| Between-batch Precision (%CV) | Consistent and reproducible | < 7.00% |
| Accuracy (%RE) | Consistent and reproducible | < 11.75% |
| Extraction Recovery | > 85% | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE) [1]
-
To 0.500 mL of plasma sample in a microcentrifuge tube, add 0.025 mL of the mixed internal standard solution.
-
Vortex the sample to mix.
-
Add 0.500 mL of 0.05% v/v acetic acid and vortex again.
-
Condition a Strata 30mg/mL SPE cartridge with 1.0 mL of methanol followed by two washes with 1.0 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge three times with 1.0 mL of 0.05% v/v acetic acid.
-
Wash the cartridge twice with 1.0 mL of 20.0% v/v methanol in water.
-
Elute the analytes with an appropriate volume of elution solution (Acetonitrile:Methanol:2mM Ammonium Formate pH 3.50; 48:06:46 v/v/v).
-
The eluate is then ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Protein Precipitation [4][5]
-
To a volume of plasma (e.g., 0.100 mL), add the internal standard.[5]
-
Add a precipitating agent, such as acetonitrile (e.g., 1.0 mL) or methanol, to the plasma sample.[4][5]
-
Vortex the mixture for approximately 5 minutes.[5]
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes.[5]
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for metabolic studies, providing structural information and the ability to trace the incorporation of ¹³C into various metabolites.[6][7] While less sensitive than LC-MS/MS, NMR is non-destructive and can provide unique insights into metabolic pathways.[8]
Experimental Protocols
Protocol 3: General Sample Preparation for NMR Analysis of Biological Fluids [9][10]
-
Sample Collection: Collect biological fluid (e.g., plasma, urine, bile) and store at -80°C until analysis.
-
Thawing and Centrifugation: Thaw samples on ice. Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to remove proteins and other precipitates.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Lyophilization (Optional): For concentrating samples, lyophilize the supernatant to dryness.
-
Reconstitution: Reconstitute the dried extract or a specific volume of the supernatant in a deuterated solvent (e.g., D₂O, methanol-d₄) containing a known concentration of an internal standard (e.g., TSP, DSS).
-
pH Adjustment: Adjust the pH of the sample to a desired value (e.g., 7.4) to ensure consistent chemical shifts.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube. For ¹³C NMR, a higher sample concentration is generally required compared to ¹H NMR.[9][10]
-
Data Acquisition: Acquire ¹³C NMR or ¹H-¹³C heteronuclear NMR spectra.
Concluding Remarks
The choice of analytical technique for the study of ¹³C-UDCA metabolites depends on the specific research question. LC-MS/MS offers unparalleled sensitivity for quantitative analysis in complex biological matrices. NMR spectroscopy, on the other hand, provides detailed structural information and is highly effective for tracing metabolic pathways. The protocols and data presented here serve as a comprehensive guide for researchers to develop and validate robust analytical methods for their studies on UDCA metabolism.
References
- 1. nssresearchjournal.com [nssresearchjournal.com]
- 2. Frontiers | High-fat diets enhance and delay ursodeoxycholic acid absorption but elevate circulating hydrophobic bile salts [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Ursodeoxycholic acid treatment of hepatic steatosis: a (13)C NMR metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Notes and Protocols: 13C-Breath Tests in Liver Function Assessment
Introduction
The 13C-ursodeoxycholic acid (UDCA) breath test is a specialized, non-invasive diagnostic tool for assessing liver function. While not as commonly employed as other 13C-breath tests, it holds potential for specific clinical applications, particularly in the context of cholestatic liver diseases where UDCA is a therapeutic agent. This document provides an overview of the potential clinical applications, a detailed experimental protocol based on the principles of 13C-breath testing, and the metabolic basis for the test. For comparative purposes, data and protocols from more established 13C-liver function breath tests are also presented.
1. Principle of the Test
The 13C-UDCA breath test is based on the hepatic metabolism of orally administered UDCA labeled with the stable, non-radioactive isotope carbon-13 (¹³C). When a patient ingests ¹³C-UDCA, it is absorbed in the gut, enters the portal circulation, and is taken up by hepatocytes. Within the liver cells, UDCA undergoes metabolic processes, including conjugation and, to a lesser extent, oxidation. If the ¹³C label is placed at a position in the UDCA molecule that is cleaved during metabolism to produce carbon dioxide (CO₂), the exhaled breath will contain ¹³CO₂. The rate and amount of ¹³CO₂ exhaled provide a dynamic measure of specific hepatic metabolic functions.
2. Potential Clinical Applications
While clinical trial data for the 13C-UDCA breath test is not widely available, its application would theoretically be valuable in the following areas:
-
Assessing the severity of cholestatic liver diseases: In conditions such as Primary Biliary Cholangitis (PBC) and Intrahepatic Cholestasis of Pregnancy (ICP), the liver's ability to process bile acids is impaired. A 13C-UDCA breath test could potentially quantify the degree of this impairment.
-
Monitoring therapeutic response to UDCA: Patients with cholestatic liver diseases are often treated with UDCA. The metabolism of a tracer dose of 13C-UDCA could provide a direct measure of the liver's functional response to the therapy, potentially offering more immediate and dynamic information than standard liver function blood tests.
-
Investigating drug-induced liver injury (DILI): Certain drugs can impair hepatic metabolic pathways. The 13C-UDCA breath test could be used in a research setting to investigate the specific impact of novel pharmaceutical compounds on bile acid metabolism.
3. Data Presentation: Performance of Established 13C-Liver Function Breath Tests
Quantitative data for the 13C-UDCA breath test is not available in the literature. However, the following table summarizes the performance of other well-established 13C-breath tests used for assessing liver function, providing a benchmark for the potential diagnostic accuracy of such tests.
| 13C-Substrate | Clinical Application | Parameter Measured | Sensitivity | Specificity | Reference |
| Methacetin | Assessment of liver cirrhosis | Cytochrome P450 1A2 activity | 95% | 97% | [1] |
| Aminopyrine | Quantification of functional hepatic reserve | Microsomal function | - | - | [2] |
| Galactose | Evaluation of liver cirrhosis | Cytosolic liver function | 71% | 85% | [3] |
| Octanoate | Assessment of mitochondrial function in NASH | Mitochondrial beta-oxidation | - | - | [1] |
| Phenylalanine | Prediction of post-operative liver complications | Cytosolic liver function | - | - | [3] |
4. Experimental Protocols
The following is a generalized protocol for a 13C-breath test for liver function, which can be adapted for a 13C-UDCA breath test.
4.1. Patient Preparation
-
Patients should fast for a minimum of 8 hours prior to the test. Water is permitted.
-
Patients should refrain from smoking for at least 12 hours before the test.
-
A review of the patient's current medications is necessary. Drugs that may influence hepatic metabolism should be discontinued if clinically permissible, as they can interfere with test results.[4]
4.2. Test Procedure
-
Baseline Breath Sample: Collect a baseline breath sample by having the patient exhale into a collection bag or tube. This sample represents the natural abundance of ¹³CO₂ in the patient's breath.
-
Substrate Administration: Administer a standardized dose of the ¹³C-labeled substrate (e.g., 75 mg of ¹³C-methacetin) dissolved in water.[3] For a hypothetical 13C-UDCA test, a specific dose would need to be determined through clinical studies.
-
Post-Dose Breath Sampling: Collect breath samples at regular intervals after substrate ingestion. The sampling schedule depends on the substrate's metabolism. For many liver function breath tests, samples are collected every 15-30 minutes for a total duration of 2 to 4 hours.[5]
-
Sample Analysis: The collected breath samples are analyzed for their ¹³CO₂/¹²CO₂ ratio using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectroscopy (NDIRS).
-
Data Interpretation: The results are typically expressed as the change in ¹³CO₂ abundance over baseline (delta over baseline, DOB) or as a percentage of the administered ¹³C dose recovered per hour (% dose/h).
5. Visualizations
5.1. Experimental Workflow
Caption: Workflow for a 13C-Liver Function Breath Test.
5.2. Signaling Pathway: Example of 13C-Methacetin Metabolism
Caption: Metabolic Pathway of 13C-Methacetin for Liver Function Assessment.
The 13C-UDCA breath test represents a potential future tool for the non-invasive assessment of specific hepatic metabolic pathways related to bile acid metabolism. While it is not currently in widespread clinical use, the principles of 13C-breath testing are well-established with other substrates for the evaluation of liver function. Further research and clinical trials are needed to validate the diagnostic utility, establish standardized protocols, and define the specific clinical indications for the 13C-UDCA breath test. For researchers and drug development professionals, this presents an opportunity to explore a novel diagnostic modality in the field of hepatology.
References
- 1. metsol.com [metsol.com]
- 2. Clinical utility of 13C-liver-function breath tests for assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic carbon 13 breath tests for the study of liver function and gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical experience of use of 13C-breath tests in oesophagogastroduodenal diseases: selective questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: 13C-UDCA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13C-Ursodeoxycholic Acid (13C-UDCA) in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in 13C-UDCA mass spectrometry?
The most prevalent interferences in the LC-MS/MS analysis of bile acids, including 13C-UDCA, stem from matrix effects.[1][2][3] Matrix effects are caused by co-eluting endogenous or exogenous compounds from the biological sample that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[2][3] Other potential interferences include isotopic contributions from the unlabeled analyte and the presence of isomeric bile acids.
Q2: What is a matrix effect and how does it impact 13C-UDCA analysis?
A matrix effect is the alteration of ionization efficiency for an analyte due to the presence of other components in the sample matrix.[1] In the analysis of bile acids from biological samples like plasma or urine, phospholipids, triglycerides, and other endogenous compounds can co-elute with 13C-UDCA.[3] This can lead to either ion suppression (reduced signal intensity) or ion enhancement (increased signal intensity), both of which compromise the accuracy and precision of quantitative results.[2] Matrix effects can also cause shifts in retention time and distorted peak shapes.[1][4]
Q3: How can I minimize matrix effects in my 13C-UDCA experiments?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to remove interfering substances like phospholipids and proteins from the plasma sample before injection.[5][6]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve baseline separation of 13C-UDCA from co-eluting matrix components is crucial.[2] This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard, such as a deuterated or further 13C-labeled UDCA, is highly recommended.[2][7] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction during data analysis.[7]
Q4: Can natural isotopes of UDCA interfere with 13C-UDCA measurement?
Yes, this is a form of isotopic interference. Unlabeled UDCA naturally contains a small percentage of 13C isotopes (approximately 1.1% for each carbon atom).[8] This results in a small M+1 peak in the mass spectrum of unlabeled UDCA, which could potentially interfere with the M peak of a singly labeled 13C-UDCA if the mass resolution of the instrument is insufficient. High-resolution mass spectrometers are capable of resolving these small mass differences.[9]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | 1. Dilute the sample and reinject. 2. Reduce the injection volume. |
| Column Contamination | 1. Wash the column with a strong solvent mixture (e.g., high percentage of organic solvent). 2. If washing is ineffective, replace the analytical column. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase pH is appropriate for the analyte (bile acids are often analyzed in negative ion mode, requiring a basic or neutral pH). 2. Check for proper mixing and degassing of the mobile phase. |
| Matrix Effects | 1. Improve sample cleanup using SPE or LLE to remove interfering components.[1][4] 2. Optimize chromatographic separation to resolve the analyte from matrix interferences. |
Issue 2: Inconsistent or Shifting Retention Times
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | 1. Prepare fresh mobile phase. 2. Ensure the solvent proportioning valves of the LC system are functioning correctly. |
| Column Temperature Fluctuations | 1. Use a column oven to maintain a stable temperature. |
| Matrix Effects | 1. Matrix components can alter the interaction of the analyte with the stationary phase.[1] Enhance sample preparation to remove these interferences. |
| Column Degradation | 1. If retention times consistently decrease and peak shape deteriorates, the column may need to be replaced. |
Issue 3: Low Signal Intensity or Loss of Sensitivity
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ion Suppression (Matrix Effect) | 1. Improve sample preparation to remove interfering matrix components.[2][3] 2. Optimize chromatographic separation to move the analyte peak away from regions of co-eluting matrix components. 3. Use a stable isotope-labeled internal standard to compensate for signal loss.[7] |
| Instrument Contamination | 1. Clean the ion source, including the ESI capillary.[10] 2. Check for and clean any contamination in the transfer line. |
| Improper Ion Source Settings | 1. Optimize ion source parameters such as capillary voltage, gas flow rates, and temperature for 13C-UDCA. |
| Leaks in the LC or MS System | 1. Systematically check for leaks from the pump to the detector using a leak detector.[11][12] |
Quantitative Data
Table 1: Mass-to-Charge (m/z) Ratios for UDCA and its Labeled Analogues in Negative Ion Mode
| Compound | Formula | Monoisotopic Mass (Da) | [M-H]⁻ m/z |
| Ursodeoxycholic Acid (UDCA) | C₂₄H₄₀O₄ | 392.2927 | 391.2853 |
| [¹³C₁]-Ursodeoxycholic Acid | C₂₃¹³CH₄₀O₄ | 393.2960 | 392.2886 |
| [D₄]-Ursodeoxycholic Acid (UDCA-d₄) | C₂₄H₃₆D₄O₄ | 396.3179 | 395.3105 |
Note: The exact m/z values may vary slightly depending on the specific labeling position and instrument calibration. The precursor ion m/z 391.3 for UDCA and 395.3 for UDCA D4 have been reported in literature.[6][13]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting bile acids from plasma and should be optimized for specific experimental conditions.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., UDCA-d4 in methanol). Add 200 µL of methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the 13C-UDCA and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for 13C-UDCA analysis.
Caption: Sample preparation workflow using SPE.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid analysis [sciex.com]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. agilent.com [agilent.com]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Optimizing 13C-UDCA Dose for Metabolic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13C-labeled Ursodeoxycholic Acid (13C-UDCA) in metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using 13C-UDCA in metabolic studies?
A1: 13C-UDCA serves as a stable isotope tracer to investigate the in vivo biotransformation, metabolic pathways, and flux of Ursodeoxycholic Acid. By tracing the journey of the 13C label, researchers can qualitatively and quantitatively assess how UDCA is metabolized and its influence on broader metabolic networks. This is particularly valuable for understanding its therapeutic mechanisms and potential off-target effects.
Q2: How does a 13C-UDCA tracer study differ from a standard therapeutic UDCA dosing study?
A2: The primary distinction lies in the dose and the analytical endpoint. Therapeutic dosing aims to elicit a pharmacological response, often requiring higher concentrations of the drug (e.g., 13-15 mg/kg/day for primary biliary cholangitis).[1][2] In contrast, a tracer study uses a much smaller, non-pharmacologically active dose of 13C-UDCA. The goal is to introduce a detectable amount of the labeled compound to trace its metabolic fate without significantly perturbing the overall metabolic system. The key endpoint is the measurement of 13C enrichment in downstream metabolites.
Q3: What are the main metabolic pathways of UDCA that can be traced with 13C-UDCA?
A3: The primary metabolic pathways of UDCA that can be investigated using a 13C-tracer include:
-
Conjugation: UDCA is conjugated in the liver with amino acids, primarily glycine and taurine, to form Glycoursodeoxycholic acid (GUDCA) and Tauroursodeoxycholic acid (TUDCA).[1][2]
-
Oxidation and Hydrogenation: The hydroxyl groups of UDCA can be oxidized.
-
Glucuronidation and Sulfonation: These are additional phase II metabolism pathways for UDCA and its metabolites.
-
Partial Beta-Oxidation: In some species, the side chain of UDCA can undergo partial beta-oxidation.[3]
-
Epimerization: Interconversion between UDCA and its epimers can also be tracked.
The specific position of the 13C label on the UDCA molecule will determine which parts of its metabolism can be most effectively traced. For instance, a label on the carboxyl group ([24-13C]UDCA) is useful for studying conjugation.[4]
Troubleshooting Guides
Issue 1: Low or Undetectable 13C-Enrichment in Target Metabolites
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient 13C-UDCA Dose: The tracer dose may be too low to produce a detectable signal above the natural 13C abundance. | Gradually increase the 13C-UDCA dose in pilot experiments. The optimal dose will be a balance between detectable enrichment and minimal pharmacological effect. |
| Inappropriate Sampling Time: The sampling timepoint may not align with the peak concentration of the 13C-labeled metabolites. | Conduct a time-course pilot study to determine the optimal sampling window post-13C-UDCA administration. UDCA has a half-life of approximately 3.5 to 5.8 days, but its initial metabolic transformations occur more rapidly.[1] |
| High Endogenous UDCA Pool: A large endogenous pool of unlabeled UDCA can dilute the 13C tracer, making enrichment difficult to detect. | Consider a washout period for any pre-existing UDCA supplementation before administering the tracer. Quantify the baseline endogenous UDCA pool to better model the tracer kinetics. |
| Analytical Insensitivity: The mass spectrometry method may lack the sensitivity to detect low levels of 13C enrichment. | Optimize the mass spectrometer settings, including using Multiple Reaction Monitoring (MRM) for targeted analysis of expected 13C-labeled metabolites. Ensure that the analytical method can distinguish between positional isomers. |
Issue 2: High Variability in 13C-Enrichment Data Between Subjects
Possible Causes and Solutions:
| Cause | Recommended Action |
| Differences in Gut Microbiome: The gut microbiota plays a significant role in bile acid metabolism, including the conversion of UDCA. | Characterize the gut microbiome of study subjects to identify potential correlations with 13C-UDCA metabolism. Standardize diet and other factors that may influence the gut microbiota. |
| Genetic Polymorphisms: Variations in genes encoding for metabolic enzymes and transporters can affect UDCA metabolism. | If feasible, genotype subjects for key genes involved in bile acid metabolism and transport. |
| Inconsistent Dosing and Sampling: Variations in the timing of dose administration and sample collection can introduce variability. | Strictly adhere to the standardized protocol for dosing and sampling times. |
| Underlying Physiological Differences: Factors such as liver and kidney function can impact UDCA metabolism and excretion. | Screen subjects for and record relevant physiological parameters to account for in the data analysis. |
Experimental Protocols
Protocol 1: General Workflow for a 13C-UDCA Metabolic Tracer Study
This protocol outlines the key steps for conducting a metabolic tracer study using 13C-UDCA.
Caption: General workflow for a 13C-UDCA metabolic tracer study.
Methodology:
-
Experimental Design: Define the research question, select the appropriate 13C-UDCA isotopologue, and determine the dose, route of administration, and sampling schedule.
-
Subject Selection: Choose subjects based on the study criteria and obtain informed consent.
-
Baseline Sampling: Collect pre-dose samples (e.g., plasma, urine, feces) to determine the natural 13C abundance and baseline metabolite concentrations.
-
13C-UDCA Administration: Administer the 13C-UDCA tracer according to the protocol.
-
Time-Course Sampling: Collect biological samples at predetermined time points after tracer administration.
-
Sample Preparation: Extract and purify bile acids and other target metabolites from the collected samples.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS) to measure the 13C enrichment in UDCA and its metabolites.
-
Data Analysis: Correct for natural 13C abundance and calculate the fractional enrichment of the tracer in different metabolite pools.
-
Metabolic Flux Calculation: Use appropriate metabolic models to calculate the flux through different pathways.
Protocol 2: Sample Preparation and Analysis for 13C-Bile Acids
Methodology:
-
Sample Collection: Collect plasma, urine, or fecal samples and store them immediately at -80°C.
-
Internal Standard Spiking: Add a known amount of a deuterated bile acid internal standard to the samples to account for extraction losses.
-
Extraction:
-
Plasma/Serum: Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Urine: Can often be diluted and directly injected after centrifugation, or subjected to SPE for concentration.
-
Feces: Homogenize, lyophilize, and perform solvent extraction.
-
-
Derivatization (Optional): For GC-MS analysis, derivatize the bile acids to increase their volatility.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column to separate the different bile acid species.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use MRM to monitor the transitions from the precursor ion to specific product ions for both the unlabeled and 13C-labeled bile acids.
-
-
Data Processing: Integrate the peak areas for each isotopologue and calculate the isotopic enrichment.
Signaling Pathways
UDCA Signaling through FXR and TGR5
UDCA exerts some of its effects by modulating the activity of the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[5][6] While UDCA is a weak agonist for these receptors compared to other bile acids, its metabolites can have different activities. A 13C-UDCA tracer study can help elucidate how UDCA metabolism influences the engagement of these signaling pathways.
Caption: UDCA and its metabolites can modulate FXR and TGR5 signaling.
References
- 1. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 2. A Systems Model for Ursodeoxycholic Acid Metabolism in Healthy and Patients With Primary Biliary Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. delta 22-Ursodeoxycholic acid, a unique metabolite of administered ursodeoxycholic acid in rats, indicating partial beta-oxidation as a major pathway for bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - TGR5 contributes to ursodeoxycholic acid (UDCA)-mediated improvements in glucose regulation in mice - University of Tasmania - Figshare [figshare.utas.edu.au]
troubleshooting guide for 13C-UDCA breath test interpretation
A Note on the 13C-UDCA Breath Test:
Our comprehensive review of current scientific and clinical literature did not identify a standardized or widely utilized "13C-UDCA (Ursodeoxycholic Acid) Breath Test" for clinical or research applications. Ursodeoxycholic acid is a well-established therapeutic agent for cholestatic liver diseases, but its use as a substrate in a commercially available or standardized 13C-breath test is not documented.
Therefore, this troubleshooting guide will focus on the most common and extensively validated 13C-breath test: the 13C-Urea Breath Test (UBT) for the detection of Helicobacter pylori infection. The principles of sample collection, analysis, and troubleshooting for the 13C-UBT are broadly applicable to other 13C-breath tests used in research and clinical practice.
Troubleshooting Guide: 13C-Urea Breath Test (UBT)
This guide is intended for researchers, scientists, and drug development professionals using the 13C-Urea Breath Test.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle of the 13C-Urea Breath Test?
The 13C-Urea Breath Test is a non-invasive diagnostic tool used to detect the presence of active Helicobacter pylori infection in the stomach. H. pylori produces a large amount of the enzyme urease. When a patient ingests urea labeled with a non-radioactive, stable isotope (¹³C), the urease produced by H. pylori hydrolyzes the ¹³C-urea into ammonia and ¹³CO₂ (carbon dioxide). The ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and then exhaled. The amount of ¹³CO₂ in the exhaled breath is measured to determine the presence of the infection.
Q2: My patient's test result is positive, but I suspect it might be a false positive. What are the common causes?
A false-positive result can occur due to several factors. It is crucial to review the patient's preparation and medical history.
-
Urease-producing oral bacteria: Contamination of the sample with saliva containing urease-producing bacteria can lead to a false positive. Rinsing the mouth with water before the test can help minimize this.
-
Achlorhydria: In patients with very low or no stomach acid, other urease-producing bacteria can colonize the stomach and lead to a false-positive result.
-
Recent use of certain medications: While more commonly associated with false negatives, some medications might alter the gastric environment in a way that could contribute to unexpected results.
-
"Occult" H. pylori infection: In some cases, the breath test may be more sensitive than other diagnostic methods, detecting a low-density infection that other tests might miss.[1][2][3]
Q3: My patient's test result is negative, but the clinical suspicion for H. pylori infection is high. What could cause a false negative?
False-negative results are a significant concern and can delay necessary treatment. The following are common causes:
-
Recent use of medications:
-
Proton Pump Inhibitors (PPIs): Should be discontinued for at least 2 weeks before the test.
-
Antibiotics and Bismuth-containing compounds: Should be stopped for at least 4 weeks prior to the test.[4]
-
-
Recent upper gastrointestinal bleeding: Bleeding can reduce the accuracy of the test.
-
Corpus-predominant gastritis or severe atrophic gastritis: These conditions can lead to a lower bacterial load in the stomach, resulting in a false-negative test.[5]
-
Recent partial gastrectomy.
-
Improper test administration: Incorrect timing of breath sample collection or an inadequate fasting period can affect the results.
Q4: How does patient preparation affect the test results?
Proper patient preparation is critical for the accuracy of the 13C-Urea Breath Test. Failure to adhere to the preparation protocol is a primary source of erroneous results.
| Preparation Step | Requirement | Rationale |
| Fasting | Minimum of 6-8 hours (no food or drink). | To ensure the stomach is empty, which slows the passage of the ¹³C-urea and maximizes its contact with the gastric mucosa. |
| Medication Hold | - Antibiotics: 4 weeks- Bismuth preparations: 2-4 weeks- Proton Pump Inhibitors (PPIs): 2 weeks- H2-receptor antagonists: 1 day | These medications can suppress H. pylori activity, leading to false-negative results.[4][6][7] |
| Smoking | Cease for at least 6 hours before the test. | Smoking can interfere with test results.[4] |
Q5: What is the significance of the "Delta over Baseline" (DOB) value?
The DOB value is the primary metric for interpreting the 13C-Urea Breath Test. It represents the change in the ratio of ¹³CO₂ to ¹²CO₂ in the breath sample taken after ingesting the ¹³C-urea compared to the baseline sample taken before. A DOB value above a predetermined cutoff point indicates a positive result for H. pylori infection. The exact cutoff value can vary depending on the specific test kit and analytical equipment used.
Experimental Protocol: 13C-Urea Breath Test
The following is a generalized protocol for the 13C-Urea Breath Test. Researchers should always adhere to the specific instructions provided by the manufacturer of their test kit.
Materials:
-
13C-Urea Breath Test kit (containing ¹³C-urea capsule/solution)
-
Two breath collection bags or tubes (one for baseline, one for post-ingestion)
-
Straws for breath collection
-
Water
Procedure:
-
Patient Preparation: Confirm that the patient has followed all pre-test preparation instructions (fasting, medication holds).
-
Baseline Breath Sample:
-
Administration of ¹³C-Urea:
-
Waiting Period:
-
The patient waits for a specified period, typically 15-30 minutes, as per the kit's instructions. During this time, the patient should be at rest.[6]
-
-
Post-Ingestion Breath Sample:
-
After the waiting period, the patient provides a second breath sample into the second collection bag or tube.
-
This bag/tube should also be sealed immediately.
-
-
Sample Analysis:
-
The collected breath samples are analyzed using an infrared spectrophotometer or a gas isotope ratio mass spectrometer to determine the ¹³CO₂/¹²CO₂ ratio.
-
The "Delta over Baseline" (DOB) is calculated to determine the test result.
-
Visualizations
13C-Urea Breath Test Workflow
Caption: Workflow for the 13C-Urea Breath Test.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting logic for 13C-UBT results.
References
- 1. Occult H. pylori infection partially explains 'false-positive' results of (13)C-urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occult H. pylori infection partially explains ‘false-positive’ results of 13C-urea breath test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digestivehealth.org.au [digestivehealth.org.au]
- 5. Corpus-predominant gastritis as a risk factor for false-negative 13C-urea breath test results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 7. cpe.org.uk [cpe.org.uk]
- 8. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-urea breath test for the diagnosis of Helicobacter pylori infection before treatment: is citric acid necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing variability in 13C-UDCA experimental results
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability in 13C-Ursodeoxycholic Acid (13C-UDCA) experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the 13C-UDCA breath test?
The 13C-UDCA breath test is a non-invasive method used to assess the in-vivo metabolism of Ursodeoxycholic Acid.[1][2] After oral administration, 13C-UDCA is absorbed, enters the portal circulation, and is taken up by hepatocytes.[3] Within the liver, it undergoes metabolic processes that cleave the 13C-labeled portion of the molecule, ultimately producing 13CO2.[2] This labeled carbon dioxide is then transported to the lungs and exhaled. The rate and amount of 13CO2 in the breath provide a semi-quantitative measure of specific metabolic pathways, organ functions, or transport processes related to UDCA.[1][2]
Q2: What are the primary sources of variability in 13C-UDCA breath test results?
Variability in 13C breath tests can be categorized into three main areas:
-
Pre-Analytical Variability: This is the largest source of error and includes factors related to the patient or subject. Key contributors are diet, physical activity, underlying diseases, gastric emptying rate, and concomitant medications that may interfere with UDCA absorption or metabolism.[4][5]
-
Analytical Variability: This relates to the process of sample collection, storage, and measurement. Issues such as improper breath sample collection, sample leakage from collection bags or tubes, and incorrect calibration of the mass spectrometer or infrared spectrometer can introduce significant errors.[1][6]
-
Biological (Intra-individual) Variability: Natural physiological fluctuations within the same individual can cause day-to-day variations in results.[7] Factors like endogenous CO2 production can be influenced by physical activity, fever, or thyroid dysfunction.[8] The recovery of the 13CO2 tracer can also be delayed due to its intermediate storage in the body's bicarbonate pool.[9][10]
Q3: Why is a standardized protocol essential for reducing variability?
A strictly standardized protocol ensures that the test is performed consistently across all subjects and time points.[11] This minimizes the influence of external variables on the results. Key parameters that must be standardized include patient preparation (diet, fasting, medication restrictions), the dose of 13C-UDCA, the composition of any accompanying test meal, the timing of breath sample collection, and the posture and activity level of the subject during the test.[4][11] Adhering to a validated protocol is crucial for obtaining reliable and reproducible data.[11]
Troubleshooting Guide
Problem: High or Inconsistent Baseline δ¹³CO₂ Values
| Question | Potential Cause | Recommended Solution |
| Why are my baseline (pre-dose) δ¹³CO₂ values abnormally high or variable between subjects? | Dietary Influence: The natural abundance of ¹³C in the body is influenced by diet. Consumption of foods rich in ¹³C, such as those derived from C4 plants (e.g., corn, sugarcane, pineapple), can elevate baseline ¹³CO₂ levels and compromise the measurement.[4] | Implement a standardized diet for all subjects for at least 48 hours before the test. This diet should exclude ¹³C-rich foods.[4] Ensure subjects have fasted for an appropriate period (e.g., 4-8 hours) before the baseline measurement.[12][13][14] |
Problem: Low ¹³CO₂ Excretion or Inconsistent Kinetic Profiles
| Question | Potential Cause | Recommended Solution |
| Why are the post-dose δ¹³CO₂ values lower than expected or showing high variability? | Concomitant Medications: Drugs can alter the absorption, transit, or metabolism of the ¹³C-labeled substrate.[4] For UDCA, medications like cholestyramine can reduce absorption.[3] Proton pump inhibitors (PPIs) and antibiotics can alter gut microbiota and gastric function, indirectly affecting results.[15][16] | Review and document all medications taken by subjects. Enforce mandatory washout periods for interfering drugs before the test. Consult the summary table below for specific recommendations.[14][15][16] |
| Variable Gastric Emptying: The rate at which the ¹³C-UDCA capsule leaves the stomach and enters the small intestine for absorption can significantly impact the timing of ¹³CO₂ appearance in the breath.[17] | Standardize the pre-test fasting period.[13] If a test meal is used, its composition and volume must be identical for all subjects. Administering the capsule with a standardized volume of water is also crucial.[13] | |
| Improper Substrate Administration: Chewing or breaking the ¹³C-UDCA capsule can lead to premature release and interaction with oral urease-producing bacteria (if any), though this is more a concern for urea breath tests, the principle of proper administration remains.[13] | Instruct subjects to swallow the capsule whole with a specified amount of water.[13] | |
| Physical Activity: Exercise increases endogenous CO₂ production, which can dilute the exhaled ¹³CO₂ and alter the results.[8] | Subjects should remain in a resting, seated position throughout the duration of the test.[16] Avoid any significant physical exertion before or during the sample collection period. |
Problem: Poor Reproducibility and Analytical Errors
| Question | Potential Cause | Recommended Solution |
| Why do repeat tests on the same subject yield significantly different results? | Inconsistent Sampling Times: The kinetics of ¹³CO₂ exhalation are dynamic. Collecting samples at inconsistent intervals will lead to non-comparable curves and parameters.[4] | Use a stopwatch or timer to ensure breath samples are collected at the exact predefined time points specified in the protocol.[16] |
| Improper Breath Sample Collection: Incomplete filling of collection bags/tubes or contamination of the sample can lead to errors. | Train all personnel on the correct technique for breath sample collection. Subjects should take a normal breath and exhale steadily into the collection device.[16] | |
| Sample Storage and Stability: Although ¹³C is a stable isotope, improper sealing of collection tubes can lead to sample loss over time, affecting the accuracy of repeated analyses.[6] | Ensure collection bags or tubes are sealed securely immediately after sample collection.[13] Follow validated storage procedures. Studies on ¹³C-urea samples show good stability for up to one month at room temperature with proper collection.[6] | |
| Analytical Instrument Drift: The mass spectrometer or infrared spectrometer used for analysis may experience calibration drift. | Ensure the analytical instrument is properly calibrated according to the manufacturer's instructions before each batch of samples is analyzed.[16] |
Data Summaries and Protocols
Quantitative Data Tables
Table 1: Recommended Washout Periods for Interfering Medications
| Medication Class | Examples | Recommended Minimum Washout Period | Citation(s) |
| Antibiotics | Amoxicillin, Clarithromycin, Metronidazole | 4 Weeks | [14][15][16] |
| Bismuth Preparations | Pepto-Bismol®, Pylorid® | 2-4 Weeks | [14][15][16] |
| Proton Pump Inhibitors (PPIs) | Omeprazole (Losec®), Lansoprazole (Prevacid®), Pantoprazole (Pantoloc®) | 1-2 Weeks | [14][15][16] |
| H2 Blockers | Ranitidine (Zantac®), Famotidine (Pepcid®) | 7 Days | [15] |
| Antacids | Tums®, Rolaids®, Gaviscon® | 24 Hours | [14] |
Table 2: Key ¹³C Breath Test Parameters and Sources of Variability
| Parameter | Description | Common Sources of Variability | Citation(s) |
| δ over Baseline (DOB or Δ) | The change in the ¹³CO₂/¹²CO₂ ratio at a specific time point compared to the baseline value. | Gastric emptying rate, substrate absorption, acute changes in metabolism. | [4] |
| Time to Peak (Tₘₐₓ) | The time at which the maximum rate of ¹³CO₂ excretion occurs. | Gastric emptying, rate of substrate metabolism. Can have unsatisfactory reproducibility. | [7][18] |
| Cumulative Percent Dose Recovered (cPDR) | The cumulative percentage of the ingested ¹³C dose recovered as ¹³CO₂ over a specific time period (e.g., 90 or 120 minutes). | Overall metabolic capacity, body bicarbonate pool kinetics, subject's body surface area. Often shows the best reproducibility. | [8][18] |
Experimental Protocols
Detailed Methodology: Standardized 13C-UDCA Breath Test Protocol
This protocol is a synthesized guideline based on best practices from various 13C-breath tests.
1. Subject Preparation (Pre-Test)
-
Dietary Restrictions: For 48 hours prior to the test, the subject must avoid foods rich in 13C, including corn, pineapple, and products made from sugarcane.[4]
-
Medication Restrictions: Adhere strictly to the washout periods outlined in Table 1.[14][15][16]
-
Fasting: The subject must fast (no food or drink, including water) for at least 4 hours prior to the start of the test.[14]
-
Lifestyle: The subject should avoid smoking for at least 6 hours before the test and avoid strenuous physical activity on the day of the test.[16]
2. Test Administration (Day of Test)
-
Resting Period: The subject should be seated comfortably and at rest for at least 10 minutes before the first sample is taken.[9][16]
-
Baseline Sample (T=0): Collect the first breath sample into a labeled collection bag or tube. This serves as the baseline measurement.[13]
-
Substrate Administration: The subject swallows one 13C-UDCA capsule whole with a standardized volume of water (e.g., 100 mL).[13] Start a stopwatch immediately.[16]
-
Post-Dose Sampling: Collect subsequent breath samples at predefined intervals. A typical schedule might be every 15 minutes for the first hour, then every 30 minutes for the next 2-3 hours.[7][17] The exact timing should be consistent for all subjects in a study.
-
Subject State: The subject must remain seated and at rest for the entire duration of the test.[16]
3. Sample Handling and Analysis
-
Collection: Ensure breath samples are collected correctly, filling the container as required. Seal each container tightly immediately after collection.[13]
-
Labeling: Clearly label each sample with the subject's ID, study ID, and the exact time of collection.
-
Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the breath samples using Isotope Ratio Mass Spectrometry (IRMS) or a non-dispersive isotope-selective infrared spectrometer (NDIRS).[1][2] The results are typically expressed as a delta (δ) value in parts per thousand (‰) relative to the Pee Dee Belemnite (PDB) standard.[4]
Visualizations
Diagrams of Workflows and Pathways
Caption: Metabolic pathway and workflow of a ¹³C-UDCA breath test.
Caption: Standardized experimental workflow for ¹³C-UDCA studies.
Caption: Logical troubleshooting tree for variable ¹³C-UDCA results.
References
- 1. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]
- 4. European guideline on indications, performance and clinical impact of 13C‐breath tests in adult and pediatric patients: An EAGEN, ESNM, and ESPGHAN consensus, supported by EPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tricks for interpreting and making a good report on hydrogen and 13C breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 13C‐Urea Breath Test Samples Over Time in the Diagnosis of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic inference of the metabolic rates underlying 13C breath test curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretation of non-invasive breath tests using (13)C-labeled substrates--a preliminary report with (13)C-methacetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biblio.vub.ac.be [biblio.vub.ac.be]
- 12. grupposandonato.it [grupposandonato.it]
- 13. headwaybio.com [headwaybio.com]
- 14. nthssa.ca [nthssa.ca]
- 15. kingstonhsc.ca [kingstonhsc.ca]
- 16. digestivehealth.org.au [digestivehealth.org.au]
- 17. Dynamic carbon 13 breath tests for the study of liver function and gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 13C-UDCA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 13C-Ursodeoxycholic Acid (13C-UDCA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 13C-UDCA?
A: Matrix effects are the alteration of ionization efficiency of an analyte, such as 13C-UDCA, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the analytical method. For bile acids like UDCA, endogenous compounds such as phospholipids and other bile acid isomers are common sources of matrix effects.[2]
Q2: How can I determine if my 13C-UDCA analysis is affected by matrix effects?
A: The most common method for quantitatively assessing matrix effects is the post-extraction spike analysis . This involves comparing the peak area of 13C-UDCA in a neat solution to the peak area of 13C-UDCA spiked into a blank matrix extract (a sample processed without the analyte). A significant difference between these two responses indicates the presence of matrix effects. A qualitative method, post-column infusion , can also be used to identify the regions in the chromatogram where ion suppression or enhancement occurs.[3]
Q3: What is a stable isotope-labeled (SIL) internal standard, and is it necessary for 13C-UDCA analysis?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., 13C, D). For the analysis of endogenous or unlabeled UDCA, 13C-UDCA itself would serve as an excellent SIL internal standard. When quantifying 13C-UDCA as the analyte, a different SIL version, such as UDCA-d4, is commonly used.[4] A SIL internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means of correction and improving the accuracy and precision of quantification.[4]
Q4: What are the primary strategies to minimize matrix effects for 13C-UDCA?
A: The main strategies to combat matrix effects fall into three categories:
-
Effective Sample Preparation: The goal is to remove interfering components from the matrix before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]
-
Chromatographic Separation: Optimizing the LC method to separate 13C-UDCA from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[2]
-
Use of a Suitable Internal Standard: Employing a stable isotope-labeled internal standard that closely mimics the behavior of 13C-UDCA is the most effective way to compensate for any remaining matrix effects.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of 13C-UDCA peak areas | Inconsistent matrix effects between samples. | - Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to achieve a cleaner extract. - Use a Stable Isotope-Labeled Internal Standard: If not already in use, incorporate a suitable SIL-IS (e.g., UDCA-d4) to compensate for variability. |
| Low signal intensity or complete signal loss for 13C-UDCA | Significant ion suppression. | - Optimize Chromatography: Modify the LC gradient to better separate 13C-UDCA from the suppression zone. - Dilute the Sample: If the 13C-UDCA concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components. - Check and Clean the MS Source: Matrix components can build up on the ion source, leading to decreased sensitivity. |
| Inconsistent internal standard response | The internal standard is also affected by matrix effects, and the effect may differ from that on the analyte if they are not perfectly co-eluting. A co-eluting interference may also be present for the internal standard.[2] | - Ensure Co-elution: Verify that the SIL-IS and 13C-UDCA have identical retention times. - Investigate Interferences: Check for any isobaric interferences with the internal standard transition. - Re-optimize Sample Cleanup: The chosen sample preparation method may not be effectively removing the components causing interference with the internal standard. |
| High background noise or interfering peaks | Inadequate sample cleanup or carryover from previous injections. | - Enhance Sample Preparation: Use a more selective SPE sorbent or add a wash step to your protocol. - Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing residual 13C-UDCA and matrix components between injections. - Divert Flow: Use a divert valve to direct the early and late eluting, non-target components of the sample to waste instead of the mass spectrometer.[2] |
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical in mitigating matrix effects. While protein precipitation (PPT) is a simpler and faster technique, solid-phase extraction (SPE) generally provides a cleaner extract, resulting in reduced matrix effects.
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Advantages | Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | >85%[5] | Can be significant, especially from phospholipids.[1] | Fast, simple, and low cost. | Less effective at removing non-protein matrix components, leading to greater ion suppression.[1][6] |
| Solid-Phase Extraction (SPE) | >85%[5] | Generally lower than PPT, as it provides better cleanup.[6] | Provides cleaner extracts, reduces matrix effects, and can concentrate the analyte. | More time-consuming and costly than PPT. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for 13C-UDCA in a given matrix.
Methodology:
-
Prepare a Neat Standard Solution (Set A): Prepare a standard solution of 13C-UDCA in the final mobile phase composition at a known concentration (e.g., a mid-range QC level).
-
Prepare Blank Matrix Extracts (Set B): Process at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation protocol (e.g., protein precipitation or SPE).
-
Spike Blank Matrix Extracts: After the final extraction step (e.g., after evaporation and before reconstitution), spike the blank matrix extracts with the 13C-UDCA standard to the same final concentration as in Set A.
-
Analysis: Analyze both sets of samples (A and B) by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Mean Peak Area of 13C-UDCA in Set B) / (Mean Peak Area of 13C-UDCA in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The CV (%) of the MF across the different lots should be <15%.
-
Protocol 2: Sample Preparation of 13C-UDCA from Human Plasma using Protein Precipitation
Objective: To extract 13C-UDCA from human plasma for LC-MS/MS analysis.
Methodology:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution (e.g., UDCA-d4).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (or methanol) to the plasma sample.[2]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of 13C-UDCA.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sample Preparation for 13C-UDCA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled Ursodeoxycholic Acid (13C-UDCA). Our aim is to help you overcome common challenges encountered during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, derivatization, and analysis of 13C-UDCA.
Issue 1: Low Recovery of 13C-UDCA from Biological Samples
Question: I am experiencing low recovery of 13C-UDCA from plasma/serum samples using liquid-liquid extraction (LLE). What are the potential causes and solutions?
Answer: Low recovery during LLE can be attributed to several factors, including suboptimal solvent choice, incorrect pH, or emulsion formation.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently partitioning 13C-UDCA from the aqueous biological matrix. For UDCA and its less polar metabolite, glycoursodeoxycholic acid (GUDCA), a mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v) has been shown to be effective.[1][2] For more polar metabolites like tauroursodeoxycholic acid (TUDCA), protein precipitation is often a more suitable method.[1][2]
-
Incorrect pH: The extraction efficiency of acidic compounds like UDCA is highly dependent on the pH of the sample. Acidifying the sample to a pH below the pKa of UDCA (around 5) ensures that it is in its protonated, less polar form, which is more readily extracted into an organic solvent. The addition of an acid like 1M HCl to the plasma sample before extraction is a common practice.[1][2]
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery. To minimize emulsion formation, gentle mixing or rocking is preferred over vigorous vortexing. If an emulsion does form, centrifugation at a high relative centrifugal force (RCF), for example, 18,506 x g for 10 minutes at 4°C, can help to break it.[1][2]
Experimental Protocol: Liquid-Liquid Extraction of UDCA and GUDCA from Human Plasma [1][2]
-
To 450 µL of plasma sample, add 50 µL of the internal standard solution (e.g., 9.0 µg/mL 13C-UDCA-d4 in methanol).
-
Add 50 µL of 1M HCl solution and vortex briefly.
-
Add 1,250 µL of diethyl ether/dichloromethane (70:30 v/v).
-
Shake on a shaker table for 5 minutes.
-
Centrifuge at 18,506 x g for 10 minutes at 4°C.
-
Transfer 850 µL of the supernatant (organic layer) to a clean tube.
-
Repeat the extraction on the remaining plasma with another 1,250 µL of diethyl ether/dichloromethane.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent for analysis (e.g., 150 µL of acetonitrile/ammonium acetate 10 mM/ammonium hydroxide (70:30:0.1 v/v/v)).[2]
Issue 2: Incomplete Derivatization for GC-MS Analysis
Question: My GC-MS results show poor peak shape and low signal intensity for 13C-UDCA, suggesting incomplete derivatization. How can I optimize the derivatization process?
Answer: Incomplete derivatization is a common issue in GC-MS analysis of polar compounds like UDCA. Optimization of the derivatization reagent, reaction time, and temperature is crucial for achieving complete conversion to a volatile derivative. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Derivatization Reagent: A combination of a silylating agent and a catalyst is often used. For example, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS) is a powerful silylating agent.
-
Reaction Time and Temperature: The derivatization reaction needs sufficient time and an optimal temperature to proceed to completion. A typical protocol might involve incubation at a specific temperature (e.g., 30°C) for a set duration (e.g., 30-60 minutes).[3] It's important to note that higher temperatures do not always lead to better results and can sometimes cause degradation of the analyte.[3]
-
Moisture Control: Silylating reagents are sensitive to moisture. All glassware should be thoroughly dried, and samples should be free of water to prevent hydrolysis of the reagent and the derivative.
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis [3]
-
Evaporate the extracted sample to complete dryness.
-
Add 20 µL of methoxyamine (MeOx) in pyridine and incubate for 60 minutes at 30°C to protect the keto groups.
-
Add 80 µL of N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) and incubate for 30 minutes at 30°C to derivatize the hydroxyl groups.
-
Allow the sample to equilibrate for at least 4 hours before injection into the GC-MS.[3]
Issue 3: Matrix Effects in LC-MS/MS Analysis
Question: I am observing signal suppression or enhancement for 13C-UDCA in my LC-MS/MS analysis. How can I mitigate matrix effects?
Answer: Matrix effects, caused by co-eluting endogenous components from the biological sample, can significantly impact the accuracy and precision of LC-MS/MS quantification. Several strategies can be employed to minimize these effects.
-
Effective Sample Preparation: A more rigorous sample cleanup method can remove interfering matrix components. Solid-phase extraction (SPE) is generally more effective at removing interferences than protein precipitation or LLE.[4]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate 13C-UDCA from co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 13C-UDCA-d4) is the most effective way to compensate for matrix effects.[1][2] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.
Data Presentation: Comparison of Sample Preparation Methods for Recovery and Matrix Effect
| Sample Preparation Method | Analyte | Average Recovery (%) | Matrix Effect (%) | Reference |
| Solid Phase Extraction | UDCA | >85 | Not Significant | [5] |
| Liquid-Liquid Extraction | UDCA | >85 | Not Significant | [1][2] |
| Protein Precipitation | TUDCA | Not specified | Not Significant | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for 13C-UDCA and its metabolites from plasma?
For 13C-UDCA and its less polar metabolite, GUDCA, liquid-liquid extraction with a solvent mixture like diethyl ether/dichloromethane after acidification of the plasma sample provides good recovery.[1][2] For the more polar metabolite, TUDCA, protein precipitation is a more suitable method.[1][2] Solid-phase extraction (SPE) can also be used and generally provides cleaner extracts.[4][5]
Q2: What are the recommended chromatographic conditions for LC-MS/MS analysis of 13C-UDCA?
A reverse-phase C18 column is commonly used for the separation of UDCA and its metabolites.[1][5] The mobile phase typically consists of an organic solvent like acetonitrile or methanol and an aqueous component with a volatile additive to control pH and improve ionization, such as ammonium formate or formic acid.[1][5] Gradient elution is often employed to achieve good separation of the analytes from endogenous interferences.
Q3: Which ionization mode is preferred for the MS detection of 13C-UDCA?
Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of UDCA and its metabolites.[1][2] This is because the carboxylic acid group on the UDCA molecule readily deprotonates to form a negative ion.
Q4: What are the common challenges when developing a quantitative method for endogenous compounds like UDCA?
A significant challenge is obtaining an analyte-free matrix for the preparation of calibration standards and quality control samples. One approach is to use charcoal-stripped plasma to remove endogenous UDCA.[5] Another strategy is to use a surrogate matrix, such as methanol, for the preparation of calibrators.[6]
Q5: Is derivatization necessary for the analysis of 13C-UDCA?
Derivatization is generally not required for LC-MS/MS analysis as UDCA can be readily ionized. However, for GC-MS analysis, derivatization is essential to make the non-volatile UDCA amenable to gas chromatography.[3][7]
Visualizations
Caption: Liquid-Liquid Extraction Workflow for 13C-UDCA.
Caption: Two-Step Derivatization Workflow for GC-MS.
Caption: Troubleshooting Logic for 13C-UDCA Analysis.
References
- 1. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nssresearchjournal.com [nssresearchjournal.com]
- 6. Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of an ultrasound-assisted derivatization for GC/MS analysis of oxygenated organic species in atmospheric aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Ursodeoxycholic Acid (UDCA) Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of ursodeoxycholic acid (UDCA) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of UDCA?
A1: The primary challenges in developing oral formulations of UDCA stem from its physicochemical properties. UDCA is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high intestinal permeability but low aqueous solubility.[1][2][3][4] This poor solubility is a rate-limiting step for its absorption, leading to low and variable oral bioavailability.[1][2][3][5][6] Specifically, UDCA's solubility is highly pH-dependent, being practically insoluble in acidic environments like the stomach and showing increased solubility at pH values above 7-8.[2][4][5]
Q2: What are the most common strategies to improve the oral bioavailability of UDCA?
A2: Several formulation strategies have been successfully employed to overcome the solubility and dissolution challenges of UDCA. These include:
-
pH Modification: Incorporating alkalizing agents to maintain a higher pH microenvironment at the dissolution site, thereby increasing solubility.[5][7][8]
-
Solid Dispersions: Dispersing UDCA in a hydrophilic carrier at the molecular level to enhance its dissolution rate. Common carriers include urea, mannitol, and polyethylene glycols (PEGs).[9][10][11]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), to improve the aqueous solubility and dissolution rate of UDCA.[12][13][14][15][16]
-
Nanosuspensions: Reducing the particle size of UDCA to the nanometer range, which increases the surface area for dissolution and consequently enhances bioavailability.[2][4][6]
-
Self-Nano Emulsifying Drug Delivery Systems (SNEDDS): Formulating UDCA in a mixture of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the gastrointestinal tract, thereby improving its solubilization and absorption.[1]
-
Phospholipid Complexes: Creating a lipophilic complex of UDCA with phospholipids to improve its absorption.[5]
-
Micronization: Reducing the particle size of UDCA to the micrometer range to increase the surface area and improve dissolution.[17]
Q3: How significant is the bioavailability enhancement with these different formulation strategies?
A3: The degree of bioavailability enhancement varies depending on the formulation strategy and the preclinical or clinical model used. For instance, a pH-modified extended-release formulation increased the oral bioavailability of UDCA by 251% in rats.[5][7][8] A submicron emulsion loaded with a UDCA-phospholipid complex increased bioavailability by 374%.[5] Micronized UDCA in enteric-coated tablets showed a 112% relative bioavailability compared to a non-micronized formulation in humans.[17]
Troubleshooting Guides
Issue 1: Low and Variable Dissolution Rates in Vitro
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate pH of the dissolution medium. | UDCA solubility is pH-dependent. Ensure the dissolution medium has a pH that reflects the intestinal environment where absorption occurs (typically pH 6.8 or higher). For some formulations, a two-stage dissolution test (acidic followed by neutral/alkaline) may be more representative.[4][5] | More consistent and higher dissolution rates that are representative of in vivo conditions. |
| Drug recrystallization from an amorphous formulation. | Amorphous solid dispersions can be prone to recrystallization upon storage or during dissolution. Characterize the solid-state of your formulation before and after dissolution using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).[9][18] If recrystallization is observed, consider using a different carrier or adding a crystallization inhibitor. | Maintenance of the amorphous state and improved dissolution profile. |
| Poor wettability of the drug particles. | For nanosuspensions or micronized UDCA, the particles may agglomerate in the dissolution medium. Ensure adequate surfactant concentration in the formulation or dissolution medium to facilitate wetting. | Improved dispersion of particles and a more rapid dissolution rate. |
Issue 2: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dissolution method is not biorelevant. | The dissolution medium may not accurately simulate the in vivo environment. Consider using biorelevant media such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), or Fed State Simulated Intestinal Fluid (FeSSIF) which contain bile salts and lecithin. | A better in vitro-in vivo correlation (IVIVC) and more predictive dissolution data. |
| Permeability is the rate-limiting step. | While UDCA is a BCS Class II drug (high permeability), certain formulation components could negatively impact its transport across the intestinal epithelium. Conduct Caco-2 permeability assays to assess the impact of your formulation on drug permeability.[5] | Understanding if the formulation is hindering permeability and guiding reformulation efforts. |
| Enterohepatic recirculation. | UDCA undergoes enterohepatic recirculation, which can lead to multiple peaks in the plasma concentration-time profile and complicate pharmacokinetic analysis.[19][20] Be aware of this phenomenon when interpreting your in vivo data. | A more accurate interpretation of the pharmacokinetic profile. |
Issue 3: Instability of the Formulation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Physical instability of nanosuspensions (particle growth). | Ostwald ripening can lead to an increase in particle size over time. Optimize the type and concentration of stabilizers (surfactants or polymers) in the nanosuspension.[2][4] Monitor particle size and polydispersity index (PDI) during stability studies. | A stable nanosuspension with a consistent particle size distribution over time. |
| Chemical instability of the formulation. | Some excipients may not be compatible with UDCA or may degrade under certain storage conditions. Conduct compatibility studies using techniques like DSC or Fourier-transform infrared spectroscopy (FTIR). Store formulations under controlled temperature and humidity conditions. | A chemically stable formulation with no significant degradation of the active pharmaceutical ingredient (API) or excipients. |
| Phase separation of SNEDDS. | The components of the SNEDDS formulation may separate over time. Carefully select the oil, surfactant, and co-surfactant based on solubility studies and construct a ternary phase diagram to identify the optimal stable region.[1] | A thermodynamically stable SNEDDS formulation that does not exhibit phase separation upon storage. |
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different UDCA Formulations
| Formulation Strategy | Animal/Human | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Micronized Enteric-Coated Tablet | Human | 5091.8 | 3.5 | - | 112% (vs. non-micronized) | [17] |
| Non-Micronized Tablet | Human | 4848.7 | 3.5 | - | 100% | [17] |
| pH-Modified Extended-Release (Spray-Dried) | Rat | - | - | - | 251% (vs. UDCA alone) | [5][7][8] |
| UDCA-Phospholipid Complex | Rat | - | - | - | 240% (vs. UDCA suspension) | [5] |
| HPβCD Complex Tablet | Human | Significantly Higher | Shorter | Significantly Higher | - | [12] |
| Cross-linked Sodium Carboxymethyl Cellulose (Enteric-Coated) | Human | - | - | 27.60 µM·h | 170% (vs. commercial capsule) | [5][21] |
Table 2: Solubility of UDCA in Various Media and Formulations
| Formulation/Medium | Solubility (µg/mL) | Reference |
| Aqueous | 160 | [5] |
| Water | 19.7 | [1] |
| pH-Modified Extended-Release Formulation | 8000 | [5][7][8] |
| Nanosuspension | 278.6 | [6] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of UDCA Formulations
-
Dissolution Medium: 900 mL of a suitable buffer. For general testing, a phosphate buffer of pH 6.8 can be used. For biorelevant studies, FaSSIF or FeSSIF is recommended.
-
Temperature: 37 ± 0.5 °C.
-
Procedure: a. Place a single dose of the UDCA formulation in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm membrane filter.[5] e. Analyze the concentration of UDCA in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[5]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with well-defined tight junctions.
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES to a pH of 7.4.
-
Procedure (Apical to Basolateral Transport): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the UDCA formulation (dissolved in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer. f. Analyze the concentration of UDCA in the samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the apical chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (200-250 g).
-
Dosing: a. Fast the rats overnight before dosing. b. Administer the UDCA formulation orally via gavage at a specific dose (e.g., 30 mg/kg).[5] c. Include a control group receiving a simple UDCA suspension.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) into heparinized tubes.[5]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.
-
Sample Analysis: a. Extract UDCA from the plasma using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).[17][19] b. Quantify the UDCA concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[17]
Visualizations
Caption: Experimental workflow for developing UDCA formulations with enhanced bioavailability.
Caption: Logical relationship between the core problem and formulation strategies for UDCA.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. mdpi.com [mdpi.com]
- 3. nveo.org [nveo.org]
- 4. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mahidol IR [repository.li.mahidol.ac.th]
- 10. CN101836957A - Ursodeoxycholic acid solid dispersoid, preparation method and solid preparation - Google Patents [patents.google.com]
- 11. japsonline.com [japsonline.com]
- 12. Improvement of ursodeoxycholic acid bioavailability by 2-hydroxypropyl-beta-cyclodextrin complexation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursodeoxycholic acid complexation with 2-hydroxypropyl-beta-cyclodextrin increases ursodeoxycholic acid biliary excretion after single oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Complexation of ursodeoxycholic acid with beta-cyclodextrin-choline dichloride coprecipitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Preparation of Amorphous Composite Particles of Drugs with Ursodeoxycholic Acid as Preclinical Formulations [jstage.jst.go.jp]
- 19. Process Optimization, Characterization and Pharmacokinetic Evaluation in Rats of Ursodeoxycholic Acid–Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Enhancement of ursodeoxycholic acid bioavailability by cross-linked sodium carboxymethyl cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 13C-ursodeoxycholic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 13C-Ursodeoxycholic Acid (13C-UDCA). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 13C-UDCA?
A1: The stability of 13C-Ursodeoxycholic Acid is primarily influenced by temperature, pH, oxidizing agents, and light. While the 13C isotopic label does not significantly alter its chemical properties, the stability profile is comparable to that of unlabeled Ursodeoxycholic Acid (UDCA).
Q2: Under what temperature conditions is 13C-UDCA stable?
A2: 13C-UDCA is thermally stable up to 200.6°C[1][2]. Above this temperature, thermal decomposition occurs. For routine storage, it is advisable to store the compound in a cool, dry place as per standard laboratory practice for chemical reagents.
Q3: How does pH affect the stability of 13C-UDCA?
A3: 13C-UDCA is susceptible to degradation under both acidic and alkaline conditions. Forced degradation studies on UDCA have shown decomposition in 0.1 N HCl at 60°C and in 0.1 N NaOH at room temperature[3]. The solubility of UDCA is also pH-dependent, increasing as the pH becomes more alkaline[4][5].
Q4: Is 13C-UDCA sensitive to oxidation?
A4: Yes, 13C-UDCA can be degraded by strong oxidizing agents. Studies have demonstrated decomposition when exposed to 30% hydrogen peroxide at 60°C[3].
Q5: What is the photostability of 13C-UDCA?
A5: 13C-UDCA is generally considered stable under photolytic stress. Experiments on UDCA have shown it to be stable when exposed to UV light at both 254 nm and 366 nm for 48 hours[3]. However, as a general precaution, it is recommended to store the compound protected from light.
Q6: What are the expected degradation products of 13C-UDCA?
A6: While specific degradation products for 13C-UDCA are not extensively detailed in the literature, they are expected to be analogous to those of UDCA. Forced degradation studies indicate the formation of various impurities under acidic, alkaline, and oxidative stress[6]. Common impurities can include keto-derivatives and other related substances[7].
Q7: How should I prepare a stock solution of 13C-UDCA for stability studies?
A7: Stock solutions of 13C-UDCA can be prepared by dissolving the compound in a suitable organic solvent such as methanol or acetonitrile. For aqueous-based studies, the pH of the solution should be carefully considered due to the pH-dependent solubility of UDCA[4][5].
Troubleshooting Guides
Issue 1: Unexpected degradation of 13C-UDCA in my experimental sample.
| Possible Cause | Troubleshooting Step |
| pH of the medium | Verify the pH of your sample matrix. 13C-UDCA degrades in strongly acidic or alkaline conditions[3]. Buffer your solution to a neutral or slightly acidic pH if compatible with your experiment. |
| Presence of oxidizing agents | Ensure your reagents and solvents are free from peroxides or other oxidizing contaminants. Avoid using reagents known to be strong oxidizers. |
| High temperature | Check the storage and experimental temperatures. Although stable up to high temperatures, prolonged exposure to moderately elevated temperatures in solution could accelerate degradation, especially in non-optimal pH conditions. |
| Contaminated solvents or reagents | Use high-purity (e.g., HPLC grade) solvents and fresh reagents to prepare your samples. |
Issue 2: Poor recovery of 13C-UDCA during sample analysis.
| Possible Cause | Troubleshooting Step |
| Low solubility | 13C-UDCA has low aqueous solubility, which is pH-dependent[4][8]. For aqueous samples, ensure the pH is appropriate for dissolution. The use of co-solvents like methanol or acetonitrile in the mobile phase for HPLC analysis is recommended[9]. |
| Adsorption to container surfaces | Use silanized glassware or polypropylene tubes to minimize adsorption, especially for low-concentration solutions. |
| Inappropriate analytical method | Verify that your analytical method (e.g., HPLC) is validated for 13C-UDCA. Check column chemistry, mobile phase composition, and detector settings. A C18 or C8 column with a mobile phase of methanol/water/acid or acetonitrile/buffer is commonly used[3][9]. |
Quantitative Data Summary
The following tables summarize the stability of Ursodeoxycholic Acid under various stress conditions, which can be extrapolated to 13C-UDCA.
Table 1: Summary of Forced Degradation Studies of Ursodeoxycholic Acid
| Stress Condition | Conditions | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 3 hours | Degradation observed | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH, Room Temperature, 1 hour | Degradation observed | [3] |
| Oxidation | 30% H₂O₂, 60°C, 3 hours | Degradation observed | [3] |
| Thermal Stress | 80°C, 48 hours | Degradation observed | [3] |
| Photolytic Stress | UV light (254 nm and 366 nm), 48 hours | Stable | [3] |
Table 2: Thermal Stability of Crystalline Ursodeoxycholic Acid
| Parameter | Value | Reference |
| Decomposition Temperature | 200.6°C | [1][2] |
| Melting Point | 203-204°C | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 13C-Ursodeoxycholic Acid
This protocol is based on established methods for Ursodeoxycholic Acid[3][9].
-
Preparation of Stock Solution:
-
Prepare a stock solution of 13C-UDCA in methanol at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 3 hours. Neutralize with 1 N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at 60°C for 3 hours.
-
Thermal Degradation: Place the solid 13C-UDCA in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the solid 13C-UDCA to UV light (254 nm and 366 nm) for 48 hours. Dissolve in methanol for analysis.
-
Control Sample: Prepare a sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
-
-
Sample Analysis:
-
Dilute all samples to a suitable concentration (e.g., 150 µg/mL) with the HPLC mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for 13C-Ursodeoxycholic Acid
This method is adapted from published methods for UDCA.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 77:23:0.6 v/v/v) or a buffered acetonitrile solution.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index Detector or UV detector at a low wavelength (e.g., 200-210 nm)[4].
-
Injection Volume: 20-50 µL.
-
Column Temperature: 40°C.
Visualizations
Caption: Workflow for conducting forced degradation studies on 13C-UDCA.
Caption: A logical guide for troubleshooting unexpected 13C-UDCA degradation.
References
- 1. Thermal Decomposition Kinetics of Ursodeoxycholic Acid Drug Crystal [scirp.org]
- 2. scirp.org [scirp.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Formulation and Characterization of Ursodeoxycholic Acid Nanosuspension Based on Bottom-Up Technology and Box–Behnken Design Optimization [mdpi.com]
- 5. Enhancing Dissolution and Oral Bioavailability of Ursodeoxycholic Acid with a Spray-Dried pH-Modified Extended Release Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. jgtps.com [jgtps.com]
Validation & Comparative
Validating 13C-Ursodeoxycholic Acid as a Novel Biomarker for Cholestatic Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13C-labeled ursodeoxycholic acid (13C-UDCA) as a potential biomarker for cholestatic liver diseases against established diagnostic and monitoring tools. While the therapeutic efficacy of UDCA is well-documented, its labeled counterpart, 13C-UDCA, presents a promising avenue for a dynamic and specific assessment of liver function in cholestatic conditions. This document synthesizes available data on UDCA's mechanism, current biomarker performance, and the principles of 13C-breath tests to build a case for the validation of 13C-UDCA.
Introduction to Cholestatic Liver Disease and the Role of UDCA
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver, which can cause progressive liver damage. Key examples include Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC). Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid that is a cornerstone therapy for many cholestatic disorders.[1][2] Its therapeutic effects are multifaceted, including the replacement of toxic hydrophobic bile acids, stimulation of bile flow, and cytoprotective and immunomodulatory actions.[3]
Current Biomarkers for Cholestatic Liver Disease
The diagnosis and monitoring of cholestatic liver diseases currently rely on a combination of clinical symptoms, serum biomarkers, imaging, and liver biopsy.
| Biomarker Category | Specific Markers | Advantages | Disadvantages |
| Serum Liver Enzymes & Bilirubin | Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT), Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin | - Readily available- Cost-effective- Included in routine liver function panels | - Lack of specificity for cholestasis- Can be influenced by non-hepatic conditions- May not reflect the dynamic functional capacity of the liver |
| Autoantibodies | Antimitochondrial Antibodies (AMA) for PBC | - High specificity for PBC diagnosis | - Not indicative of disease severity or prognosis |
| Imaging | Ultrasound, Magnetic Resonance Cholangiopancreatography (MRCP) | - Non-invasive visualization of the biliary tree- Can identify obstructions | - May not detect microscopic bile duct injury- Limited in assessing liver function |
| Liver Biopsy | Histological assessment of inflammation, fibrosis, and bile duct injury | - Considered the "gold standard" for staging fibrosis and confirming diagnosis | - Invasive, with associated risks of complications- Prone to sampling error- Not suitable for frequent monitoring |
| Non-invasive Fibrosis Scores | FIB-4, APRI | - Simple, calculated from routine blood tests | - Indirect markers of fibrosis- Less accurate in early stages of fibrosis |
The Potential of 13C-UDCA as a Dynamic Biomarker
A 13C-UDCA-based biomarker, likely in the form of a breath test, would offer a non-invasive, quantitative measure of specific metabolic pathways in the liver. The principle involves the administration of 13C-labeled UDCA, which is then metabolized by the liver, leading to the release of 13CO2 in the breath. The rate of 13CO2 exhalation would reflect the efficiency of hepatic uptake, conjugation, and biliary secretion of UDCA.
Proposed Mechanism and Signaling Pathway
The metabolism of orally administered UDCA involves its absorption, uptake by hepatocytes, conjugation with glycine or taurine, and subsequent secretion into the bile. A 13C-UDCA breath test would interrogate this entire pathway.
Caption: Hypothetical metabolic pathway of orally administered 13C-UDCA.
Comparison with Existing Biomarkers
| Feature | 13C-UDCA Breath Test (Hypothetical) | Serum ALP/Bilirubin | Liver Biopsy |
| Nature of Measurement | Dynamic, functional | Static, concentration-based | Static, morphological |
| Invasiveness | Non-invasive | Minimally invasive (blood draw) | Highly invasive |
| Specificity for Cholestasis | Potentially high (interrogates bile acid metabolism) | Moderate | High |
| Quantitative Assessment | Yes (rate of metabolism) | Yes (concentration) | Semi-quantitative (staging) |
| Suitability for Serial Monitoring | High | High | Low |
| Potential for Early Detection | Potentially high (detects functional changes) | Moderate | High, but not practical for screening |
| Associated Risks | Minimal (stable isotope) | Minimal | Bleeding, infection, pain |
Experimental Protocols
While a specific, validated protocol for a 13C-UDCA breath test is not yet established in the literature, a general methodology can be proposed based on existing 13C-breath tests for liver function.
Hypothetical 13C-UDCA Breath Test Protocol
Objective: To quantitatively assess the rate of hepatic metabolism and biliary excretion of UDCA as a measure of liver function in cholestatic disease.
Materials:
-
13C-UDCA (dose to be determined, e.g., 50-100 mg)
-
Baseline and timed breath collection bags
-
Infrared spectrophotometer or isotope ratio mass spectrometer for 13CO2 analysis
Procedure:
-
Baseline: The patient provides a baseline breath sample by exhaling into a collection bag.
-
Administration: The patient ingests the 13C-UDCA dissolved in water.
-
Timed Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
-
Analysis: The ratio of 13CO2 to 12CO2 in each breath sample is measured.
-
Calculation: The rate of 13CO2 exhalation over time is calculated to determine parameters such as peak exhalation and cumulative 13CO2 recovery.
References
- 1. The Personalized Management of Primary Biliary Cholangitis in the Era of Precision Medicine: Current Challenges and Future Perspectives [mdpi.com]
- 2. Guidelines on the Diagnosis and Management of Primary Biliary Cholangitis (2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Dose Ursodeoxycholic Acid for the Treatment of Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 13C-UDCA and Deuterated UDCA as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Ursodeoxycholic Acid (UDCA) in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The two most common choices for a SIL-IS for UDCA are carbon-13 labeled UDCA (13C-UDCA) and deuterated UDCA (d-UDCA). This guide provides an objective comparison of their performance, supported by experimental principles and data from published literature, to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.
Executive Summary
While both 13C-UDCA and deuterated UDCA can be used to develop validated bioanalytical methods, 13C-labeled internal standards are generally considered superior due to their closer physicochemical similarity to the analyte. This results in better co-elution and more accurate compensation for matrix effects, leading to higher data quality. Deuterated standards, while often more readily available and less expensive, can suffer from isotopic effects that may compromise assay accuracy.
Key Performance Parameters: A Comparative Analysis
The choice between a 13C- and a deuterium-labeled internal standard hinges on several key performance parameters that can significantly impact the reliability of a bioanalytical method. The following table summarizes the expected performance differences based on established principles of stable isotope dilution analysis.
| Performance Parameter | 13C-Labeled UDCA | Deuterated UDCA | Key Considerations & Supporting Evidence |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with unlabeled UDCA. | Good to Fair: Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2][3] | The difference in bond energy between C-D and C-H can lead to a chromatographic isotope effect, causing partial separation on the column.[2] This can be problematic if matrix effects vary across the peak. Perfect co-elution, as seen with 13C-IS, ensures that the analyte and IS experience the same matrix effects at the same time.[1] |
| Correction for Matrix Effects | Excellent: Provides the most accurate compensation for ion suppression or enhancement.[1] | Variable: The chromatographic shift can lead to differential matrix effects between the analyte and the IS, potentially compromising accuracy.[2][3] | Because 13C-UDCA co-elutes with UDCA, it is a more reliable tool to correct for signal variability caused by co-eluting matrix components.[1] |
| Isotopic Stability | Excellent: The 13C label is incorporated into the carbon skeleton and is not susceptible to exchange. | Good: Deuterium labels on non-exchangeable positions are generally stable. However, care must be taken to ensure the label is not on a site prone to H-D exchange in solution.[3] | The stability of the isotopic label is critical for maintaining the integrity of the internal standard throughout sample processing and analysis. |
| Accuracy & Precision | High: The superior co-elution and matrix effect correction lead to more reliable and reproducible quantification.[1] | Generally Good: Validated methods using deuterated UDCA demonstrate acceptable accuracy and precision.[4][5] However, there is a higher potential for systematic error due to isotopic effects.[2] | While methods with deuterated standards can be validated, 13C-standards are less prone to subtle biases that can affect accuracy. |
| Availability & Cost | Less Common & Higher Cost: Synthesis of 13C-labeled compounds is often more complex and expensive. | More Common & Lower Cost: Deuterated compounds are generally more widely available and less expensive to synthesize. | The choice of internal standard may be influenced by practical considerations of budget and commercial availability. |
Experimental Protocols
Below are detailed methodologies for the quantification of UDCA in human plasma. The first protocol is based on a validated method using a deuterated internal standard. The second is a proposed protocol for using a 13C-labeled internal standard, based on the principles discussed.
Protocol 1: Quantification of UDCA using Deuterated UDCA (UDCA-d4) Internal Standard
This protocol is adapted from a validated LC-MS/MS method for the analysis of UDCA and its metabolites in human plasma.[4][5]
1. Materials and Reagents:
-
Ursodeoxycholic Acid (UDCA) reference standard
-
Ursodeoxycholic Acid-d4 (UDCA-d4) internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
UDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve UDCA in methanol.
-
UDCA-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve UDCA-d4 in methanol.
-
UDCA Working Solutions: Prepare a series of working solutions by serial dilution of the UDCA stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
UDCA-d4 Working Solution (e.g., 100 ng/mL): Dilute the UDCA-d4 stock solution with methanol:water (1:1, v/v).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the UDCA-d4 working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate UDCA from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), negative mode
-
MRM Transitions:
-
UDCA: m/z 391.3 → 391.3
-
UDCA-d4: m/z 395.3 → 395.3
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of UDCA to UDCA-d4 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the data.
-
Quantify the concentration of UDCA in QC and unknown samples from the calibration curve.
Protocol 2: Proposed Method for Quantification of UDCA using 13C-UDCA Internal Standard
This proposed protocol adapts the validated method above for use with a 13C-labeled internal standard.
1. Materials and Reagents:
-
Ursodeoxycholic Acid (UDCA) reference standard
-
[24-13C]Ursodeoxycholic Acid (13C-UDCA) internal standard[6]
-
All other reagents as listed in Protocol 1.
2. Preparation of Stock and Working Solutions:
-
Prepare UDCA stock and working solutions as described in Protocol 1.
-
13C-UDCA Stock Solution (1 mg/mL): Accurately weigh and dissolve 13C-UDCA in methanol.
-
13C-UDCA Working Solution (e.g., 100 ng/mL): Dilute the 13C-UDCA stock solution with methanol:water (1:1, v/v).
3. Sample Preparation:
-
Follow the same protein precipitation procedure as in Protocol 1, substituting the 13C-UDCA working solution for the deuterated one.
4. LC-MS/MS Conditions:
-
The LC conditions (column, mobile phases, gradient, flow rate) would be identical to those in Protocol 1, as the chromatographic behavior of 13C-UDCA is expected to be identical to that of unlabeled UDCA.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: ESI, negative mode
-
MRM Transitions:
-
UDCA: m/z 391.3 → 391.3
-
13C-UDCA: m/z 392.3 → 392.3 (assuming a single 13C label at the 24-position)
-
5. Data Analysis:
-
Perform data analysis as described in Protocol 1, using the peak area ratio of UDCA to 13C-UDCA.
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Isotopic effects on chromatography.
Caption: Bioanalytical workflow for UDCA.
Conclusion and Recommendation
For the highest level of accuracy and data integrity in the bioanalysis of Ursodeoxycholic Acid, 13C-labeled UDCA is the recommended internal standard . Its identical chromatographic behavior to the native analyte provides the most robust correction for matrix effects and other sources of analytical variability. While deuterated UDCA can be employed successfully, and validated methods exist, researchers must be cognizant of the potential for chromatographic shifts and carefully validate their methods to ensure these isotopic effects do not compromise the accuracy of their results. The choice between the two will ultimately depend on the specific requirements of the study, balancing the need for the highest analytical performance with practical considerations of cost and availability.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Liver Function Diagnostics: Cross-Validation of the ¹³C-Methacetin Breath Test
For researchers and professionals in drug development, accurately assessing liver function and the extent of liver disease is paramount. While liver biopsy has traditionally been the gold standard, its invasive nature has propelled the development and validation of non-invasive diagnostic methods. Among these, dynamic liver function breath tests, such as the ¹³C-Methacetin Breath Test (MBT), offer a promising alternative for quantitatively measuring the liver's metabolic capacity.
This guide provides a comprehensive comparison of the ¹³C-Methacetin Breath Test with other key diagnostic modalities, including liver biopsy, serum biomarkers, and liver elastography. It is important to note that while the initial inquiry concerned a "¹³C-UDCA breath test," a thorough review of scientific literature indicates that this is not a widely validated or utilized clinical tool. Therefore, this guide focuses on the well-documented ¹³C-Methacetin Breath Test as a representative of ¹³C-based liver function breath tests.
Principles of the ¹³C-Methacetin Breath Test
The ¹³C-Methacetin Breath Test is a dynamic, non-invasive method to assess the microsomal function of the liver.[1] The test is based on the metabolism of ¹³C-labeled methacetin by the cytochrome P450 enzyme system, specifically the CYP1A2 isoform, which is primarily located in hepatocytes. After oral or intravenous administration, ¹³C-methacetin is metabolized by the liver into acetaminophen and ¹³CO₂, which is then exhaled. The rate and amount of exhaled ¹³CO₂ provide a quantitative measure of the liver's metabolic function.
Cross-Validation with Standard Diagnostic Methods
The clinical utility of the ¹³C-MBT has been evaluated against established diagnostic methods for various liver diseases, particularly in the context of staging liver fibrosis and cirrhosis.
¹³C-Methacetin Breath Test vs. Liver Biopsy
Liver biopsy is the invasive gold standard for staging liver fibrosis.[2] Numerous studies have demonstrated a strong correlation between the results of the ¹³C-MBT and the histological findings of liver biopsy, particularly in advanced stages of liver disease.
Key Findings:
-
The ¹³C-MBT can accurately identify patients with advanced fibrosis and cirrhosis.[3][4]
-
In patients with chronic hepatitis C, the ¹³C-MBT showed a high sensitivity and specificity for detecting advanced fibrosis (F≥3) and cirrhosis (F4).[4][5]
-
For non-alcoholic fatty liver disease (NAFLD), the ¹³C-MBT is effective in differentiating non-alcoholic steatohepatitis (NASH) from simple steatosis and can predict significant fibrosis.[2][6]
¹³C-Methacetin Breath Test vs. Serum Biomarkers
Serum biomarkers are routinely used as non-invasive indicators of liver injury and function. These can be categorized as indirect markers, which reflect general liver dysfunction (e.g., ALT, AST, platelet count), or direct markers, which are fragments of the extracellular matrix associated with fibrosis.[7][8] Several scoring systems, such as the AST to Platelet Ratio Index (APRI) and the Fibrosis-4 (FIB-4) index, combine these markers to predict the likelihood of fibrosis.[9][10]
Key Findings:
-
The ¹³C-MBT has been shown to be more reliable in predicting advanced fibrosis and cirrhosis in patients with chronic hepatitis C compared to simple biochemical parameters like APRI and the AST/ALT ratio.[3][11]
-
While serum biomarkers are valuable screening tools, the ¹³C-MBT provides a dynamic measure of functional liver reserve, which can be more sensitive to changes in liver health.[1]
¹³C-Methacetin Breath Test vs. Liver Elastography
Liver elastography, including transient elastography (FibroScan) and magnetic resonance elastography (MRE), is a non-invasive imaging technique that measures liver stiffness as a surrogate for fibrosis.[12][13]
Key Findings:
-
Both ¹³C-MBT and liver elastography are valuable non-invasive tools for assessing liver fibrosis.
-
While elastography measures the structural changes (stiffness) associated with fibrosis, the ¹³C-MBT measures the metabolic function of the liver.[14] These two methods can provide complementary information for a comprehensive assessment of liver health.
-
A direct comparison in the same patient cohorts can help delineate their respective roles in different clinical scenarios. For instance, a normal ¹³C-MBT in a patient with borderline elastography results might suggest preserved liver function despite some structural changes.[14]
Quantitative Data Comparison
The following tables summarize the diagnostic performance of the ¹³C-Methacetin Breath Test in comparison to other methods for staging liver fibrosis.
Table 1: Diagnostic Accuracy of ¹³C-Methacetin Breath Test for Staging Liver Fibrosis in Chronic Hepatitis C
| Parameter (Cut-off) | Stage of Fibrosis | Sensitivity | Specificity | AUROC | Citation |
| DOB at 20 min (<15.2%) | Advanced Fibrosis (F≥3) | 82% | 80% | 0.902 | [4][5] |
| DOB at 20 min | Cirrhosis (F4) | 96% | 92% | 0.932 | [4][5] |
| ¹³C-MBT (<14.6‰) | Cirrhosis (F4) | 92.6% | 84.1% | - | [11] |
DOB: Delta Over Baseline; AUROC: Area Under the Receiver Operating Characteristic Curve
Table 2: Diagnostic Accuracy of ¹³C-Methacetin Breath Test for Staging Non-Alcoholic Fatty Liver Disease (NAFLD)
| Parameter (Cut-off) | Condition | Sensitivity | Specificity | AUROC | Citation |
| ¹³C-MBT | NASH vs. Simple Steatosis | 95% | 74% | 0.824 | [6] |
| ¹³C-MBT | Significant Fibrosis (F≥2) | 90% | 81% | 0.910 | [6] |
| cPDR at 30 min | Significant Fibrosis | - | - | 0.891 | [15] |
NASH: Non-alcoholic steatohepatitis; cPDR: cumulative Percent Dose Recovered
Table 3: Comparative Diagnostic Accuracy of Non-Invasive Methods for Liver Cirrhosis in Chronic Hepatitis C
| Diagnostic Method (Cut-off) | Sensitivity | Specificity | Citation |
| ¹³C-Methacetin Breath Test (<14.6‰) | 92.6% | 84.1% | [11] |
| Fibroindex (>1.82) | 70.4% | 91.3% | [11] |
| APRI (>1.0) | 66.7% | 75.4% | [11] |
| AST/ALT Ratio (>1.0) | 63.0% | 59.4% | [11] |
Experimental Protocols
¹³C-Methacetin Breath Test (Oral Administration)
-
Patient Preparation: Patients are required to fast overnight.[1]
-
Baseline Breath Sample: A baseline breath sample is collected before the administration of the substrate.[16]
-
Substrate Administration: The patient ingests a standardized dose of 75 mg of ¹³C-methacetin dissolved in water.[16]
-
Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 10-20 minutes) over a period of up to 120 minutes.[16]
-
Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is analyzed using isotope ratio mass spectrometry or infrared spectroscopy.[16]
-
Data Interpretation: The results are typically expressed as the delta over baseline (DOB) value or the cumulative percentage of the administered ¹³C dose recovered over time.[16]
Liver Biopsy
-
Patient Preparation: Coagulation status is assessed, and informed consent is obtained.
-
Procedure: Under local anesthesia, a biopsy needle is inserted through the skin into the liver to obtain a small tissue sample. Ultrasound guidance is often used.
-
Sample Processing: The liver tissue is fixed, processed, and stained for histological examination.
-
Analysis: A pathologist examines the tissue under a microscope to assess the degree of inflammation, steatosis, and fibrosis, typically using a scoring system like the METAVIR score.[3][8]
Serum Biomarker Analysis
-
Sample Collection: A blood sample is drawn from the patient.
-
Laboratory Analysis: The serum is analyzed for a panel of biomarkers, including ALT, AST, GGT, bilirubin, albumin, and platelet count.
-
Calculation of Scores: For composite scores like APRI and FIB-4, the values of the individual biomarkers are entered into specific formulas.
Liver Elastography (Transient Elastography)
-
Patient Preparation: The patient lies in a supine position with their right arm raised behind their head.[17]
-
Procedure: A probe is placed on the skin between the ribs over the liver. The probe emits a mechanical pulse that creates a shear wave, and the velocity of this wave is measured by ultrasound.[17]
-
Data Acquisition: Multiple measurements are taken to ensure a reliable result.
-
Interpretation: The machine calculates the liver stiffness measurement (LSM) in kilopascals (kPa), which correlates with the stage of liver fibrosis.[12]
Visualizing Diagnostic Pathways
Caption: Diagnostic workflow for liver disease staging.
Caption: Experimental workflow of the ¹³C-Methacetin Breath Test.
References
- 1. 13C Methacetin Breath Test for Assessment of Microsomal Liver Function: Methodology and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgld.ro [jgld.ro]
- 3. Diagnostic Value of the 13C Methacetin Breath Test in Various Stages of Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 13C methacetin breath test for non invasive staging of liver fibrosis in patients with chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of ¹³C-methacetin breath test for the non-invasive evaluation of nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum biomarkers for liver fibrosis assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Serum Biomarkers of Liver Fibrosis Staging in the Era of the Concept “Compensated Advanced Chronic Liver Disease” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of Serum Biomarkers and Models Derived from Them in HBV-Related Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C-methacetin-breath test compared to also noninvasive biochemical blood tests in predicting hepatic fibrosis and cirrhosis in chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liver fibrosis assessment: MR and US elastography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liver elastography: Overview and what to expect [medicalnewstoday.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. physoc.org [physoc.org]
- 17. uofmhealth.org [uofmhealth.org]
A Researcher's Guide to In Vivo Metabolic Studies: 13C-UDCA vs. 14C-UDCA
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision in designing in vivo metabolic studies. This guide provides an objective comparison of stable isotope-labeled (¹³C) and radioisotope-labeled (¹⁴C) ursodeoxycholic acid (UDCA), a secondary bile acid with therapeutic applications in cholestatic liver diseases. This comparison is supported by experimental data to aid in the selection of the most suitable tracer for specific research needs.
Ursodeoxycholic acid plays a significant role in the regulation of cholesterol and has cytoprotective, anti-apoptotic, and immunomodulatory effects.[1] Understanding its metabolic fate is crucial for optimizing its therapeutic use and developing new bile acid-based therapies. Both ¹³C-UDCA and ¹⁴C-UDCA serve as powerful tools to trace the absorption, distribution, metabolism, and excretion (ADME) of UDCA in living organisms.
At a Glance: Key Differences Between ¹³C-UDCA and ¹⁴C-UDCA
The primary distinction between these two isotopic tracers lies in the nature of the isotope itself. ¹³C is a stable, non-radioactive isotope of carbon, while ¹⁴C is a radioactive isotope. This fundamental difference dictates the safety precautions, analytical techniques, and types of information that can be obtained from in vivo studies.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for in vivo metabolic studies using ¹³C-UDCA and ¹⁴C-UDCA.
| Feature | ¹³C-UDCA | ¹⁴C-UDCA | Supporting Evidence |
| Isotope Type | Stable | Radioactive | [2] |
| Safety | Non-radioactive, safe for human studies, including in vulnerable populations like children and pregnant women.[3] | Radioactive, requires specialized handling, radiation safety protocols, and licensed waste disposal.[2] Potential for radiolysis of the labeled compound.[4] | |
| Typical Human Dose | Pharmacological amounts, e.g., 0.5 g for a healthy volunteer.[5] | Tracer doses, e.g., 15 mg containing 100 µCi for a healthy volunteer (example with fampridine).[6] | |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][7] | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Radio-HPLC.[8][9] | |
| Sensitivity | High, dependent on the sensitivity of the mass spectrometer. | Extremely high, especially with AMS, allowing for the detection of very low concentrations.[2] | |
| Structural Information | MS/MS provides fragmentation patterns for metabolite identification. NMR provides detailed structural information about the position of the label.[5][7] | Limited structural information from radioactivity detection alone. Co-chromatography with standards is often required for metabolite identification. | |
| Cost | Generally lower cost for the labeled compound and no radioactive waste disposal costs. | Higher cost for the radiolabeled compound and significant costs associated with radioactive waste disposal and specialized facilities. | |
| Regulatory Hurdles | Fewer regulatory hurdles for clinical studies due to its non-radioactive nature.[10] | Stringent regulatory requirements for studies involving radioactive materials in humans. |
Experimental Protocols
Detailed methodologies for in vivo metabolic studies using ¹³C-UDCA and ¹⁴C-UDCA are outlined below. These protocols are based on published research and provide a framework for designing and executing such studies.
In Vivo Metabolic Study of ¹³C-UDCA
This protocol is adapted from a study investigating the metabolism of orally administered [24-¹³C]ursodeoxycholic acid in a healthy volunteer.[5]
1. Subject Preparation:
-
Subjects should fast overnight prior to the administration of the labeled compound.
-
Baseline biological samples (urine, blood, feces) should be collected to determine the natural abundance of ¹³C.
2. Administration of ¹³C-UDCA:
-
A pharmacological dose of [24-¹³C]ursodeoxycholic acid (e.g., 0.5 g) is administered orally with water.
3. Sample Collection:
-
Urine, blood, and feces are collected at predetermined time points post-administration (e.g., 0-8h, 8-24h, 24-48h for urine and feces; 0, 1, 2, 4, 8, 12, 24h for blood).
4. Sample Preparation:
-
Urine: Thaw frozen urine samples. For analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be necessary. Solid-phase extraction (SPE) can be used to concentrate the bile acids.
-
Plasma/Serum: Plasma or serum is separated from blood samples by centrifugation. Proteins are precipitated using a solvent like methanol or acetonitrile. The supernatant is then concentrated.
-
Feces: Fecal samples are homogenized and extracted with an appropriate solvent to isolate the bile acids.
5. Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The carboxylic acid group of the bile acids is derivatized (e.g., methylation) to make them volatile for GC analysis.
-
GC Separation: The derivatized bile acids are separated on a capillary GC column.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions of the unlabeled and ¹³C-labeled UDCA and its metabolites. The enrichment of ¹³C is determined by the relative intensities of the isotopic peaks.
In Vivo Metabolic Study of ¹⁴C-UDCA
This protocol is based on a pharmacokinetic and metabolic study of [¹⁴C]ursodeoxycholic acid in rats.[8]
1. Animal Preparation:
-
Rats are housed in metabolic cages to allow for the separate collection of urine and feces.
-
For studies involving bile collection, a bile duct cannulation may be performed.
-
Animals are fasted overnight before the administration of the tracer.
2. Administration of ¹⁴C-UDCA:
-
A tracer dose of [¹⁴C]ursodeoxycholic acid (e.g., 2 µCi, 20 µg) is administered, for example, intravenously or intraduodenally.
3. Sample Collection:
-
Blood, bile, urine, and feces are collected at specified time intervals.
4. Sample Preparation:
-
Plasma: An aliquot of plasma is mixed with a scintillation cocktail.
-
Bile, Urine, and Feces Homogenate: A portion of the sample is directly mixed with a scintillation cocktail.
5. Analytical Methods:
-
Liquid Scintillation Counting (LSC): The total radioactivity in each sample is quantified using a liquid scintillation counter to determine the concentration of ¹⁴C-UDCA and its metabolites over time.
-
Radio-HPLC: To identify and quantify the parent drug and its metabolites, samples are analyzed by high-performance liquid chromatography (HPLC) with an in-line radioactivity detector. Fractions can also be collected and analyzed by LSC.
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: General experimental workflow for an in vivo metabolic study using labeled UDCA.
Caption: Simplified metabolic pathways of Ursodeoxycholic Acid (UDCA).
Conclusion: Making an Informed Choice
The choice between ¹³C-UDCA and ¹⁴C-UDCA for in vivo metabolic studies hinges on the specific research question, available resources, and regulatory considerations.
¹³C-UDCA is the preferred tracer for studies in humans, especially in early-phase clinical trials and in special populations, due to its non-radioactive nature and the rich structural information that can be obtained using MS and NMR. The safety profile of stable isotopes is well-established, making them ideal for human metabolic research.[10][11]
¹⁴C-UDCA remains a valuable tool, particularly in preclinical animal studies and in situations where ultimate sensitivity is required to trace the disposition of a compound and its metabolites. Its high sensitivity allows for the use of very small doses, which may be advantageous in certain experimental designs.
Ultimately, a thorough understanding of the strengths and limitations of each isotopic labeling strategy will enable researchers to design and execute robust in vivo metabolic studies that yield high-quality, translatable data for advancing our understanding of UDCA metabolism and its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Clinical diagnosis with the stable isotope 13C in CO2 breath tests: methodology and fundamental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of 14C-radioactivity after oral intake of a single dose of 14C-labeled fampridine (4-aminopyridine) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and metabolism of [14C]ursodeoxycholic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic determination of carbon (14C)-labeled glycerol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stable isotopes in clinical research: safety reaffirmed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 13C-Labeled Ursodeoxycholic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 13C-labeled ursodeoxycholic acid (13C-UDCA) as an internal standard or tracer in metabolic studies, understanding its stability is paramount for ensuring data accuracy and integrity. This guide provides a comprehensive comparison of the stability of 13C-UDCA with its unlabeled counterpart, supported by experimental data from published literature. While direct comparative stability studies are scarce, the chemical principles of stable isotope labeling suggest a comparable stability profile to the unlabeled compound under various stress conditions.
Comparative Stability Profile
The stability of a molecule is its ability to resist chemical change or degradation over time. For pharmaceutical compounds, stability is typically assessed under "forced degradation" conditions, which include exposure to heat, light, humidity, acid, base, and oxidizing agents.
Based on available literature, unlabeled ursodeoxycholic acid (UDCA) has been shown to be susceptible to degradation under acidic, basic, oxidative, and thermal stress, while it remains relatively stable under photolytic conditions.[1][2] Given that 13C is a stable, non-radioactive isotope, it is not expected to alter the chemical reactivity of the UDCA molecule. Therefore, 13C-UDCA is presumed to exhibit a similar degradation profile.
Table 1: Summary of Forced Degradation Studies on Ursodeoxycholic Acid
| Stress Condition | Reagent/Method | Unlabeled UDCA Stability | Expected 13C-UDCA Stability | Reference |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 3 hours | Decomposed | Likely Decomposed | [1][2] |
| Alkaline Hydrolysis | 0.1 N NaOH at room temperature for 1 hour | Decomposed | Likely Decomposed | [1][2] |
| Oxidation | 30% H2O2 | Decomposed | Likely Decomposed | [1][2] |
| Thermal Degradation | 80°C for 48 hours | Decomposed | Likely Decomposed | [1][2] |
| Photolytic Stress | UV light (254 and 366 nm) | Stable | Likely Stable | [1][2] |
Long-Term Stability and Recommended Storage
Long-term stability studies of compounded unlabeled UDCA suspensions have demonstrated that it can be stable for up to 181 days when stored at refrigerated (5°C) and room temperatures (25°C).[3] Another study showed stability for at least 90 days under similar conditions.[4]
For 13C-labeled UDCA, it is commonly supplied as a solution in methanol and is recommended to be stored at -20°C for long-term stability. This standard practice for storing stable isotope-labeled compounds aims to minimize any potential for degradation, ensuring the integrity of the isotopic label and the chemical structure.
Experimental Protocols for Stability Assessment
To enable researchers to perform their own stability assessments, the following are detailed methodologies adapted from published stability-indicating assays for unlabeled UDCA. These methods can be readily applied to 13C-UDCA, with mass spectrometry detection being particularly useful for distinguishing between the labeled compound and any potential unlabeled impurities.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
1. Chromatographic Conditions:
-
Column: BDS Hypersil C8 (250 mm × 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase: An isocratic mixture of methanol, water, and phosphoric acid (77:23:0.6 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detector: Refractive Index (RI) detector is common for unlabeled UDCA.[1] For 13C-UDCA, a mass spectrometer (MS) would be the detector of choice to confirm the identity and purity of the labeled compound.
-
Injection Volume: 20 µL.
2. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the test compound in 0.1 N HCl and heat at 60°C for 3 hours. Neutralize with 0.1 N NaOH before analysis.[1]
-
Alkaline Hydrolysis: Dissolve the test compound in 0.1 N NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 N HCl before analysis.[1]
-
Oxidative Degradation: Treat the test compound with 30% hydrogen peroxide.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.[1]
-
Photolytic Degradation: Expose the compound to UV light at 254 nm and 366 nm.[1]
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in stability testing and potential degradation, the following diagrams are provided.
Caption: Workflow for a forced degradation study of 13C-UDCA.
Caption: Potential degradation pathways for UDCA under stress.
Conclusion
References
A Comparative Analysis of 13C-Labeled Ursodeoxycholic Acid and Chenodeoxycholic Acid for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two critical 13C-labeled bile acids: 13C-Ursodeoxycholic acid (13C-UDCA) and 13C-chenodeoxycholic acid (13C-CDCA). This document is intended to assist researchers in selecting the appropriate tracer for metabolic studies by providing objective comparisons of their performance, supported by experimental data, detailed methodologies for key experiments, and visual representations of their molecular interactions.
Introduction to 13C-Labeled Bile Acids
13C-labeled compounds are invaluable tools in metabolic research, offering a non-radioactive, stable isotope tracer to elucidate complex biochemical pathways.[1] 13C-UDCA and 13C-CDCA are the labeled counterparts of ursodeoxycholic acid and chenodeoxycholic acid, two secondary bile acids with distinct physiological roles. While UDCA is known for its cytoprotective and anti-inflammatory properties, CDCA is a potent agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[2][3] Their 13C-labeled forms allow for precise tracking of their absorption, distribution, metabolism, and excretion (ADME) in vivo and in vitro.
Physicochemical and Metabolic Properties
While the introduction of a 13C isotope does not significantly alter the fundamental physicochemical properties of the molecules, the inherent structural differences between UDCA and CDCA dictate their metabolic fate and biological activity.
| Property | 13C-Ursodeoxycholic Acid (13C-UDCA) | 13C-Chenodeoxycholic Acid (13C-CDCA) |
| Structure | 3α,7β-dihydroxy-5β-cholan-24-oic acid | 3α,7α-dihydroxy-5β-cholan-24-oic acid |
| Hydrophobicity | More hydrophilic | More hydrophobic |
| Primary Receptor Interaction | Primarily interacts with TGR5[2] | Potent agonist of FXR[4] |
| Effect on Bile Acid Synthesis | Partially suppresses bile acid synthesis[5] | Strongly suppresses bile acid synthesis[5] |
| Metabolic Conversion | Can be converted to lithocholic acid (LCA) by gut microbiota. | Can be epimerized to UDCA and also converted to LCA by gut microbiota. |
Comparative Performance in Metabolic Research
The differential receptor affinities and metabolic pathways of UDCA and CDCA make their 13C-labeled analogues suitable for distinct research applications.
Receptor Activation and Downstream Signaling
UDCA and CDCA exert their effects through different primary signaling pathways, making their 13C-labeled versions useful for studying the distinct roles of these pathways in various physiological and pathological processes.
| Parameter | 13C-Ursodeoxycholic Acid (13C-UDCA) | 13C-Chenodeoxycholic Acid (13C-CDCA) |
| Primary Receptor Target | Takeda G-protein coupled receptor 5 (TGR5)[2] | Farnesoid X Receptor (FXR)[4] |
| Downstream Signaling Cascade | Activation of adenylyl cyclase, increase in cAMP, activation of PKA, and downstream CREB phosphorylation.[2] | Binds to FXR, which then forms a heterodimer with RXR, translocates to the nucleus, and binds to FXR response elements (FXREs) in the promoter regions of target genes.[3] |
| Key Gene Expression Changes | Upregulates genes involved in anti-inflammatory and cytoprotective pathways. Can suppress the expression of pro-inflammatory cytokines.[6] | Regulates the expression of genes involved in bile acid synthesis and transport (e.g., downregulates CYP7A1, upregulates SHP, BSEP).[3] |
Application in 13C-Breath Tests
The 13C-breath test is a non-invasive method to assess in vivo metabolism.[7] A 13C-labeled substrate is administered, and the rate of its metabolism to 13CO2 is measured in the exhaled breath. 13C-labeled bile acids, particularly 13C-glycocholic acid, are used to investigate small intestinal bacterial overgrowth (SIBO) and ileal malabsorption.[8] While both 13C-UDCA and 13C-CDCA can be used in principle, their different rates of deconjugation and subsequent metabolism by gut bacteria may provide complementary information.
Experimental Protocols
Protocol for 13C-Glycocholic Acid Breath Test
This protocol is adapted from standard methodologies for diagnosing small intestinal bacterial overgrowth.[8][9]
-
Patient Preparation: The patient should fast overnight (at least 8-12 hours).
-
Baseline Sample: Collect a baseline breath sample into a collection bag or tube.
-
Substrate Administration: The patient ingests a test meal containing a specified dose of 13C-glycocholic acid (typically 50-100 mg) dissolved in water.
-
Post-Dose Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
-
Sample Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).
-
Data Interpretation: An early and sharp rise in exhaled 13CO2 indicates premature deconjugation of the bile acid by bacteria in the small intestine, suggestive of SIBO.
Protocol for In Vitro Bile Acid Uptake and Transport Assay using Caco-2 Cells
This protocol provides a framework for studying the intestinal transport of 13C-labeled bile acids using the Caco-2 cell line, a model for the intestinal epithelium.[10][11]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the transport buffer containing the 13C-labeled bile acid (e.g., 10 µM 13C-UDCA or 13C-CDCA) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral compartments.
-
Sample Analysis: Quantify the concentration of the 13C-labeled bile acid in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the Caco-2 monolayer.
Conclusion
Both 13C-UDCA and 13C-CDCA are powerful tools for metabolic research, each offering unique insights into bile acid physiology and pathophysiology. The choice between these two tracers should be guided by the specific research question. 13C-CDCA is the preferred tracer for investigating FXR-mediated pathways and their role in metabolic regulation. In contrast, 13C-UDCA is more suitable for studying TGR5 signaling and its associated anti-inflammatory and cytoprotective effects. By understanding their distinct properties and employing the appropriate experimental protocols, researchers can effectively leverage these stable isotope tracers to advance our knowledge of metabolic diseases and develop novel therapeutic strategies.
References
- 1. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursodeoxycholic acid suppresses the malignant progression of colorectal cancer through TGR5-YAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling | MDPI [mdpi.com]
- 4. jrd.or.kr [jrd.or.kr]
- 5. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic and chenodeoxycholic bile acids alleviate endotoxininduced acute lung injury in rats by modulating aquaporin expression and pathways associated with apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a 13C-glycocholic acid blood test to assess bacterial metabolic activity of the small intestine in canines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. In vitro models to detect in vivo bile acid changes induced by antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
Navigating the Analytical Landscape: A Comparative Guide to the Validation of Methods for 13C-UDCA Quantification
For researchers, scientists, and drug development professionals engaged in metabolic studies and clinical trials involving 13C-labeled ursodeoxycholic acid (13C-UDCA), the robust and accurate quantification of this stable isotope-labeled compound is paramount. This guide provides a comprehensive comparison of analytical methodologies, drawing upon established validation data for the unlabeled analogue, UDCA, to inform the development and validation of assays for 13C-UDCA.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of UDCA and its isotopologues in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of bile acids in biological fluids due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard, such as deuterated UDCA (d-UDCA), is a common practice that can be directly adapted for 13C-UDCA quantification, where 13C-UDCA would be the analyte and a deuterated or other stable isotope-labeled variant would serve as the internal standard.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with ultraviolet (UV) or refractive index (RI) detection, are also utilized for UDCA quantification. While generally less sensitive than LC-MS/MS, HPLC methods can be effective, particularly for higher concentration samples. For 13C-UDCA, derivatization to introduce a UV-active chromophore may be necessary to enhance sensitivity.
Quantitative Data Summary
The following tables summarize the performance characteristics of validated analytical methods for UDCA, which can be considered representative for the development of a 13C-UDCA assay.
Table 1: Comparison of LC-MS/MS Method Performance for UDCA Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 100 - 10,000 ng/mL[1] | 15 - 10,000 ng/mL[2][3] | 0.1 - 3.05 µg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[1] | 15 ng/mL[2][3] | 0.1 µg/mL[4] |
| Intra-day Precision (%CV) | < 15% | < 20% at LLOQ, < 15% otherwise | Not explicitly stated |
| Inter-day Precision (%CV) | < 15% | < 20% at LLOQ, < 15% otherwise | Not explicitly stated |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ)[1] | Within ±20% at LLOQ, ±15% otherwise | Not explicitly stated |
| Extraction Recovery | > 85%[1] | Not explicitly stated | Good and consistent[4] |
| Internal Standard | Deuterium-labeled UDCA[1] | Deuterated substances[2][3] | Diclofenac[4] |
Table 2: Comparison of HPLC Method Performance for UDCA Quantification
| Parameter | Method 1 (RP-HPLC-RI) |
| Linearity Range | 240 - 360 µg/mL |
| Lower Limit of Detection (LOD) | 0.6 µg/mL |
| Lower Limit of Quantification (LOQ) | 2 µg/mL |
| Intra-day Precision (%RSD) | 0.144 - 0.332% |
| Inter-day Precision (%RSD) | 0.166 - 0.292% |
| Accuracy (Recovery %) | Not explicitly stated |
| Internal Standard | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and sample preparation.
LC-MS/MS Method Protocol (Adapted from UDCA analysis)
-
Chromatographic System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column (e.g., C18 Symmetry Shield, 50mm x 4.6mm, 5.0µm) is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and ammonium formate buffer (e.g., 48:06:46 v/v/v of Acetonitrile: Methanol: 2mM Ammonium formate, pH 3.5) is effective.[1]
-
Flow Rate: A flow rate of 0.600 mL/min is typically employed.[1]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is preferred for bile acids.[1][2]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For 13C-UDCA, the precursor and product ion transitions would need to be optimized. For unlabeled UDCA, a common transition is m/z 391.3 → m/z 373.5.[3] For a hypothetical [1-13C]-UDCA, the transition would be m/z 392.3 → m/z 374.5.
Sample Preparation Protocol: Solid Phase Extraction (SPE)
-
Sample Aliquoting: Aliquot a known volume of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., d4-UDCA).
-
Protein Precipitation/Extraction: Various methods can be used, including:
-
Solid Phase Extraction: Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte.[1]
-
Liquid-Liquid Extraction: Use an organic solvent to extract the analyte from the aqueous sample.[2]
-
Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins, followed by centrifugation.[4]
-
-
Evaporation and Reconstitution: Evaporate the eluate or supernatant to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
Visualizing the Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate the key stages of a typical bioanalytical workflow for 13C-UDCA quantification.
Caption: A general workflow for the quantification of 13C-UDCA in biological samples.
Caption: The signaling pathway of a sample through an LC-MS/MS system for analysis.
References
A Guide to Inter-Laboratory Comparison of 13C-UDCA Measurement Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of current analytical methodologies for the measurement of 13C-labeled ursodeoxycholic acid (13C-UDCA), a critical tool in clinical and pharmaceutical research for assessing hepatic function and drug metabolism. In the absence of a formal, published inter-laboratory comparison study, this document synthesizes data from independent validation studies to offer a baseline for performance comparison. The guide covers direct measurement of 13C-UDCA in biological matrices by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and indirect analysis via the 13C-UDCA breath test.
Data Presentation: Performance of HPLC-MS/MS Methods for UDCA Quantification
The following tables summarize the quantitative performance of various validated HPLC-MS/MS methods for the analysis of UDCA in human plasma. These methods can be adapted for the quantification of 13C-UDCA, typically by adjusting the mass-to-charge ratio (m/z) monitored by the mass spectrometer. The use of a deuterated internal standard is common practice to ensure accuracy and precision.[1][2]
Table 1: HPLC-MS/MS Method Performance for UDCA Analysis
| Parameter | Method 1[1][3][4] | Method 2[2] |
| Linearity Range | 15 - 10,000 ng/mL | 100 - 10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL | 100 ng/mL |
| Intra-Assay Precision (%CV) | < 15% | < 15% |
| Inter-Assay Precision (%CV) | < 15% | < 15% |
| Accuracy | Within ±15% | Within ±15% (±20% for LLOQ) |
| Extraction Recovery | Not specified | > 85% |
| Internal Standard | Deuterated UDCA (UDCA D4) | Deuterated UDCA (UDCA D4) |
Table 2: Comparison of Analytical Techniques for 13C-UDCA Breath Test
While a specific 13C-UDCA breath test inter-laboratory comparison is not available, the table below compares the two main analytical instruments used for 13CO2 analysis in breath samples, based on a study of the 13C-urea breath test.[5]
| Parameter | Isotope Ratio Mass Spectrometry (IRMS) | Nondispersive Isotope-Selective Infrared Spectrometry (NDIRS) |
| Principle | Measures the ratio of 13CO2 to 12CO2 based on mass-to-charge ratio. | Measures the differential absorption of infrared light by 13CO2 and 12CO2. |
| Precision | High | High |
| Sensitivity | 98.3% (for 13C-urea breath test)[5] | 98.3% (for 13C-urea breath test)[5] |
| Specificity | 98.6% (for 13C-urea breath test)[5] | 98.6% (for 13C-urea breath test)[5] |
| Cost | High | Lower than IRMS |
| Complexity | High, requires specialized personnel | Relatively simple to operate |
| Correlation | Good linear correlation between the two methods (r = 0.95 for 13C-urea breath test)[5] |
Experimental Protocols
Protocol 1: Quantification of UDCA in Human Plasma by HPLC-MS/MS
This protocol is a synthesis of validated methods and can be adapted for 13C-UDCA.[1][2][3][4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the internal standard (e.g., UDCA-d4).
-
Add 1 mL of a mixture of ethyl acetate and dichloromethane (70:30 v/v).
-
Vortex for 10 minutes.
-
Centrifuge at high speed (e.g., 18,506 x g) for 10 minutes at 4°C.[4]
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5µm) or similar.[1][3][4]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 30 mM ammonium acetate, pH 7).[1][3][4]
-
Flow Rate: 0.450 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
3. Mass Spectrometric Conditions
Protocol 2: 13C-UDCA Breath Test (General Methodology)
This is a generalized protocol based on the principles of 13C-breath tests for other substrates.[6][7][8]
1. Patient Preparation
-
Fast overnight (8-12 hours).
-
Abstain from smoking and vigorous exercise before and during the test.
2. Baseline Breath Sample Collection
-
Collect a baseline breath sample by having the patient exhale into a collection bag or tube.
3. Administration of 13C-UDCA
-
Administer a standardized dose of 13C-UDCA orally, typically dissolved in water or a carrier meal.
4. Post-Dose Breath Sample Collection
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 6 hours.[8]
5. Analysis of Breath Samples
-
Analyze the collected breath samples for 13CO2 and 12CO2 content using either Isotope Ratio Mass Spectrometry (IRMS) or Nondispersive Isotope-Selective Infrared Spectrometry (NDIRS).[5]
-
The results are typically expressed as the change in the 13CO2/12CO2 ratio from baseline (delta over baseline, DOB).
Mandatory Visualization
References
- 1. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nondispersive isotope-selective infrared spectroscopy: a new analytical method for 13C-urea breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 13C-alpha-Ketoisocaproic acid breath test revisited: an in-depth reproducibility study advocates an extended breath sampling period - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Cost-Effectiveness of 13C-UDCA as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate research tools is a critical decision influenced by factors of accuracy, reliability, and cost-effectiveness. This guide provides an objective comparison of 13C-labeled ursodeoxycholic acid (13C-UDCA) as a research tool against alternative methods for investigating liver function, metabolic pathways, and drug development. The following sections detail the performance, cost, and experimental protocols of 13C-UDCA and its alternatives, supported by experimental data to aid in informed decision-making.
Introduction to 13C-UDCA as a Research Tool
Ursodeoxycholic acid (UDCA) is a secondary bile acid with established therapeutic applications in cholestatic liver diseases. When labeled with the stable isotope carbon-13 (13C), it becomes a powerful in vivo probe for studying a variety of metabolic processes. The primary application of 13C-UDCA is in breath tests, where the rate of 13CO2 exhalation provides a dynamic measure of hepatic metabolism and transport. This non-invasive nature makes it an attractive tool for clinical and preclinical research.
Comparative Analysis: 13C-UDCA vs. Alternative Research Tools
The utility of 13C-UDCA as a research tool is best understood in the context of its alternatives. These can be broadly categorized into other in vivo metabolic tests, in vitro models, and imaging techniques.
Performance and Data Comparison
The performance of a research tool is paramount. The following table summarizes key performance indicators for 13C-UDCA and its alternatives. It is important to note that direct head-to-head comparisons are not always available in the literature, and performance can be application-specific.
| Research Tool | Key Performance Metrics | Advantages | Disadvantages |
| 13C-UDCA Breath Test | Reproducibility: High (Intraclass correlation coefficient of 0.89 for similar 13C-caffeine breath test)[1]. Sensitivity/Specificity: Varies by application; for example, the 13C-galactose breath test for cirrhosis has a sensitivity of 71% and specificity of 85%[2]. | Non-invasive, provides dynamic in vivo data, high patient acceptance[3]. | Limited by factors affecting gut absorption and lung function, expensive substrate[3][4]. |
| Other 13C-Breath Tests | Reproducibility: Good for tests like the 13C-octanoic acid breath test[5]. Sensitivity/Specificity: High for specific applications (e.g., >95% for 13C-urea breath test for H. pylori)[6]. | Non-invasive, well-established for certain applications[3]. | Substrate-specific information, may not be suitable for all metabolic questions. |
| In Vitro Models (e.g., Sandwich-Cultured Hepatocytes) | Predictive Value: Good correlation between in vitro and in vivo biliary clearance[7][8]. | Allows for mechanistic studies, high-throughput screening, and investigation of human-specific metabolism[5][9][10]. | Loss of some in vivo functions over time, requires specialized equipment and expertise, can be costly[11][12]. |
| Imaging Techniques (e.g., MRI) | Accuracy: High for morphological and some functional assessments. | Provides anatomical and functional information, non-invasive. | High initial equipment cost, may require contrast agents, less sensitive for dynamic metabolic flux. |
| Liver Biopsy | "Gold Standard" for histological assessment. | Provides direct histological information. | Invasive, risk of complications, sampling error, not suitable for repeated measures. |
Cost-Effectiveness Comparison
A comprehensive cost-effectiveness analysis considers not only the direct cost of the tool but also the associated expenses for equipment, personnel, and the value of the data obtained. The following table provides an estimated cost comparison. Prices can vary significantly based on supplier, purity, and quantity.
| Research Tool | Estimated Cost Components | Overall Cost-Effectiveness |
| 13C-UDCA | Substrate: ~$3000 for 10g of similar 13C-labeled compounds (e.g., 13C-Methacetin)[13]. Analysis: Varies (IRMS or NDIRS). | Moderate to high, depending on the research question and the need for non-invasive, dynamic in vivo data. |
| Other 13C-Labeled Substrates | Substrate: Varies widely based on the compound. Analysis: Similar to 13C-UDCA. | Variable; can be highly cost-effective for well-established tests (e.g., 13C-urea breath test). |
| In Vitro Models | Cells: Primary human hepatocytes are expensive. Reagents & Consumables: Significant ongoing costs. Equipment: Incubators, microscopes, etc. | Can be cost-effective for high-throughput screening and mechanistic studies, reducing the need for expensive animal studies. |
| Imaging Techniques (MRI) | Equipment: High initial investment. Operational Costs: Maintenance, contrast agents, trained personnel. | Can be cost-effective in a clinical research setting where imaging is already available; less so for basic research. |
| Liver Biopsy | Procedure: Includes physician and facility fees. Histopathology: Analysis by a pathologist. | Low cost-effectiveness for longitudinal or dynamic studies due to its invasive nature and risks. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. The following sections provide representative experimental methodologies.
13C-UDCA Breath Test Protocol (Representative)
This protocol is a template and should be adapted based on the specific research question.
-
Patient/Subject Preparation:
-
Fast for at least 8 hours overnight.
-
Abstain from smoking and vigorous exercise on the morning of the test.
-
A list of prohibited medications that may interfere with liver metabolism should be established.
-
-
Baseline Breath Sample Collection:
-
Collect a baseline breath sample into a collection bag or tube. This is the "0-minute" sample.
-
-
Administration of 13C-UDCA:
-
The subject ingests a standardized dose of 13C-UDCA (e.g., 1-2 mg/kg body weight) dissolved in water or administered in a capsule.
-
The 13C-UDCA may be co-administered with a standardized meal to stimulate gallbladder contraction and bile flow.
-
-
Post-Dose Breath Sample Collection:
-
Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2 to 6 hours. The exact timing and duration will depend on the metabolic process being studied.
-
-
Sample Analysis:
-
The concentration of 13CO2 in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS) or a Non-Dispersive Infrared Spectrometer (NDIRS).
-
Results are typically expressed as the change in the 13C/12C ratio from baseline (delta over baseline, DOB).
-
Sandwich-Cultured Human Hepatocytes (SCH) for Drug Metabolism Studies
This protocol provides a general workflow for using SCHs.
-
Cell Seeding:
-
Plate cryopreserved or fresh primary human hepatocytes on collagen-coated plates.
-
Allow cells to attach and form a monolayer.
-
-
Matrigel Overlay:
-
Overlay the hepatocyte monolayer with a layer of Matrigel to create the "sandwich" configuration. This helps maintain hepatocyte polarity and function[14].
-
-
Compound Incubation:
-
After a stabilization period, incubate the SCHs with the test compound (e.g., a new drug candidate).
-
Collect media and cell lysates at various time points.
-
-
Analysis:
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
UDCA Signaling Pathways
UDCA exerts its effects through multiple signaling pathways, primarily involving nuclear receptors and other cell surface receptors.
Experimental Workflow for 13C-UDCA Breath Test
The following diagram illustrates the key steps in a typical 13C-UDCA breath test experiment.
Logical Relationship of Cost-Effectiveness Factors
The decision to use 13C-UDCA involves weighing several interrelated factors.
References
- 1. Validity of the 13C-caffeine breath test as a noninvasive, quantitative test of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic carbon 13 breath tests for the study of liver function and gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug metabolism in hepatocyte sandwich cultures of rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinically feasible stable isotope technique at a reasonable price: analysis of 13CO2/12CO2-abundance in breath samples with a new isotope selective-nondispersive infrared spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandwich-cultured hepatocytes: utility for in vitro exploration of hepatobiliary drug disposition and drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. bdj.co.jp [bdj.co.jp]
- 12. Hepatocyte cultures: From collagen gel sandwiches to microfluidic devices with integrated biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugated Bile Acids Activate the Sphingosine-1-Phosphate Receptor 2 in Primary Rodent Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-labeled biochemical probes for the study of cancer metabolism with dynamic nuclear polarization-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ursodeoxycholic Acid-13C: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Ursodeoxycholic acid-13C, a stable, non-radioactive, isotopically labeled compound.
Core Principle: Treat as the Parent Compound
This compound is labeled with a stable isotope of carbon (¹³C). Stable isotopes are not radioactive and do not decay.[1] Therefore, they do not require special handling procedures beyond those applicable to the unlabeled parent compound.[1][] The disposal protocol for this compound is identical to that for Ursodeoxycholic acid.
Hazard Assessment
According to available Safety Data Sheets (SDS), Ursodeoxycholic acid is generally not classified as a hazardous substance.[3][4] However, some sources indicate it may cause skin and eye irritation.[5][6] As a best practice, it should be handled with standard laboratory precautions, including appropriate personal protective equipment (PPE). If this compound is mixed with any hazardous materials during experimentation, the resulting mixture must be treated as hazardous waste.[7]
Step-by-Step Disposal Procedure
The following procedure outlines the decision-making process and actions required for the compliant disposal of this compound waste.
Step 1: Waste Characterization
-
Determine Contamination Status: Assess whether the this compound waste is pure/uncontaminated or has been mixed with other chemicals.
-
Consult Safety Data Sheets (SDS): If the waste is a mixture, review the SDS for all components to identify any hazardous characteristics (e.g., ignitability, corrosivity, reactivity, toxicity).[8]
-
Classification:
-
Non-Hazardous Waste: Pure, uncontaminated this compound.
-
Hazardous Waste: this compound mixed with any substance classified as hazardous.
-
Step 2: Segregation and Containerization
-
Separate Waste Streams: Never mix hazardous and non-hazardous waste. Keep different types of hazardous waste separate to avoid dangerous chemical reactions.[9][10]
-
Select Appropriate Containers:
Step 3: Labeling
Properly label every waste container. The label should be clear, legible, and securely attached.
-
For Hazardous Waste: The container must be clearly labeled with the words "Hazardous Waste."[11] The label must also include:
-
The full chemical names of all components (no abbreviations or formulas).
-
The approximate percentage or concentration of each component.
-
Relevant hazard warnings (e.g., flammable, corrosive).[11]
-
Step 4: Accumulation and Storage
Hazardous chemical waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9]
-
Storage Limits: Adhere to the storage volume limits for SAAs as mandated by regulations. These limits are general for all hazardous waste.
-
Secondary Containment: Use secondary containment (e.g., a tray or bin) for all liquid hazardous waste to contain potential spills.[10]
-
Regular Inspection: Inspect SAAs weekly for leaks or container deterioration.[9]
Table 1: General Federal Limits for Hazardous Waste Accumulation in Satellite Accumulation Areas (SAAs)
| Waste Type | Maximum Volume Limit |
| General Hazardous Waste | 55 gallons |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
Note: These are general federal guidelines. State and local regulations may be more stringent. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
Step 5: Arranging for Disposal
-
Contact EHS: Once a waste container is full, or before the storage time limit is reached (typically one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8][9]
-
Documentation: Complete any necessary waste disposal forms or logs as required by your institution and the disposal vendor.
-
Disposal Method: The final disposal will be managed by a certified hazardous waste vendor, who will transport the waste to an approved treatment, storage, and disposal facility (TSDF).[8] Never dispose of chemical waste down the drain, by evaporation, or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous materials.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Researchers must always comply with all applicable federal, state, and local regulations, as well as their own institution's specific safety and disposal protocols. When in doubt, contact your Environmental Health and Safety (EHS) department for definitive instructions.
References
- 1. moravek.com [moravek.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. medlabmag.com [medlabmag.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ursodeoxycholic Acid-13C
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Ursodeoxycholic acid-13C. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a stable, isotopically labeled compound. While the 13C label does not confer radioactivity, the chemical properties of Ursodeoxycholic acid necessitate careful handling to avoid potential health hazards. The primary risks associated with this compound are skin and eye irritation.[1][2][3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound, particularly in its powdered form. The following table summarizes the required PPE, drawing from best practices for handling powdered pharmaceutical compounds and the specific recommendations from safety data sheets for Ursodeoxycholic acid.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Powder-free nitrile or neoprene gloves | Two pairs should be worn (double-gloving) to provide an extra layer of protection against contamination.[4][5] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Body Protection | Disposable, long-sleeved gown with back closure | Polyethylene-coated polypropylene or other laminate materials are preferred for their resistance to chemical permeation.[6] Gowns should have tight-fitting cuffs to prevent exposure of the wrists.[5] |
| Eye & Face Protection | Safety goggles and a face shield | Goggles provide primary eye protection against dust particles.[7][8] A face shield offers an additional barrier against splashes to the entire face.[4][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a containment system to prevent inhalation of airborne particles.[6][7] |
| Foot Protection | Disposable, skid-resistant shoe covers | Prevents the tracking of chemical contaminants to other areas.[4][5] |
| Head & Hair Protection | Bouffant cap | Ensures that hair is fully contained.[5] |
Operational Plan: A Step-by-Step Guide for Safe Handling
This procedural workflow is designed to minimize exposure and prevent contamination during the handling of this compound.
1. Preparation and Area Setup:
-
Designate a specific, well-ventilated area for handling, preferably a chemical fume hood or a biological safety cabinet.[1][9]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and materials before beginning work.
2. Donning Personal Protective Equipment (PPE):
-
Follow the proper sequence for donning PPE to ensure complete coverage: shoe covers, inner gloves, gown, bouffant cap, face mask/respirator, safety goggles, face shield, and finally, outer gloves.
3. Weighing and Aliquoting:
-
If possible, handle the powdered compound in a containment system such as a glove box or a ventilated balance enclosure to minimize dust generation.
-
Use dedicated, clean spatulas and weighing boats.
-
Close the container tightly immediately after use.
4. Solution Preparation:
-
When dissolving the compound, add the solvent to the powder slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area.
5. Post-Handling Procedures:
-
Thoroughly clean all equipment and the work surface with an appropriate detergent and water.[1]
-
Dispose of all contaminated disposable materials in a designated waste container.
6. Doffing Personal Protective Equipment (PPE):
-
Follow a strict doffing procedure to avoid self-contamination: remove outer gloves, face shield, goggles, gown, shoe covers, bouffant cap, inner gloves, and finally, the mask/respirator.
-
Wash hands thoroughly with soap and water after removing all PPE.[9]
Disposal Plan: Managing this compound Waste
Since this compound contains a stable isotope, it is not considered radioactive waste.[10][] Therefore, its disposal does not require special radiological precautions.
-
Chemical Waste: All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing boats, and excess compound) should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.[9] The label should clearly identify the contents as "this compound Waste."
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.
-
Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9]
Experimental Workflow Diagram
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pppmag.com [pppmag.com]
- 5. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. moravek.com [moravek.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
